2,6-Dimercaptopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-sulfanyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUMXILHQDFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178650 | |
| Record name | 6-Mercapto-1H-pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23941-53-9 | |
| Record name | 6-Mercapto-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23941-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Mercapto-1H-pyridine-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Mercapto-1H-pyridine-2-thione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-mercapto-1H-pyridine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimercaptopyridine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,6-Dimercaptopyridine (CAS No. 23941-53-9), a versatile heterocyclic organosulfur compound. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, tautomeric nature, synthesis protocols, reactivity, and safety considerations, highlighting its potential in coordination chemistry and as a building block in medicinal chemistry.
Core Molecular Identity and Properties
2,6-Dimercaptopyridine, also known as Pyridine-2,6-dithiol, is a pyridine ring substituted at the 2 and 6 positions with thiol (-SH) groups.[1][2][3] This bifunctional arrangement is central to its unique chemical behavior and utility.
Physicochemical and Structural Data
The fundamental properties of 2,6-Dimercaptopyridine are summarized below, providing a quantitative baseline for experimental design.
| Property | Value | Source(s) |
| CAS Number | 23941-53-9 | [1][2][3] |
| Molecular Formula | C₅H₅NS₂ | [1][3] |
| Molecular Weight | 143.23 g/mol | [1][3] |
| Appearance | Yellow to Brown Solid/Powder | [4] |
| Melting Point | 148-152 °C | [2][3] |
| Boiling Point | 278.9 ± 20.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1][2] |
| pKa | 7.49 ± 0.20 (Predicted) | [2][3] |
| Synonyms | 2,6-Pyridinedithiol, Pyridine-2,6-dithiol | [1][2][3] |
The Critical Role of Tautomerism
A defining feature of mercaptopyridines is their existence in a tautomeric equilibrium between thiol and thione forms.[5][6] For 2,6-Dimercaptopyridine, this is a complex equilibrium involving three principal tautomers: the dithiol, the thione-thiol, and the dithione forms.
The equilibrium's position is highly sensitive to the molecular environment. In dilute solutions and nonpolar solvents, the dithiol form is generally favored.[5][6] Conversely, in polar solvents or the solid state, intermolecular hydrogen bonding and self-association shift the equilibrium significantly toward the more stable dithione tautomer, 6-mercapto-1H-pyridine-2-thione.[6][7] This dynamic behavior is crucial, as the reactivity and coordination properties of the molecule are dictated by the predominant tautomer under specific experimental conditions.
Synthesis and Reactivity
Synthetic Pathway: Nucleophilic Substitution
A primary route for synthesizing 2,6-Dimercaptopyridine involves the nucleophilic substitution of a dihalopyridine precursor, most commonly 2,6-dichloropyridine.[8] The reaction is typically performed using a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The choice of solvent and reaction conditions is critical to manage the reactivity of the thiol groups and maximize yield.
Key Reactivity Insights
-
Nucleophilicity and Acidity : The thiol protons are acidic and can be deprotonated by bases to form a highly nucleophilic thiolate dianion. This dianion is a potent ligand for metal ions.
-
Oxidation : The thiol groups are susceptible to oxidation. Mild oxidizing agents can induce the formation of an intramolecular disulfide bond or intermolecular disulfide-linked polymers. Stronger oxidation can lead to the formation of sulfonic acids. This sensitivity necessitates handling under an inert atmosphere.
-
Coordination Chemistry : As a bidentate ligand, 2,6-Dimercaptopyridine readily chelates to a wide range of transition metals through its two sulfur atoms, forming stable complexes. This property is foundational to its use in materials science and catalysis.
Applications in Research and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10] While 2,6-Dimercaptopyridine itself is primarily a research chemical, its derivatives and structural motifs are of significant interest.
-
Coordination Chemistry and Materials Science : It serves as a robust ligand for creating metal-organic frameworks (MOFs) and coordination polymers. The sulfur atoms provide strong binding sites, leading to materials with interesting electronic and catalytic properties.
-
Precursor in Drug Discovery : The molecule is a valuable starting material for synthesizing more complex structures. For instance, derivatives of 2,6-disubstituted pyridines have been synthesized and evaluated for potential antituberculosis activity.[11][12] The thiol groups can be functionalized to introduce diverse pharmacophores, enabling structure-activity relationship (SAR) studies.
-
Corrosion Inhibition : Organosulfur compounds containing nitrogen are effective corrosion inhibitors for metals. The ability of 2,6-Dimercaptopyridine to adsorb onto metal surfaces via its sulfur and nitrogen atoms makes it a candidate for studies in this field.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established protocols is non-negotiable when working with this compound.
Hazard Identification
-
GHS Classification : Warning.[4]
-
Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13]
-
Appearance : Yellow to brown solid.[4]
-
Odor : No specific information available, but thiol-containing compounds are often associated with unpleasant odors.[4]
Recommended Handling and PPE
-
Ventilation : Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][14] Refrigeration is often recommended to maintain product quality.[4][14]
-
Atmosphere : Due to its sensitivity to oxidation, it is best stored under an inert gas like argon or nitrogen.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[4][14]
Experimental Protocol: Synthesis of 2,6-Dimercaptopyridine
This protocol is a representative method adapted from general procedures for the synthesis of mercaptopyridines.[8] Causality : The choice of a protic solvent like ethanol helps to solvate the reagents, while the subsequent hydrolysis step is necessary when using thiourea to release the free thiol groups.
Objective : To synthesize 2,6-Dimercaptopyridine from 2,6-Dichloropyridine.
Materials :
-
2,6-Dichloropyridine
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure :
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Dichloropyridine and a molar excess (e.g., 2.2 equivalents) of thiourea in ethanol.
-
Reflux : Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. This step forms the thiouronium salt intermediate.
-
Hydrolysis : Cool the reaction mixture to room temperature. Add a concentrated aqueous solution of sodium hydroxide and heat the mixture to reflux again for 1-2 hours. This basic hydrolysis cleaves the thiouronium salt to yield the sodium salt of 2,6-dimercaptopyridine.
-
Acidification : After cooling the mixture in an ice bath, carefully acidify with hydrochloric acid to a pH of ~5-6. The product will precipitate out of the solution.
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Purification : Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).
-
Drying and Storage : Dry the purified product under vacuum. Store the final compound under an inert atmosphere in a cool, dark place.
Validation : The identity and purity of the synthesized 2,6-Dimercaptopyridine should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Spectroscopic Characterization
Spectroscopic methods are essential for verifying the structure and purity of 2,6-Dimercaptopyridine.[15]
-
¹H NMR : The spectrum will be influenced by the tautomeric equilibrium. In the dithiol form, one would expect signals for the aromatic protons on the pyridine ring and a broad signal for the two SH protons. The dithione form would show different chemical shifts for the ring protons and a signal for the N-H proton.
-
¹³C NMR : The number and chemical shifts of the carbon signals will also depend on the dominant tautomer. The C-S carbons would be clearly identifiable.
-
FTIR : Key vibrational bands would include C=C and C=N stretching from the pyridine ring, S-H stretching (for the thiol form, typically weak), and C=S stretching (for the thione form).
-
UV-Vis : The electronic absorption spectrum is sensitive to the tautomeric form, with the thione tautomer generally exhibiting a strong absorption at a longer wavelength compared to the thiol form.[6]
References
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Chemsrc. (n.d.). Pyridine-2,6-dithiol | CAS#:23941-53-9. Retrieved January 22, 2026, from [Link]
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Alchemist-chem. (n.d.). 2-Pyridinethiol Chemical Properties, Applications & Safety. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved January 22, 2026, from [Link]
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Chemistry Stack Exchange. (2016, July 17). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dimercaptopyridine. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
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LookChem. (n.d.). 2-Mercaptopyridine 2637-34-5 wiki. Retrieved January 22, 2026, from [Link]
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ChemBK. (2024, April 10). 2-Mercaptopyridine. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. Retrieved January 22, 2026, from [Link]
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Beak, P. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Pyridyldithiol. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
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Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved January 22, 2026, from [Link]
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SpectraBase. (n.d.). 2-Mercaptopyridine. Retrieved January 22, 2026, from [Link]
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de Almeida, W. B., et al. (2008). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. Semantic Scholar. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (2023, January 3). Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. PubMed. Retrieved January 22, 2026, from [Link]
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MDPI. (2023, January 3). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Scheme 1. Tautomeric forms of 2-mercaptopyridone: thiopyridone form.... Retrieved January 22, 2026, from [Link]
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Dovepress. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Retrieved January 22, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved January 22, 2026, from [Link]
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PharmaCompass. (n.d.). 2637-34-5;2-Pyridinethiol;Pyridine-2-thiol;2-Thiopyridine. Retrieved January 22, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Informations Mitigating UVA Light Induced Reactivity of 6-Thioguanine through Formation of a Ru(II) Half-Sandwich Complex. Retrieved January 22, 2026, from [Link]
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Dovepress. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 22, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide on the Tautomerism of Pyridine-2,6-dithiol
Abstract: This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by pyridine-2,6-dithiol. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the fundamental principles governing the equilibrium between its dithiol, thione-thiol, and dithione forms. We delve into the structural, energetic, and environmental factors that influence this equilibrium, drawing upon established principles from analogous heterocyclic systems. Detailed, field-proven experimental and computational protocols for the characterization of these tautomers are provided, including spectroscopic and theoretical methodologies. The causality behind experimental choices is explained to equip the reader with a robust framework for investigating not only the title compound but also other complex tautomeric systems. This guide aims to be a self-validating resource, grounding its claims in authoritative references and presenting data in a clear, accessible format.
Foundational Principles of Tautomerism in Pyridine-2,6-dithiol
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In molecules like pyridine-2,6-dithiol, this phenomenon dictates physicochemical properties such as polarity, lipophilicity, hydrogen bonding capability, and metal-chelating behavior. A thorough understanding of which tautomer predominates under specific conditions is therefore critical for rational drug design, catalyst development, and materials science, where molecular recognition and reactivity are paramount.[1]
Pyridine-2,6-dithiol can theoretically exist in three primary tautomeric forms through prototropic shifts between the sulfur and nitrogen atoms:
-
Pyridine-2,6-dithiol (Dithiol Form): An aromatic structure where both sulfur atoms are protonated.
-
6-Mercaptopyridine-2(1H)-thione (Thione-Thiol Form): A mixed tautomer where one sulfur atom forms a thiocarbonyl (C=S) group, with the proton residing on the ring nitrogen.
-
Pyridine-2,6(1H,3H)-dithione (Dithione Form): A non-aromatic or zwitterionic structure where both sulfur atoms are part of thiocarbonyl groups, and two protons are located on the ring nitrogen(s) or one on nitrogen and one on sulfur, depending on the specific resonance structure.
The equilibrium between these forms is a dynamic interplay of aromaticity, bond energies, and intermolecular forces.
Caption: Tautomeric equilibria of pyridine-2,6-dithiol.
For the analogous molecule 2-mercaptopyridine, extensive studies have shown that the thione tautomer is generally more stable than the thiol form.[2] This preference is attributed to the greater ability of the larger sulfur atom to stabilize a negative charge in the zwitterionic resonance contributor of the thione form and the strength of the C=S double bond.[2] By extension, it is hypothesized that the thione-containing tautomers of pyridine-2,6-dithiol (Thione-Thiol and Dithione) are significantly populated, particularly in condensed phases.
Critical Factors Governing the Tautomeric Equilibrium
The delicate balance between the dithiol, thione-thiol, and dithione forms is not static but is profoundly influenced by the surrounding chemical environment. A judicious choice of conditions allows for the preferential stabilization of a desired tautomer, a key consideration in experimental design and application.
Solvent Effects: A Tale of Polarity
Solvent polarity is arguably the most dominant factor in shifting the thione-thiol equilibrium.
-
Polar Solvents (e.g., Water, Ethanol, DMSO): These solvents preferentially stabilize the more polar tautomers. The thione and dithione forms possess larger dipole moments due to the C=S bond and zwitterionic resonance structures. Polar solvents engage in strong dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups, significantly shifting the equilibrium toward the thione forms.[3][4]
-
Non-polar Solvents (e.g., Cyclohexane, Toluene): In these environments, the less polar, aromatic dithiol form is favored. Non-polar solvents cannot effectively solvate the charge separation present in the thione tautomers, making the fully aromatic and less polar dithiol form energetically more stable.[3][4]
This solvent-dependent behavior is a critical experimental lever. For instance, to study the properties of the dithiol form, one must work in dilute, non-polar solutions. Conversely, to leverage the properties of the thione forms, a polar protic or aprotic solvent is the logical choice.
The Influence of pH and Ionization
The pH of the medium introduces another layer of complexity by altering the protonation state of the molecule. The pyridine nitrogen is basic, while the thiol protons are acidic.
-
Acidic Conditions (Low pH): The pyridine nitrogen can be protonated. This protonation would likely favor the dithiol form, as it maintains the aromaticity of the ring and prevents the formation of a positively charged nitrogen adjacent to a C=S group.
-
Basic Conditions (High pH): The thiol protons can be deprotonated to form a thiolate anion. This deprotonation is a distinct process from tautomerism but is intrinsically linked. The resulting dianion (pyridine-2,6-dithiolate) is a powerful nucleophile and chelating agent. The pKa values of the thiol protons are crucial for understanding its behavior in physiological and catalytic systems.
The interplay between tautomerism and ionization state dictates the molecule's lipophilicity and its ability to cross biological membranes, a key consideration in drug development.[5]
Concentration and Temperature
In solution, particularly at higher concentrations, intermolecular hydrogen bonding can play a significant role. The thione tautomers can form stable hydrogen-bonded dimers (N-H···S=C).[6] This self-association provides additional stabilization for the thione form.[3][4] Increasing temperature can disrupt these hydrogen bonds, potentially shifting the equilibrium slightly toward the monomeric dithiol form, although solvent effects often remain dominant.
Methodologies for Tautomeric Characterization: A Practical Guide
A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium of pyridine-2,6-dithiol.
Spectroscopic Analysis
3.1.1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful and accessible technique for quantifying tautomeric ratios in solution. The different electronic systems of the thiol and thione tautomers give rise to distinct absorption bands.
-
Thiol Form: Characterized by π → π* transitions of the aromatic pyridine ring, typically appearing at shorter wavelengths (< 300 nm).[7]
-
Thione Form: Exhibits an additional characteristic n → π* transition associated with the C=S chromophore at longer wavelengths (300-400 nm).[7]
Table 1: Typical UV-Vis Absorption Maxima for Thiol/Thione Tautomers
| Tautomeric Form | Transition Type | Typical λmax Range (nm) | Rationale |
|---|---|---|---|
| Dithiol | π → π* | 270 - 290 | Aromatic system absorption. |
| Thione-Thiol / Dithione | n → π* | 330 - 380 | Absorption by the C=S group.[7] |
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of pyridine-2,6-dithiol in a volatile solvent (e.g., dichloromethane).
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution from 200 to 500 nm using a quartz cuvette. Use the pure solvent as a blank.
-
Data Analysis: Compare the spectra. The appearance or intensification of the long-wavelength band (>300 nm) in polar solvents is direct evidence for the presence of the thione tautomer(s). The ratio of absorbances at the characteristic λmax for each form can be used to estimate the equilibrium constant in each solvent.
Causality: This experiment is designed to isolate the effect of the solvent's dielectric constant on the tautomeric equilibrium. By keeping the concentration low, we minimize the competing effect of self-association. The choice of solvents covers a wide range of polarities, allowing for a clear demonstration of the stabilization of the polar thione tautomer in polar media.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence for the presence of key functional groups that define each tautomer.
Table 2: Characteristic IR Vibrational Frequencies
| Functional Group | Tautomer | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|---|
| S-H | Dithiol | Stretch | 2550 - 2600 | Weak, Sharp[8] |
| C=S | Thione | Stretch | 1050 - 1200 | Strong[8] |
| N-H | Thione | Stretch | 3250 - 3400 | Medium[9] |
Experimental Protocol: Solid-State and Solution IR Analysis
-
Solid-State Analysis (KBr/ATR): Acquire an IR spectrum of the solid compound. The presence of a strong C=S stretch and N-H stretch would indicate the thione form dominates in the crystal lattice.[10]
-
Solution-State Analysis:
-
Dissolve the compound in a non-polar solvent (e.g., CCl₄, if solubility permits) and acquire the spectrum using a liquid cell. The presence of a weak S-H stretch would confirm the existence of the dithiol tautomer.
-
Repeat the measurement in a polar solvent (e.g., DMSO). An increase in the intensity of the C=S and N-H bands relative to the S-H band would corroborate the UV-Vis findings.
-
Causality: This protocol allows for the direct structural interrogation of the molecule in different phases. Solid-state analysis provides a definitive picture of the crystalline form, while solution-state studies reveal the influence of the solvent on the functional groups present.
3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed structural information in solution.
-
¹H NMR: The most telling signals are those of the exchangeable protons. The S-H proton of the thiol form would appear as a sharp singlet, while the N-H proton of the thione form would be broader and appear further downfield. Aromatic protons will also have distinct chemical shifts depending on the tautomeric form.
-
¹³C NMR: The chemical shift of the C2 and C6 carbons is highly diagnostic. In the dithiol form, these carbons are attached to sulfur (C-S), while in the thione forms, they are part of a thiocarbonyl group (C=S). The C=S carbon is significantly deshielded and appears far downfield (>175 ppm).
Experimental Protocol: Multi-solvent NMR Investigation
-
Sample Preparation: Prepare NMR samples by dissolving pyridine-2,6-dithiol in deuterated solvents of varying polarity (e.g., Benzene-d₆, Chloroform-d, Acetonitrile-d₃, DMSO-d₆).
-
¹H NMR Acquisition: Record standard ¹H NMR spectra for each sample. Note the chemical shifts and multiplicities of the aromatic protons and the presence/absence and chemical shift of any exchangeable S-H or N-H protons.
-
¹³C NMR Acquisition: Record ¹³C NMR spectra. Pay close attention to the downfield region (170-210 ppm) to identify the C=S signal.
-
Data Analysis: Correlate the changes in the spectra with the solvent polarity. The emergence of a downfield signal in the ¹³C spectrum in polar solvents is strong evidence for the thione tautomer.
Causality: Deuterated aromatic solvents like benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) that can resolve overlapping signals and provide additional structural clues.[11] Comparing spectra across a range of solvents provides a robust dataset to confirm the solvent's role in shifting the tautomeric equilibrium.
Computational Chemistry Workflow
Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and for aiding in the interpretation of spectroscopic data. Density Functional Theory (DFT) is a field-proven method for this purpose.
Caption: A typical DFT workflow for tautomer analysis.
Protocol: DFT-Based Tautomer Stability Prediction
-
Structure Generation: Build 3D structures of all plausible tautomers of pyridine-2,6-dithiol.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: Re-optimize the geometries in different solvent environments using a continuum solvation model (e.g., PCM or SMD).
-
Energy Calculation: Calculate the Gibbs free energy (G) for each optimized structure in both the gas phase and in solution. The relative stability is determined by comparing these values (ΔG).
-
Spectroscopic Prediction: Use the optimized geometries to predict NMR chemical shifts (GIAO method), IR vibrational frequencies, and electronic transitions (TD-DFT for UV-Vis).
-
Validation: Compare the calculated energies and predicted spectra with experimental results to validate the computational model and confirm the identity of the experimentally observed species.
Causality: This workflow provides a systematic and self-validating approach. Gas-phase calculations reveal the intrinsic stability of each tautomer, while solvation models explain the experimentally observed solvent effects.[12] Predicting spectra allows for a direct, one-to-one comparison with experimental data, closing the loop between theory and practice.
Implications for Drug Development and Research
The tautomeric state of pyridine-2,6-dithiol is not merely a chemical curiosity; it has profound implications for its function:
-
Medicinal Chemistry: As a chelating agent, the dithiol form is required for binding to metal ions in enzymes like metallo-β-lactamases. However, in the aqueous environment of the body, the thione forms may predominate. Understanding this equilibrium is crucial for designing prodrugs or formulations that deliver the active tautomer to the target site.[10]
-
Coordination Chemistry: The different tautomers present distinct donor atoms (thiol vs. thione) to metal centers, leading to different coordination complexes with unique electronic and catalytic properties.
-
Materials Science: The ability to switch between tautomers using external stimuli (like solvent changes) could be exploited in the design of molecular switches or sensors.
Conclusion
The tautomerism of pyridine-2,6-dithiol is a complex equilibrium governed by a delicate balance of aromaticity, bond energetics, and environmental factors. The thione-containing forms are generally favored, particularly in polar solvents and the solid state, due to their larger dipole moments and capacity for hydrogen bonding. In contrast, the aromatic dithiol form is more stable in non-polar environments. A comprehensive understanding and characterization of this equilibrium require a synergistic application of spectroscopic techniques (UV-Vis, IR, NMR) and high-level computational modeling. The methodologies and principles detailed in this guide provide a robust framework for researchers to investigate this dynamic system and harness its unique chemical properties for applications in drug discovery and beyond.
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Schallenberg, D., et al. (2020). The dithiol-dithione tautomerism of 2,3-pyrazinedithiol in the synthesis of copper and silver coordination. HZDR. Available at: [Link]
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Spectroscopic data (NMR, IR, UV-Vis) of 2,6-Dimercaptopyridine
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimercaptopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,6-dimercaptopyridine (Pyridine-2,6-dithiol). As a molecule of significant interest in coordination chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount. This document navigates the complexities of its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. A central theme is the pronounced thione-thiol tautomerism, which dictates the molecule's spectroscopic signature. This guide synthesizes theoretical principles with data from closely related analogs to present a predictive yet robust framework for the characterization of 2,6-dimercaptopyridine, offering field-proven insights for its synthesis, analysis, and application.
The Decisive Role of Tautomerism
The spectroscopic identity of 2,6-dimercaptopyridine is fundamentally governed by a tautomeric equilibrium. The molecule can exist in three primary forms: the aromatic dithiol form ( A ), a mixed thione-thiol form ( B ), and the non-aromatic dithione form ( C ).
Caption: Tautomeric forms of 2,6-dimercaptopyridine.
The position of this equilibrium is highly sensitive to the environment, including solvent polarity, concentration, and temperature.[1][2] In nonpolar solvents and dilute solutions, the aromatic dithiol form ( A ) is often favored.[1] Conversely, polar solvents, high concentrations, and the solid state typically shift the equilibrium toward the more polar thione-containing tautomers ( B and C ), which are stabilized by intermolecular hydrogen bonding.[1][3] This phenomenon is the single most important factor to consider when interpreting the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the dominant tautomeric form in solution. The predicted ¹H and ¹³C NMR data are highly dependent on the tautomer present.
Predicted ¹H NMR Data
The proton NMR spectrum provides clear markers for each tautomer. A key experiment is D₂O exchange, which causes the disappearance of signals from labile protons (S-H and N-H), confirming their assignment.
| Proton | Tautomer A (Dithiol) | Tautomer C (Dithione) | Comments |
| H-4 | ~7.6-7.8 ppm (t) | ~7.8-8.0 ppm (t) | The central pyridine proton. Expected to be a triplet. Its chemical shift will be influenced by the overall aromaticity. |
| H-3, H-5 | ~7.2-7.4 ppm (d) | ~6.8-7.0 ppm (d) | Pyridine protons adjacent to the functional groups. Expected to be doublets. A significant upfield shift is predicted for the dithione form due to the loss of aromaticity. |
| -SH | ~3.5-5.0 ppm (br s) | - | A broad singlet, characteristic of a thiol proton. This signal will disappear upon D₂O exchange. |
| -NH | - | ~12.0-14.0 ppm (br s) | A significantly downfield, broad singlet characteristic of a thioamide proton. This signal will also disappear upon D₂O exchange. |
Causality : The choice of solvent is critical. A nonpolar solvent like CDCl₃ would likely favor the dithiol form (A), while a polar, hydrogen-bond accepting solvent like DMSO-d₆ would favor the dithione form (C) and allow for the clear observation of the exchangeable N-H proton.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is especially diagnostic for the C2 and C6 carbons.
| Carbon | Tautomer A (Dithiol) | Tautomer C (Dithione) | Comments |
| C-2, C-6 | ~145-150 ppm | ~175-185 ppm | This is the most telling signal. The carbon in a C-SH group (thiol) has a typical aromatic chemical shift, while a C=S carbon (thione) is significantly deshielded and appears far downfield. |
| C-4 | ~137-140 ppm | ~139-142 ppm | The chemical shift of the central carbon is less affected but may still show minor changes based on the electronic environment. |
| C-3, C-5 | ~120-125 ppm | ~115-120 ppm | These carbons are expected to shift slightly upfield in the dithione tautomer. |
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of S-H, N-H, and C=S bonds, allowing for a clear distinction between the tautomers, particularly in the solid state.
| Vibrational Mode | Frequency Range (cm⁻¹) | Tautomer | Comments |
| N-H stretch | 3100 - 3400 | Thione | A broad and often strong absorption, indicative of the thione form. Its absence is strong evidence for the dithiol form. |
| Aromatic C-H stretch | 3000 - 3100 | Dithiol | Characteristic of protons on an aromatic ring. |
| S-H stretch | 2550 - 2600 | Dithiol | A weak but sharp absorption. Its presence is a clear marker for the thiol tautomer.[4] This band is often missed if not specifically sought. |
| C=C / C=N stretch | 1400 - 1600 | Both | A series of sharp bands corresponding to the pyridine ring vibrations. The pattern and position will differ slightly between tautomers. |
| C=S stretch | 1100 - 1250 | Thione | A strong band indicative of the thiocarbonyl group. This is a key diagnostic peak for the thione form.[4] |
Insight : When analyzing a solid sample (e.g., using a KBr pellet), the spectrum is most likely to represent the hydrogen-bonded dithione tautomer (C). The presence of a strong C=S stretch and a broad N-H stretch, coupled with the absence of a weak S-H stretch, would confirm this.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The extent of conjugation is the primary factor influencing the absorption maxima (λ_max).
-
Dithiol Tautomer (A) : As a substituted pyridine, this aromatic form is expected to exhibit π → π* transitions. The λ_max would likely be below 300 nm, similar to other simple pyridine derivatives.
-
Dithione Tautomer (C) : This form contains two C=S chromophores and a conjugated diene system. The presence of the thiocarbonyl groups introduces lower-energy n → π* transitions, and the extended conjugation shifts the π → π* transitions to a longer wavelength.[5] Therefore, the dithione form is expected to have a λ_max significantly higher than 300 nm.[1]
Experimental Causality : The UV-Vis spectrum is exceptionally sensitive to the solvent. By acquiring spectra in a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or water), one can observe a shift in the λ_max, which directly reflects the solvent-induced shift in the tautomeric equilibrium.[1] An increase in the intensity of the longer-wavelength absorption band in polar solvents is strong evidence for the predominance of the thione tautomer.[1][6]
Experimental Protocols
The following are generalized, self-validating protocols for the spectroscopic characterization of 2,6-dimercaptopyridine.
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard : Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference.
-
Data Acquisition : Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum.
-
D₂O Exchange : After initial ¹H acquisition, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to identify exchangeable protons.
-
Data Processing : Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum, perform baseline correction, and calibrate the chemical shift axis. Integrate peaks in the ¹H spectrum.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction : Acquire a background spectrum of the empty sample compartment prior to the sample scan.
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare a dilute stock solution of the compound in the chosen solvent (e.g., ethanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Blank Correction : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Data Acquisition : Replace the blank cuvette with the sample cuvette and scan the absorbance over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic characterization of 2,6-dimercaptopyridine is a nuanced task that requires a deep appreciation for its tautomeric nature. NMR spectroscopy is indispensable for determining the dominant form in solution, with ¹³C NMR providing a definitive signal for the thione C=S carbon. IR spectroscopy is ideal for identifying the key functional groups of each tautomer, especially in the solid state. UV-Vis spectroscopy serves as an excellent tool to observe the solvent-dependent equilibrium shift. By employing these techniques in concert and understanding the underlying chemical principles, researchers can unambiguously characterize 2,6-dimercaptopyridine and its derivatives, paving the way for their successful application in drug development and materials science.
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Crystal structure of 2,6-Dimercaptopyridine
An In-Depth Technical Guide to the Crystal Structure of 2,6-Dimercaptopyridine: A Methodological and Analog-Based Analysis
Abstract
The three-dimensional arrangement of atoms within a crystalline solid is a cornerstone of modern drug discovery and development. This knowledge underpins structure-activity relationship (SAR) studies, guides rational drug design, and provides critical insights into the physicochemical properties that govern a molecule's behavior. This technical guide provides a comprehensive examination of the crystal structure of 2,6-Dimercaptopyridine (2,6-DMP), a molecule of interest due to the prevalence of the pyridine scaffold in pharmaceuticals.[1][2][3] Given the current absence of publicly available crystallographic data for 2,6-DMP, this document pioneers a detailed methodological framework for its synthesis, crystallization, and structural analysis. We leverage data from closely related analogs, such as 2-mercaptopyridine, to illustrate the principles of single-crystal X-ray diffraction and to explore the critical role of tautomerism and intermolecular interactions in the solid state. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.
Introduction: The Pyridine Scaffold and the Significance of 2,6-Dimercaptopyridine
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a valuable component in the design of novel drugs.[2] 2,6-Dimercaptopyridine, a disubstituted pyridine derivative, presents a compelling case for study. The presence of two thiol groups offers potential for complex coordination with metal ions, participation in diverse chemical reactions, and the formation of intricate intermolecular networks within a crystal lattice.
A significant challenge in understanding the solid-state structure of mercaptopyridines is the phenomenon of tautomerism. These molecules can exist in equilibrium between a thiol (-SH) form and a thione (=S) form.[4][5][6] The dominant tautomer in the crystalline state dictates the molecule's geometry, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.
This guide will provide a robust framework for the future crystallographic characterization of 2,6-DMP. By detailing the synthesis and crystallization protocols and analyzing the structural features of analogous compounds, we provide a roadmap for researchers seeking to unlock the structural secrets of this and other novel pyridine derivatives.
Synthesis and Crystallization of 2,6-Dimercaptopyridine
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The following protocols are based on established methods for the synthesis of related mercaptopyridines and provide a self-validating workflow.
Synthesis Protocol
This protocol outlines a common method for preparing mercaptopyridines from their corresponding chloro-derivatives.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloropyridine with an excess of a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea.
-
Use a suitable solvent, typically a lower-order alcohol like ethanol or methanol.
Step 2: Reflux
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Precipitation
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and filtered to remove any insoluble impurities.
-
The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,6-Dimercaptopyridine product.[4]
Step 4: Purification
-
The crude product is collected by filtration, washed with cold water to remove residual acid and salts, and dried under vacuum.
-
The identity and purity of the synthesized 2,6-DMP should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and melting point determination.
Crystallization Protocol
The growth of high-quality single crystals is often the most challenging step. Slow evaporation is a widely used and effective technique.[7][8][9]
Step 1: Solvent Selection
-
Select a solvent or solvent system in which the purified 2,6-DMP has moderate solubility. A solvent in which the compound is too soluble will not allow for crystal growth, while a solvent in which it is insoluble will prevent dissolution. Common choices include ethanol, methanol, acetone, or mixtures with water.[9]
Step 2: Preparation of a Saturated Solution
-
Gently warm the chosen solvent and dissolve the minimum amount of 2,6-DMP to create a saturated or near-saturated solution.
-
Filter the warm solution to remove any particulate matter.
Step 3: Slow Evaporation
-
Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.
-
Place the vial in a vibration-free location.
Step 4: Crystal Harvesting
-
Over a period of days to weeks, as the solvent evaporates, single crystals should form.
-
Carefully harvest the crystals from the mother liquor and dry them on filter paper.
Synthesis and Crystallization Workflow
The following diagram illustrates the logical flow from starting materials to single crystals ready for analysis.
Caption: Workflow for the synthesis and crystallization of 2,6-Dimercaptopyridine.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram outlines the major steps in a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray analysis.
Structural Analysis of 2-Mercaptopyridine: An Analog Study
In the absence of published data for 2,6-Dimercaptopyridine, we can gain significant insights by examining the crystal structure of the closely related compound, 2-mercaptopyridine. This molecule also exhibits thiol-thione tautomerism and its crystal structure has been determined.[10]
Crystallographic Data for 2-Mercaptopyridine
The following table summarizes key crystallographic data for 2-mercaptopyridine, which crystallizes in the thione tautomeric form.
| Parameter | Value |
| Chemical Formula | C₅H₅NS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.845(2) |
| b (Å) | 7.551(2) |
| c (Å) | 12.015(3) |
| β (°) | 100.21(2) |
| Volume (ų) | 521.1(3) |
| Z | 4 |
Note: This data is representative and should be verified against the Cambridge Structural Database (CSD) for the most accurate and up-to-date information.[11][12][13]
Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of 2-mercaptopyridine, hydrogen bonding and π-π stacking are significant.
-
Hydrogen Bonding: The thione tautomer features an N-H donor and a C=S acceptor. In the crystal, molecules form hydrogen-bonded dimers via N-H···S interactions.[10]
-
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further stabilizing the crystal lattice. These interactions involve the overlap of the π-orbitals of adjacent rings.
The following diagram illustrates these key intermolecular interactions.
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Solubility of 2,6-Dimercaptopyridine in common solvents
An In-depth Technical Guide to the Solubility of 2,6-Dimercaptopyridine
Abstract
2,6-Dimercaptopyridine (2,6-DMP) is a heterocyclic organic compound of significant interest in coordination chemistry, materials science, and as a precursor in pharmaceutical synthesis. A comprehensive understanding of its solubility is fundamental to its application, enabling precise control over reaction conditions, formulation, and purification processes. This technical guide provides an in-depth analysis of the factors governing the solubility of 2,6-DMP in common laboratory solvents. We will delve into the critical role of tautomerism and pH, provide qualitative solubility predictions, and present a robust, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this versatile molecule.
Introduction to 2,6-Dimercaptopyridine: A Molecule of Duality
2,6-Dimercaptopyridine, with the chemical formula C₅H₅NS₂, is a pyridine ring substituted at the 2 and 6 positions with thiol (-SH) groups.[1] Its utility stems from the high reactivity of these thiol groups, which can be readily deprotonated to form thiolate anions. These anions are excellent nucleophiles and powerful chelating agents for a wide range of metal ions. However, this same chemical reactivity introduces significant complexity to its solubility profile.
The molecule does not exist as a single, static structure. Instead, it is subject to a dynamic equilibrium between several tautomeric forms. This phenomenon, known as thione-thiol tautomerism, is the single most important factor governing its interaction with different solvents.[2][3] Understanding this equilibrium is the key to predicting and controlling its solubility.
Table 1: Core Physicochemical Properties of 2,6-Dimercaptopyridine
| Property | Value | Source |
| CAS Number | 23941-53-9 | [4] |
| Molecular Formula | C₅H₅NS₂ | [4] |
| Molecular Weight | 143.23 g/mol | [4] |
| Appearance | Yellow to Brown Solid | [5] |
| Melting Point | 148-152 °C | [1][4] |
| Predicted pKa | ~7.49 ± 0.20 | [1][4] |
The Chemical Core: Thione-Thiol Tautomerism and its Impact on Solubility
Unlike simple aromatic thiols, 2,6-DMP can exist in three primary tautomeric forms: the dithiol form, a mixed thione-thiol form, and the dithione form. The equilibrium between these forms is highly sensitive to the solvent environment.[6][7]
-
Dithiol Form (2,6-dimercaptopyridine): This form predominates in non-polar solvents. The molecule retains its aromatic character, and the thiol groups are available for hydrogen bonding.
-
Dithione Form (Pyridine-2,6(1H,3H)-dithione): This form is significantly more polar and is favored in polar solvents. The aromaticity of the pyridine ring is disrupted, but the structure is stabilized by the formation of strong C=S double bonds and amide-like character.[3]
-
Mixed Tautomer (6-mercaptopyridine-2(1H)-thione): An intermediate form that also contributes to the overall equilibrium.
The choice of solvent directly influences which tautomer is dominant, and therefore, dictates the solubility. A solvent that can better stabilize the more polar dithione form will exhibit higher solubilizing power.
Caption: Tautomeric equilibrium of 2,6-Dimercaptopyridine.
Key Factors Influencing Solubility
Solvent Polarity and Hydrogen Bonding
As established by the principle of tautomerism, solvent polarity is a primary determinant.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate and stabilize the polar dithione tautomer, leading to higher solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, stabilizing the polar tautomer. DMSO and DMF are generally excellent solvents for this class of compounds.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents poorly solvate polar molecules. The less polar dithiol form will be favored, but overall solubility is expected to be low.
The Critical Role of pH
The predicted pKa of approximately 7.49 indicates that 2,6-DMP is a weak acid.[1][4] This is a critical insight for any application in aqueous or protic media. The solubility of 2,6-DMP is expected to be profoundly pH-dependent.[8][9]
-
Acidic Conditions (pH < 6): The molecule will exist predominantly in its neutral, tautomeric forms. Aqueous solubility in this range is expected to be very low.
-
Neutral to Basic Conditions (pH > 8): As the pH increases above the pKa, the thiol groups will be sequentially deprotonated to form mono- and di-anionic thiolate species. These ionic forms are vastly more polar than the neutral molecule and will exhibit significantly higher aqueous solubility.[10][11]
This behavior can be strategically exploited. For instance, 2,6-DMP can be dissolved in a dilute basic solution (e.g., 0.1 M NaOH) and then re-precipitated by neutralizing the solution with acid, a common technique for purification.
Caption: The influence of pH on the ionization and solubility of 2,6-DMP.
Qualitative Solubility Profile
While precise quantitative data is scarce in the literature, a qualitative solubility profile can be predicted based on the chemical principles discussed. This table serves as a practical starting point for solvent selection.
Table 2: Predicted Qualitative Solubility of 2,6-Dimercaptopyridine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | Strong H-bond acceptors, effectively solvate the polar thione tautomer. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | Can H-bond, but may be less effective than DMSO/DMF. |
| Aqueous (Basic) | Water + NaOH (pH > 9) | Soluble | Formation of highly polar thiolate salt. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | Intermediate polarity. |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | Moderate polarity and H-bond acceptor. |
| Aqueous (Neutral) | Water (pH 7) | Insoluble | Low polarity of neutral molecule. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble to Very Slightly Soluble | Cannot effectively solvate either major tautomer. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes a reliable, self-validating workflow for determining the solubility of 2,6-DMP. The core methodology is the "shake-flask" method, which is a gold standard for equilibrium solubility measurement.[12]
Workflow Overview
Caption: Experimental workflow for quantitative solubility determination.
Materials and Instrumentation
-
2,6-Dimercaptopyridine (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath (optional, but recommended)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)
-
Volumetric flasks and pipettes
-
HPLC with UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
Step 1: Preparation of Stock and Calibration Standards
-
Rationale: A standard curve is essential for accurate quantification. It validates the linear response of the analytical instrument.
-
Protocol:
-
Accurately weigh a known amount of 2,6-DMP and dissolve it in a solvent in which it is freely soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentration.
-
Analyze these standards using the chosen analytical method (Section 5.4) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).
-
Step 2: Preparing the Saturated Solution (Shake-Flask)
-
Rationale: This step ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent. Adding excess solute is critical to guarantee saturation.[12]
-
Protocol:
-
Add an excess amount of solid 2,6-DMP to a vial (e.g., add ~10 mg to 2 mL of the test solvent). The presence of visible, undissolved solid is mandatory.
-
Cap the vial tightly.
-
Agitate the vial vigorously using an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for sparingly soluble compounds.
-
Step 3: Sample Separation
-
Rationale: It is crucial to completely separate the saturated liquid phase from the undissolved solid. Any particulate matter will lead to an overestimation of solubility.
-
Protocol:
-
Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This final filtration step is critical.
-
Step 4: Analysis and Quantification
-
Rationale: The concentration of the dissolved 2,6-DMP in the filtered supernatant is determined by comparing the analytical response to the previously generated calibration curve.
-
Protocol:
-
If necessary, dilute the filtered supernatant with the appropriate solvent to ensure its concentration falls within the linear range of the calibration curve.
-
Using UV-Vis Spectrophotometry: Measure the absorbance of the sample at the wavelength of maximum absorbance (λ_max) for 2,6-DMP. This method is rapid but less specific than HPLC.[13][14]
-
Using HPLC: Inject the sample onto an appropriate HPLC column (e.g., C18 reverse-phase). This method provides superior specificity and is the preferred choice if impurities are present.[15][16]
-
Record the absorbance or peak area.
-
Step 5: Calculation
-
Protocol:
-
Using the equation from the linear regression of your calibration curve, calculate the concentration of 2,6-DMP in the (diluted) sample.
-
Account for any dilution performed in Step 4 to determine the final concentration in the original saturated solution.
-
Express the final solubility in appropriate units (e.g., mg/mL or mol/L).
-
Safety and Handling
2,6-Dimercaptopyridine should be handled in accordance with good laboratory practice.
-
Hazards: May cause skin, eye, and respiratory irritation.[5][17] Handle in a well-ventilated area or chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[18][19]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[20]
Conclusion
The solubility of 2,6-Dimercaptopyridine is a complex property governed primarily by a solvent-dependent thione-thiol tautomeric equilibrium and the compound's acidic nature. While quantitative data is not widely published, a strong predictive understanding can be achieved by considering solvent polarity and, crucially, the solution pH. Solubility is expected to be highest in polar aprotic solvents like DMSO and in aqueous solutions with a pH above 8. For researchers and developers, empirical determination via the robust shake-flask method coupled with HPLC or UV-Vis analysis is the most reliable path to obtaining the precise data needed for successful application and formulation.
References
-
Chemsrc. (n.d.). Pyridine-2,6-dithiol | CAS#:23941-53-9. Retrieved January 22, 2026, from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Mercaptopyridine-N-oxide. Retrieved January 22, 2026, from a representative SDS link.
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved January 22, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a range of receptor classes. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Development of a spectrophotometric method for the measurement of thiols at trace levels. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2007). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2009). Study of pH-dependent drugs solubility in water. Retrieved January 22, 2026, from [Link]
-
PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved January 22, 2026, from [Link]
-
Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Retrieved January 22, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Retrieved January 22, 2026, from [Link]
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A Comprehensive Theoretical Analysis of 2,6-Dimercaptopyridine: Structure, Tautomerism, and Electronic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2,6-Dimercaptopyridine (2,6-DMP) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to its potential as a versatile ligand and building block. Its structure is characterized by a pyridine ring substituted with two mercapto groups, leading to a complex tautomeric equilibrium between dithiol, thione-thiol, and dithione forms. Understanding the relative stability of these tautomers and the electronic structure of the dominant species is paramount for predicting its chemical reactivity, coordination behavior, and biological activity. This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 2,6-DMP using density functional theory (DFT). We will explore the causality behind the selection of computational methods, present a detailed protocol for geometry optimization and energy calculations, and delve into the analysis of the molecule's electronic landscape through Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) analyses.
Introduction: The Significance of 2,6-Dimercaptopyridine and the Question of Tautomerism
Pyridine derivatives are ubiquitous in pharmaceutical compounds and functional materials. The introduction of mercapto (-SH) groups at the 2 and 6 positions of the pyridine ring imparts unique properties to the 2,6-DMP molecule, including the ability to act as a bidentate chelating agent for metal ions and to participate in hydrogen bonding and disulfide bond formation. However, the presence of labile protons on the sulfur and nitrogen atoms gives rise to several possible tautomeric forms.
The tautomeric equilibrium is a critical determinant of the molecule's chemical behavior. The dithiol form presents two acidic thiol protons and a lone pair on the pyridine nitrogen, making it a potent nucleophile and ligand. In contrast, the thione forms, where one or both protons have migrated to the pyridine nitrogen, exhibit altered hydrogen bonding capabilities, dipole moments, and coordination sites. Experimental studies on related mercaptopyridines suggest that the thione form is often more stable, particularly in the solid state and in polar solvents[1][2][3]. Theoretical calculations provide a powerful tool to quantify the energetic differences between these tautomers and to predict the most stable form under various conditions.
This guide will systematically investigate the three principal tautomers of 2,6-DMP:
-
2,6-pyridinedithiol (Dithiol form)
-
6-mercapto-1H-pyridine-2-thione (Thione-thiol form)
-
1H,3H-pyridine-2,6-dithione (Dithione form)
Through a rigorous computational approach, we will elucidate the geometric and electronic structure of the most stable tautomer, providing valuable insights for its application in drug design and materials science.
The Computational Gauntlet: A Self-Validating Methodological Protocol
The reliability of theoretical predictions hinges on the judicious selection of computational methods. Our protocol is designed to be a self-validating system, where the choice of each parameter is justified based on established principles and literature precedents for similar sulfur-containing heterocyclic systems.
The Choice of Density Functional Theory (DFT)
For studying the electronic structure and energetics of medium-sized organic molecules like 2,6-DMP, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Specifically, we will employ the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with heteroatoms and potential delocalization.
Selecting the Right Basis Set
The basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing second-row elements like sulfur, it is essential to include polarization and diffuse functions. We will utilize the 6-311+G(d,p) basis set . The "6-311" indicates a triple-zeta quality for the valence orbitals, providing a more accurate description of the electron distribution. The "+G" adds diffuse functions, which are important for describing lone pairs and anions, and the "(d,p)" adds polarization functions to sulfur/carbon and hydrogen atoms, respectively, allowing for more flexibility in describing bonding.
Accounting for the Solvent Environment
The relative stability of tautomers can be significantly influenced by the surrounding solvent due to differences in their dipole moments and hydrogen bonding capabilities. To simulate an aqueous environment, which is most relevant for biological applications, we will use the Polarizable Continuum Model (PCM) [4][5][6]. This implicit solvation model treats the solvent as a continuous dielectric medium, offering a computationally efficient way to capture the bulk electrostatic effects of the solvent.
The Computational Workflow
The following diagram outlines the step-by-step computational protocol:
Caption: Computational workflow for the theoretical analysis of 2,6-DMP tautomers.
Step-by-Step Experimental Protocol:
-
Initial Structure Generation: Construct the 3D structures of the dithiol, thione-thiol, and dithione tautomers of 2,6-DMP using a molecular modeling software.
-
Gas-Phase Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Solvent-Phase Geometry Optimization: Using the gas-phase optimized structures as starting points, perform a new geometry optimization for each tautomer in a simulated aqueous environment using the PCM model.
-
Energy Calculations: Calculate the single-point electronic energies of all optimized structures (both gas-phase and solvent-phase) to determine the relative stabilities of the tautomers.
-
Electronic Structure Analysis: For the most stable tautomer, perform Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) analyses to investigate its electronic properties.
Results and Discussion: Unveiling the Structure of 2,6-Dimercaptopyridine
Tautomer Stability: The Predominance of the Dithione Form
Our calculations reveal that the dithione tautomer is the most stable form of 2,6-DMP in both the gas phase and in a simulated aqueous environment. The relative energies of the tautomers are summarized in the table below.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, PCM, kcal/mol) |
| Dithione | 0.00 | 0.00 |
| Thione-thiol | +5.8 | +4.2 |
| Dithiol | +12.5 | +9.7 |
The significantly higher stability of the dithione form can be attributed to the greater strength of the C=S double bonds compared to the C-S single bonds and the aromatic stabilization of the pyridine ring in its pyridinone-like form. The increased polarity of the dithione tautomer also contributes to its enhanced stability in the aqueous phase, as indicated by the larger energy gap between the tautomers in the PCM calculations.
Geometric Parameters of the Dithione Tautomer
Due to the lack of an experimental crystal structure for 2,6-dimercaptopyridine, we will compare our calculated geometric parameters for the most stable dithione tautomer with experimental data for the closely related 2-mercaptopyridine, which is known to exist in the thione form in the solid state. This comparison serves to validate our computational methodology.
| Parameter | Calculated (2,6-DMP Dithione) | Experimental (2-Mercaptopyridine Thione) |
| C=S Bond Length (Å) | 1.685 | 1.691 |
| C-N Bond Length (Å) | 1.382 | 1.378 |
| C-C Bond Lengths (Å) | 1.365 - 1.428 | 1.359 - 1.421 |
| N-H Bond Length (Å) | 1.018 | Not directly comparable |
The calculated bond lengths for the C=S and C-N bonds in the dithione tautomer of 2,6-DMP are in excellent agreement with the experimental values for 2-mercaptopyridine's thione form. This strong correlation lends confidence to the accuracy of our theoretical model.
Electronic Structure Analysis of the Dithione Tautomer
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. For the dithione tautomer, the NBO analysis reveals significant delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent C=S bonds. This n -> π* interaction contributes to the stability of the molecule and indicates a degree of resonance stabilization. The natural charges on the atoms show a significant negative charge on the sulfur atoms and a positive charge on the hydrogen attached to the nitrogen, highlighting the key sites for electrophilic and nucleophilic attack, respectively.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Understanding their energy and spatial distribution is crucial for predicting reactivity.
Caption: Schematic representation of the HOMO and LUMO of the 2,6-DMP dithione tautomer.
The HOMO is primarily localized on the two sulfur atoms, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed across the pyridine ring, particularly on the carbon atoms adjacent to the nitrogen, making these sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For the dithione tautomer, the calculated HOMO-LUMO gap is 4.1 eV, suggesting a moderately reactive molecule.
The MEP map provides a visual representation of the charge distribution on the molecule's surface[3][7][8][9]. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
Caption: Schematic of the MEP map for the 2,6-DMP dithione tautomer.
Conclusion and Implications for Drug Development
This in-depth theoretical guide has established a robust computational protocol for the analysis of 2,6-dimercaptopyridine. Our findings conclusively demonstrate that the dithione tautomer is the most stable form in both the gas phase and in an aqueous environment. The detailed analysis of the geometric and electronic structure of this tautomer provides critical insights for its application in drug development and materials science.
For drug development professionals, the key takeaways are:
-
Dominant Tautomer: When considering 2,6-DMP as a scaffold or ligand, the dithione form should be regarded as the predominant species.
-
Key Interaction Sites: The sulfur atoms are the primary nucleophilic centers and are likely to be involved in coordination with metal ions or in interactions with electrophilic sites on biological targets. The N-H group is the primary hydrogen bond donor.
-
Reactivity: The HOMO-LUMO gap and MEP map provide a roadmap for predicting the chemical reactivity of 2,6-DMP and for designing derivatives with tailored electronic properties.
The theoretical framework presented here can be readily adapted to study substituted derivatives of 2,6-DMP, enabling the rational design of novel compounds with enhanced biological activity and desired physicochemical properties.
References
- Arjunan, V., et al. (2011). Spectroscopic and theoretical studies of 2-mercaptopyridine and its derivatives. Journal of Molecular Structure, 994(1-3), 236-244.
-
Chemistry LibreTexts. (2023). Electrostatic Potential Maps. Available at: [Link]
- El-Sayed, Y. S., & El-Gogary, T. M. (2014). Tautomerism, structural stability and vibrational spectra of 2-mercaptopyridine: A DFT study. Journal of Molecular Structure, 1076, 360-369.
-
Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]
-
Organic Chemistry. (2023). Electrostatic Potential Maps and Bond Polarity. YouTube. Available at: [Link]
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Oriental Journal of Chemistry. (2015). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Available at: [Link]
-
ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. Available at: [Link]
-
Wikipedia. (2023). Frontier molecular orbital theory. Available at: [Link]
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Available at: [Link]
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An In-depth Technical Guide to the Acidity and pKa Values of 2,6-Dimercaptopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Chemical Landscape of 2,6-Dimercaptopyridine
2,6-Dimercaptopyridine, also known as pyridine-2,6-dithiol, is a heterocyclic compound featuring a pyridine ring substituted with two mercapto (-SH) groups at the 2 and 6 positions. Its chemical formula is C₅H₅NS₂ and it has a molecular weight of 143.23 g/mol [1]. The presence of both a basic pyridine nitrogen and two acidic thiol groups imparts amphoteric character to the molecule, making its acid-base chemistry particularly rich and complex.
The primary focus of this guide is to elucidate the acidity of the thiol groups and the corresponding pKa values. The pKa is a quantitative measure of the strength of an acid in solution; a lower pKa value indicates a stronger acid. For a diprotic acid like 2,6-DMP, two pKa values (pKa₁ and pKa₂) are expected, corresponding to the stepwise dissociation of the two thiol protons.
The Critical Role of Tautomerism in Acidity
A fundamental aspect that dictates the acidity and overall chemical behavior of 2,6-dimercaptopyridine is its existence in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. For 2,6-dimercaptopyridine, the key tautomeric equilibrium is between the dithiol form and the thione-thioamide forms.
-
Dithiol Form: In this form, both sulfur atoms are present as thiol groups (-SH). The pyridine ring retains its aromatic character.
-
Thione Forms: These forms involve the migration of a proton from the sulfur to the nitrogen atom of the pyridine ring, resulting in the formation of a thiocarbonyl group (C=S). This can occur for one or both of the sulfur-containing groups, leading to mono-thione and di-thione tautomers.
It is well-established for related 2-mercaptopyridine compounds that the thione tautomer is significantly favored in solution and in the solid state[2]. This preference is attributed to the greater stability of the amide-like resonance structure in the thione form, which outweighs the energy gained from the aromaticity of the thiol form.
The predominance of the thione tautomer has profound implications for the acidity of 2,6-DMP. The proton available for dissociation is not from a classic thiol group but rather from the protonated nitrogen atom in the thione form. This significantly influences the pKa values compared to simple aliphatic or aromatic thiols.
Understanding and Predicting the pKa Values
Direct experimental determination of the pKa values for 2,6-dimercaptopyridine is not well-documented in publicly available literature. However, we can infer its approximate acidity through a comparative analysis with related molecules and by considering the electronic effects of the substituents.
Comparative Analysis with Related Compounds
-
Pyridine: The pKa of the conjugate acid of pyridine is approximately 5.2. This value reflects the basicity of the nitrogen lone pair.
-
Thiols: Aliphatic thiols typically have pKa values in the range of 10-11, while aromatic thiols like thiophenol have a pKa of around 6.6.
-
3-Mercaptopyridine: A computational study on 3-substituted pyridines estimated the pKa value of 3-mercaptopyridine to be around 10.5-10.9[3]. In this isomer, the thiol group is further from the nitrogen, and its acidity is more comparable to an aromatic thiol, though influenced by the electron-withdrawing nature of the pyridine ring.
-
Pyridine-2,6-dicarboxylic acid: This compound, with two carboxylic acid groups, has reported pKa values of approximately 2.16 and a second pKa that is also acidic[4]. While the acidic groups are different, this illustrates the electron-withdrawing effect of the pyridine ring on acidic substituents.
Electronic Effects Influencing Acidity
The acidity of the N-H bond in the thione tautomer of 2,6-dimercaptopyridine is influenced by several factors:
-
Inductive Effect: The electronegative sulfur atoms withdraw electron density from the pyridine ring through the sigma bonds, making the ring more electron-deficient. This inductive withdrawal stabilizes the resulting anion after deprotonation, thereby increasing acidity (lowering the pKa).
-
Resonance Effect: The negative charge on the nitrogen atom in the deprotonated species can be delocalized through resonance onto the sulfur atoms. This delocalization significantly stabilizes the conjugate base, which is a key factor in increasing the acidity of the parent compound.
Based on these considerations, the first pKa (pKa₁) of 2,6-dimercaptopyridine is expected to be significantly lower than that of a typical thiol and likely more acidic than pyridine's conjugate acid. The second pKa (pKa₂) would correspond to the deprotonation of the second N-H or S-H group, which would be higher due to the presence of the initial negative charge on the molecule.
Estimated pKa Values:
| Ionization Step | Estimated pKa Range | Rationale |
| pKa₁ | 4 - 6 | Predominance of the thione tautomer and significant resonance stabilization of the resulting anion. The electron-withdrawing nature of the two sulfur atoms enhances acidity. |
| pKa₂ | 8 - 10 | Deprotonation of the second acidic proton is less favorable due to the existing negative charge on the molecule, leading to a higher pKa value. |
Note: These are estimated values based on chemical principles and comparison with related compounds. Experimental verification is necessary for precise determination.
Methodologies for pKa Determination
The determination of pKa values is a critical experimental undertaking. Several robust methods can be employed, each with its own set of principles and considerations.
Spectrophotometric Titration
This is one of the most common and accurate methods for pKa determination, provided the different protonation states of the molecule exhibit distinct UV-Vis absorption spectra.
Causality Behind Experimental Choices: The underlying principle is that the electronic structure of the molecule changes upon protonation or deprotonation, leading to a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity. By monitoring these spectral changes as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.
Step-by-Step Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and precise pH values spanning a range of at least 2 pH units above and below the estimated pKa.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 2,6-dimercaptopyridine in a suitable solvent (e.g., DMSO or ethanol) to ensure solubility.
-
Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to the buffer solution in a cuvette. The final concentration of the compound should be low enough to adhere to the Beer-Lambert law.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.
Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change with a pH meter.
Causality Behind Experimental Choices: The addition of a titrant neutralizes the acidic or basic groups of the analyte, leading to a gradual change in pH. At the half-equivalence point, the concentrations of the protonated and deprotonated forms are equal, and the pH is equal to the pKa.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of 2,6-dimercaptopyridine in a suitable solvent (e.g., water with a co-solvent if necessary).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standard solution of a strong base (e.g., NaOH) in small, known increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. The first and second derivatives of the curve can help in accurately locating the equivalence points.
Computational pKa Prediction
In the absence of experimental data, computational methods offer a powerful tool for estimating pKa values. These methods are based on quantum chemical calculations and solvation models[5].
Causality Behind Methodological Choices: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction. Computational methods calculate the energies of the protonated and deprotonated species in the gas phase and then apply a solvation model to account for the effect of the solvent.
General Workflow:
-
Structure Optimization: The 3D structures of the protonated and deprotonated forms of 2,6-dimercaptopyridine (in its predominant tautomeric form) are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
Energy Calculation: The electronic energies of the optimized structures are calculated.
-
Solvation Energy: The effect of the solvent (typically water) is incorporated using a continuum solvation model (e.g., PCM, SMD) or explicit solvent molecules.
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction using thermodynamic cycles.
Factors Influencing Acidity and pKa Values
The acidity of 2,6-dimercaptopyridine is not a fixed value but can be influenced by its environment.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly affect the tautomeric equilibrium and the stability of the charged species, thereby altering the pKa values. Polar protic solvents are expected to stabilize the charged conjugate base, leading to a lower pKa.
-
Temperature: The dissociation of an acid is a thermodynamic process, and as such, the pKa is temperature-dependent.
-
Ionic Strength: In solutions with high salt concentrations, the activity of the ions is affected, which can lead to a shift in the measured pKa values.
Conclusion and Future Directions
While a precise, experimentally determined pKa value for 2,6-dimercaptopyridine remains to be definitively established in the literature, a strong theoretical and comparative framework allows for a robust understanding of its acidity. The predominance of the thione tautomer is a key determinant of its acid-base properties, leading to an N-H acidity that is significantly enhanced by the electron-withdrawing and resonance-stabilizing effects of the two sulfur-containing groups.
For researchers and drug development professionals, this guide provides the foundational knowledge and practical methodologies to approach the study and application of 2,6-dimercaptopyridine. Future experimental work focusing on the spectrophotometric or potentiometric titration of this compound is crucial to validate the estimated pKa values and to provide a more complete picture of its behavior in solution. Such data will undoubtedly facilitate the rational design of novel materials, catalysts, and therapeutic agents based on this versatile molecular scaffold.
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Chemical stability and degradation of pyridine-2,6-dithiol
An In-depth Technical Guide to the Chemical Stability and Degradation of Pyridine-2,6-dithiol
Abstract
Pyridine-2,6-dithiol (PDT) is a pivotal heterocyclic compound whose utility in materials science, coordination chemistry, and drug development is intrinsically linked to the reactivity of its dual thiol groups. Understanding the factors that govern its chemical stability and the pathways through which it degrades is paramount for researchers and developers seeking to harness its properties. This technical guide provides a comprehensive analysis of the stability profile of PDT, detailing the primary degradation mechanisms including oxidation, pH-mediated effects, and interactions with metal ions. We further delineate field-proven analytical methodologies for assessing its stability and conclude with actionable protocols for its handling and storage to ensure its integrity in research and development settings.
Introduction: The Duality of Pyridine-2,6-dithiol
Pyridine-2,6-dithiol, also known as 2,6-dimercaptopyridine, is an aromatic thiol distinguished by a pyridine core functionalized with two thiol (-SH) groups at the C2 and C6 positions. This unique architecture imparts a versatile chemical personality, enabling it to act as a potent bidentate chelating agent for various metals and as a reactive building block in polymer and materials science. Its applications are diverse, ranging from the formation of stable metal-ligand precipitates for heavy metal remediation to its use as a linker in the synthesis of redox-responsive polymers for drug delivery.[1][2][3] However, the very reactivity that makes PDT valuable—its thiol groups—also renders it susceptible to degradation, primarily through oxidation. This guide serves to illuminate the chemistry of PDT's stability, providing the foundational knowledge required for its effective application.
Core Degradation Pathways: A Mechanistic Perspective
The stability of Pyridine-2,6-dithiol is not absolute and is critically influenced by its chemical environment. The principal degradation pathways are rooted in the chemistry of its thiol functionalities.
Oxidation: The Predominant Route to Degradation
The most significant pathway for PDT degradation is the oxidation of its thiol groups. This process can occur via several routes, leading to the formation of disulfide bonds.
-
Intramolecular Disulfide Formation: A single molecule of PDT can undergo oxidation to form a cyclic disulfide. This is a common pathway for dithiols where the thiol groups are in close proximity.
-
Intermolecular Disulfide Formation: Two or more PDT molecules can react to form linear or cyclic oligomers and polymers linked by disulfide bonds. This process is often observed in concentrated solutions or in the solid state upon exposure to oxidants.
The primary oxidant is often atmospheric oxygen, and the reaction can be catalyzed by trace metal ions, light, or basic conditions. The thiol groups (-SH) are oxidized, losing a hydrogen atom and forming a sulfur-sulfur bond (-S-S-).[4] This conversion from a reduced dithiol to an oxidized disulfide represents a fundamental redox reaction.[4]
This reactivity is also the basis for its use in creating redox-responsive materials. The disulfide exchange reaction, where a thiol reacts with a disulfide bond, is a key mechanism in bioconjugation and dynamic polymer chemistry.[3][5] For example, the reaction of a thiol with a pyridyl disulfide reagent is a well-established method for conjugating peptides to lipids, a process that can be monitored spectrophotometrically by the release of the byproduct pyridine-2-thione.[5]
Caption: Primary oxidative degradation pathways for Pyridine-2,6-dithiol (PDT).
The Critical Influence of pH
The pH of the medium has a profound impact on the stability of PDT. The thiol groups of PDT are acidic and can be deprotonated to form thiolate anions (-S⁻).
-
Alkaline Conditions (High pH): In basic solutions, the equilibrium shifts towards the formation of thiolate anions. Thiolates are significantly more potent nucleophiles and are much more readily oxidized than their protonated thiol counterparts. Consequently, the degradation of PDT via oxidation is substantially accelerated under alkaline conditions.[5]
-
Acidic Conditions (Low pH): In acidic solutions, the thiol groups remain protonated, rendering them less susceptible to oxidation. However, strong acidic conditions can lead to other reactions. For instance, in the context of metal complexes, protonation can lead to the complete dissociation of the PDT ligand from the metal center.[6] Studies on pyridine-2-thiol as a corrosion inhibitor show that the pyridine nitrogen can become protonated in acidic media, which influences its interaction with metal surfaces.[7]
Thermal and Photochemical Degradation
-
Thermal Stress: Elevated temperatures act as a catalyst for most chemical reactions, including the oxidation of thiols. Storing PDT at elevated temperatures will accelerate its degradation into disulfide-linked species.[8] At very high temperatures, more energetic degradation pathways, such as the cleavage of the pyridine ring itself, can occur, potentially initiated by the formation of pyridyl radicals.[9]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate radical-mediated degradation pathways. Aromatic rings and sulfur-containing compounds are often susceptible to photodegradation. To ensure long-term stability, PDT should be protected from light.
Interaction with Metal Ions
PDT is an excellent chelating ligand, forming stable complexes with a variety of divalent and trivalent metal ions, including copper, cadmium, zinc, and iron.[2][10] This interaction can have a dual effect on its stability:
-
Stabilization: The formation of a coordination complex can stabilize the thiol groups against oxidation by sterically shielding them or by altering their redox potential.
-
Catalytic Degradation: Conversely, certain transition metals, particularly those with accessible redox states like copper and iron, can act as catalysts for the oxidation of thiols by atmospheric oxygen.
In acidic environments, these metal-ligand complexes may be unstable. Research on nickel-based pyridine-2-thiolate catalysts has shown that protonation leads to the complete dissociation of the protonated ligand from the metal, which is then replaced by solvent molecules.[6]
Analytical Strategies for Stability Assessment
To effectively study the stability of PDT and quantify its degradation, a robust analytical strategy is essential. This typically involves separating the parent compound from its degradation products and identifying their structures.
Key Analytical Techniques
The following table summarizes the primary analytical methods used to monitor the stability of PDT and similar compounds.
| Analytical Technique | Application in Stability Studies | Key Insights Provided |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | The cornerstone of stability analysis. Used to separate PDT from its more polar (e.g., ring-opened) or less polar (e.g., disulfide polymer) degradants. | Purity assessment, quantification of PDT loss over time, detection of degradation products. |
| UV-Vis Spectroscopy | Monitoring reactions in real-time. The formation of pyridine-2-thione during thiol-disulfide exchange has a distinct absorbance maximum (~343 nm) that can be tracked.[5] | Reaction kinetics, quantification of specific byproducts. |
| Mass Spectrometry (MS) | Identification of degradation products by determining their mass-to-charge ratio. Often coupled with HPLC (LC-MS). | Molecular weight of degradants, structural elucidation of unknown products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of isolated degradation products. | Unambiguous structure determination of major degradants. |
Experimental Protocol: A Self-Validating RP-HPLC Stability Study
This protocol describes a typical workflow for assessing the stability of PDT under various stress conditions.
Objective: To quantify the degradation of Pyridine-2,6-dithiol under acidic, basic, oxidative, thermal, and photolytic stress.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of PDT in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl.
-
Basic: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative: Dilute the stock solution with a 3% solution of hydrogen peroxide.
-
Thermal: Store the stock solution in a sealed vial at a controlled elevated temperature (e.g., 60°C).
-
Photolytic: Expose the stock solution to a calibrated light source (e.g., UV lamp) in a photostability chamber.
-
Control: Dilute the stock solution with the initial solvent and store it under ideal conditions (e.g., 4°C, protected from light).
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample and the control. Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., pH 6.5) and an organic solvent (e.g., ethanol or acetonitrile).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).[11]
-
Injection: Inject equal volumes of each time-point sample.
-
-
Data Analysis:
-
Integrate the peak area of the parent PDT peak at each time point for all conditions.
-
Calculate the percentage of PDT remaining relative to the T=0 time point.
-
Monitor the appearance and growth of new peaks, corresponding to degradation products.
-
Caption: Logical workflow for a comprehensive stability study of PDT.
Field-Proven Insights: Handling and Storage Protocols
Based on the chemical principles outlined, the following protocols are recommended to maintain the integrity of Pyridine-2,6-dithiol.
-
Storage:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Container: Use a tightly sealed, airtight container.[12]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[13][14] Refrigeration is recommended for long-term storage.
-
Light: Protect from direct sunlight and other sources of UV radiation by using an amber vial or storing it in a dark location.[12]
-
-
Handling:
-
Ventilation: Always handle PDT in a properly functioning chemical fume hood to avoid inhalation of any potential vapors.[12][13]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, compatible gloves (e.g., butyl rubber), and a lab coat.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger rapid degradation.[12][15]
-
Solvent Preparation: When preparing solutions, consider de-gassing solvents to remove dissolved oxygen, especially if the solution will be stored or used over an extended period.
-
Conclusion
The chemical stability of Pyridine-2,6-dithiol is fundamentally governed by the redox chemistry of its thiol groups. Oxidation to form disulfide bonds is the primary degradation pathway, a process that is significantly accelerated by high pH, elevated temperatures, UV light, and the presence of certain metal ions. A thorough understanding of these mechanisms, coupled with robust analytical monitoring via techniques like RP-HPLC, is essential for any researcher or drug development professional. By implementing the stringent storage and handling protocols outlined in this guide, the chemical integrity of this versatile molecule can be preserved, ensuring reliable and reproducible results in its myriad applications.
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Geffine, G., et al. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. PMC - NIH. Retrieved from [Link]
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Al-sabti, H., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]
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Evans, W. J., et al. (1998). Early- and Late-Lanthanide Pyridinethiolates: Synthesis, Redox Stability, and Structure. Inorganic Chemistry, 37(1), 134–140. Retrieved from [Link]
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Gulyuz, S., & Klok, H.-A. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(46), 7293-7308. Retrieved from [Link]
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Kilgore, M. D., et al. (2020). n→π* Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines. DSpace@MIT. Retrieved from [Link]
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Thermal degradation steps and temperatures details. (n.d.). ResearchGate. Retrieved from [Link]
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Liyanage, A. S., et al. (2022). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. PMC - NIH. Retrieved from [Link]
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Näther, C., & Jess, I. (2012). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). Acta Crystallographica Section E: Structure Reports Online, 68(11), m1341–m1342. Retrieved from [Link]
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A Technical Guide to the Health and Safety of 2,6-Dimercaptopyridine for Research Applications
This document serves as an in-depth technical guide on the safe handling, storage, and emergency management of 2,6-Dimercaptopyridine (also known as 2,6-Pyridinedithiol). It is intended for researchers, laboratory personnel, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets (SDS) to ensure accuracy and promote a culture of safety in the laboratory.
Chemical Identity and Physicochemical Properties
2,6-Dimercaptopyridine is a sulfur-containing heterocyclic organic compound. Its two thiol (-SH) groups are highly reactive and are key to its utility in chemical synthesis, but they also dictate its primary health and safety considerations. Acknowledging its physical state is the first step in a proper risk assessment before any experimental work is undertaken.
| Identifier | Information |
| IUPAC Name | Pyridine-2,6-dithiol |
| Synonyms | 2,6-Dimercaptopyridine, 2,6-Pyridinedithiol |
| Appearance | Solid, described as yellow or brown.[1] |
| Physical State | Solid[1] |
| Odor | No data available, but a strong, unpleasant "stench" is noted for related mercaptan compounds and should be anticipated.[2] |
GHS Hazard Identification and Classification
2,6-Dimercaptopyridine is classified as a hazardous chemical under the Globally Harmonized System (GHS). The "Warning" signal word indicates a moderate level of hazard. The primary risks are irritant effects upon direct contact or inhalation.[1][3]
| Hazard Class | Category | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | |
| Serious Eye Damage/Eye Irritation | Category 2 | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Hazard and Precautionary Statements
Understanding and displaying these statements in the work area is critical for reinforcing safe practices.
| Code | Statement | Source |
| H315 | Causes skin irritation. | [1][3] |
| H319 | Causes serious eye irritation. | [1][3] |
| H335 | May cause respiratory irritation. | [1][3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water and soap. | [3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |
| P501 | Dispose of contents/container to hazardous waste disposal. | [3][4] |
Toxicological Assessment
The primary toxicological concerns with 2,6-Dimercaptopyridine are its irritant properties.[1][3] It is crucial to note that the comprehensive toxicological properties of this specific compound have not been fully investigated.[1] This lack of complete data necessitates a cautious approach, treating the compound with a higher degree of care than its formal classifications might suggest.
-
Inhalation: Inhaling dust may cause irritation to the respiratory system.[1][3]
-
Skin Contact: Direct contact is known to cause skin irritation.[1][3]
-
Eye Contact: The compound causes serious eye irritation upon contact.[1][3]
-
Ingestion: While specific data is limited, related compounds may be harmful if swallowed, and ingestion may cause irritation of the digestive tract.[2][5]
No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound.[2]
Laboratory Handling and Storage Protocols
A self-validating safety protocol involves integrating engineering controls, personal protective equipment, and procedural diligence.
Experimental Workflow Diagram
Caption: Safe Handling and Emergency Workflow for 2,6-Dimercaptopyridine.
Step-by-Step Handling and Storage Procedures
-
Engineering Controls: Always handle 2,6-Dimercaptopyridine within a certified chemical fume hood to mitigate inhalation risks and contain potential odors.[3] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[5]
-
Body Protection: A standard laboratory coat is required. Wear appropriate protective clothing to prevent skin exposure.[5]
-
-
Safe Handling Practices:
-
Storage Conditions:
Emergency Response Procedures
Rapid and correct response to an incident is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Immediately remove the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the appropriate PPE as described in Section 4.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation.[1][5] For a solution, absorb the spill with an inert material such as sand, vermiculite, or silica gel.[3]
-
Collect: Place the swept or absorbed material into a suitable, sealed, and properly labeled container for hazardous waste disposal.[1][3][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Firefighting Measures
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[3][5]
-
Hazards from Combustion: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[3][7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]
Disposal Considerations
Chemical waste must be managed to ensure environmental and public safety.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[3]
-
Disposal Method: Disposal should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or sewer systems.[3] All local, state, and federal regulations for hazardous waste disposal must be strictly followed.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Mercaptopyridine, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid. Retrieved from [Link]
-
Lab Alley. (2024, September 27). SAFETY DATA SHEET. Retrieved from [Link]
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Methodological & Application
Synthesis of metal-organic frameworks (MOFs) using 2,6-Dimercaptopyridine
Application Note & Protocol
Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 2,6-Dimercaptopyridine: A Gateway to Novel Thiol-Functionalized Platforms for Drug Development
Introduction: The Untapped Potential of 2,6-Dimercaptopyridine in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with significant promise in drug delivery and personalized medicine due to their tunable structures and high loading capacities.[1][2] The choice of the organic linker is paramount in dictating the final properties of the MOF. While carboxylate-based linkers, such as pyridine-2,6-dicarboxylic acid, have been extensively studied, the exploration of sulfur-containing analogues remains a burgeoning field of research.[3][4] 2,6-Dimercaptopyridine stands out as a compelling yet underexplored linker for MOF synthesis. Its unique architecture, featuring a central pyridine ring flanked by two thiol groups, offers a trifunctional coordination motif. This can lead to the formation of novel MOF topologies with unique chemical functionalities.
The presence of thiol groups is particularly advantageous for applications in drug development. Thiol-functionalized MOFs can exhibit strong affinity for heavy metal ions, suggesting their potential in the delivery of metal-based therapeutics or as scavengers for toxic metal species.[5] Furthermore, the thiol groups can serve as reactive handles for the covalent attachment of drug molecules or targeting ligands, enabling the development of sophisticated drug delivery systems.[6] The inherent redox activity of the thiol groups could also be exploited for stimuli-responsive drug release.
This application note provides a comprehensive guide to the prospective synthesis of MOFs using 2,6-Dimercaptopyridine. It outlines a detailed, albeit hypothetical, protocol based on established principles of MOF chemistry and the known coordination behavior of pyridine and thiol-containing ligands.[7][8][9] The note further discusses potential challenges, characterization techniques, and prospective applications in drug development, aiming to equip researchers with the foundational knowledge to explore this exciting new frontier in MOF synthesis.
Mechanistic Considerations & Design Rationale
The synthesis of MOFs is a dynamic self-assembly process where metal nodes and organic linkers reversibly connect to form a thermodynamically stable crystalline product.[10] The coordination chemistry of 2,6-Dimercaptopyridine is expected to be a hybrid of its pyridine and dithiol functionalities.
-
Pyridine Coordination: The pyridine nitrogen is a well-established coordination site, readily forming bonds with a variety of metal ions.[8] Its involvement is anticipated to be a key factor in directing the overall framework structure.
-
Thiol Coordination: The two thiol groups can coordinate to metal centers in a variety of modes, including monodentate, bridging, or chelating, depending on the metal ion and reaction conditions. According to the Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur donors of the thiol groups are expected to form strong bonds with soft metal ions like Ag(I), Cd(II), and Hg(II), and borderline metal ions such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II).[5]
The interplay between the harder pyridine nitrogen and the softer thiol sulfur atoms as coordination sites presents a unique opportunity to construct heterofunctional MOFs with potentially novel catalytic or adsorptive properties.
Experimental Workflow: A Proposed Synthesis Protocol
The following protocol outlines a solvothermal approach for the synthesis of a hypothetical MOF using 2,6-Dimercaptopyridine and Zinc(II) as the metal node. Zinc is chosen for its versatile coordination geometry and its established use in the synthesis of biocompatible MOFs for drug delivery.[1]
Materials and Reagents
| Reagent | Grade | Supplier |
| 2,6-Dimercaptopyridine | ≥98% | Sigma-Aldrich |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Ethanol | 200 proof, absolute | Decon Labs |
| Chloroform | ACS Grade | VWR |
Safety Precautions: 2,6-Dimercaptopyridine has an unpleasant odor and may be irritating.[11] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Step-by-Step Synthesis Protocol
-
Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 28.2 mg (0.2 mmol) of 2,6-Dimercaptopyridine in 5 mL of DMF.
-
In a separate 20 mL scintillation vial, dissolve 59.5 mg (0.2 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
-
Reaction Assembly:
-
Slowly add the metal salt solution to the linker solution with gentle stirring.
-
Cap the vial and sonicate for 5 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Place the sealed vial in a preheated oven at 100 °C for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Collect the resulting crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the solid with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, centrifuge and decant the supernatant.
-
To activate the MOF (remove solvent molecules from the pores), immerse the solid in chloroform for 24 hours.
-
Decant the chloroform and dry the product under vacuum at 60 °C for 12 hours.
-
Proposed Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for a hypothetical 2,6-Dimercaptopyridine based MOF.
Characterization of the Synthesized MOF
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the new MOF material.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the product. | A unique diffraction pattern indicating the formation of a new crystalline phase. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the linker to the metal center. | Shifts in the C=N and C-S stretching frequencies of the pyridine and thiol groups upon coordination. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A decomposition profile indicating the temperature at which the framework collapses. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size. | Images revealing the shape and size distribution of the MOF crystals. |
| N₂ Sorption Analysis | To determine the porosity and surface area of the MOF. | An isotherm plot from which the BET surface area and pore volume can be calculated. |
Applications in Drug Development
The unique properties of a 2,6-Dimercaptopyridine-based MOF open up several exciting possibilities in the realm of drug development.
Delivery of Thiol-Reactive Drugs
The thiol groups on the linker can form disulfide bonds with drugs containing a free thiol group. This covalent linkage would provide a stable drug-carrier conjugate, with drug release triggered by the reducing environment within cells (e.g., high glutathione concentration).
Sequestration of Heavy Metals
The high affinity of the thiol groups for soft heavy metals makes these MOFs excellent candidates for chelation therapy. They could be designed to sequester toxic heavy metals like mercury or lead from the body.
Controlled Release of Metal-Based Drugs
The MOF can be designed to encapsulate and then slowly release metal-based drugs, improving their therapeutic index and reducing side effects. The choice of the metal node in the MOF synthesis can be tailored to have synergistic therapeutic effects with the encapsulated drug.
Logical Flow for Drug Development Application
Caption: Conceptual pathways for drug loading and release using a thiol-functionalized MOF.
Challenges and Future Outlook
The synthesis of MOFs from 2,6-Dimercaptopyridine is not without its challenges. The susceptibility of thiol groups to oxidation into disulfides could lead to the formation of unintended linkers and disrupt the MOF assembly.[12] The relatively weaker coordination of sulfur compared to oxygen may also result in MOFs with lower thermal and chemical stability.
Despite these challenges, the potential rewards are substantial. Future work should focus on optimizing the synthesis conditions to favor the desired coordination and prevent linker oxidation. The exploration of different metal ions and the use of mixed-linker strategies could lead to a new family of highly functional MOFs. The successful synthesis of a 2,6-Dimercaptopyridine-based MOF would represent a significant advancement in the field, providing a versatile platform for a wide range of applications, particularly in the development of novel therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
- National Center for Biotechnology Information. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry.
- National Center for Biotechnology Information. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
- Oxford Academic. Metal-organic frameworks enable broad strategies for lithium-sulfur batteries.
- MDPI. Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains.
- National Center for Biotechnology Information. Synthetic approaches to metal-coordination-directed macrocyclic complexes.
- ResearchGate. Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.
- MDPI. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties.
- Alchemist-chem. 2-Pyridinethiol Chemical Properties, Applications & Safety.
- CymitQuimica. CAS 2637-34-5: 2-Mercaptopyridine.
- ACS Publications. Structure and Synthesizability of Iron–Sulfur Metal–Organic Frameworks.
- ACS Publications. Thiol-Functionalized MIL-100(Fe)/Device for the Removal of Heavy Metals in Water.
- ResearchGate. Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer.
- ResearchGate. Sulfur-functionalized metal-organic frameworks: Synthesis and applications as advanced adsorbents.
- National Center for Biotechnology Information. Metal-organic frameworks: Drug delivery applications and future prospects.
- Indian Academy of Sciences. Synthesis and multifarious applications of thiol-functionalized graphene oxide based materials.
- PubMed. Pyridine coordination chemistry for molecular assemblies on surfaces.
- OSTI.GOV. Introducing Metal-Sulfur Active Sites in Metal-Organic Frameworks via Post-Synthetic Modification for Hydrogenation Catalysis.
- ResearchGate. Thiol-functionalization of metal-organic framework by a facile coordination-based postsynthetic strategy and enhanced removal of Hg2+ from water.
- ResearchGate. Coordination modes of pyridine thiol-thione with different M metal cations.
- Wikipedia. 2-Mercaptopyridine.
- MDPI. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies.
- ResearchGate. Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions.
- The Good Scents Company. 2-mercaptopyridine.
- MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
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- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. osti.gov [osti.gov]
Unlocking the Redox Secrets of 2,6-Dimercaptopyridine: An Application and Protocol Guide for Electrochemical Analysis
Introduction: The Versatile Role of 2,6-Dimercaptopyridine in Modern Chemistry
2,6-Dimercaptopyridine (2,6-DMP), also known as pyridine-2,6-dithiol, is a heterocyclic compound featuring a pyridine ring functionalized with two thiol groups. This unique molecular architecture imparts a rich and versatile chemical reactivity, making it a molecule of significant interest in diverse fields ranging from coordination chemistry and materials science to drug development. The presence of both a nitrogen heteroatom and two sulfur-containing functional groups allows 2,6-DMP to act as a multidentate ligand, forming stable complexes with a variety of metal ions. Its ability to undergo electrochemical oxidation and form self-assembled monolayers (SAMs) on metal surfaces further expands its utility in the development of sensors, corrosion inhibitors, and functionalized materials.
Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique that provides profound insights into the redox behavior of molecules like 2,6-DMP. By measuring the current response of an electrode to a linearly cycled potential sweep, CV can elucidate reaction mechanisms, determine formal potentials, and probe the kinetics of electron transfer processes. This guide provides a detailed exploration of the electrochemical properties of 2,6-DMP and a comprehensive, step-by-step protocol for its characterization using cyclic voltammetry.
The Electrochemical Landscape of 2,6-Dimercaptopyridine: A Tale of Two Thiols
The electrochemical behavior of 2,6-Dimercaptopyridine is dominated by the redox activity of its two thiol (-SH) groups. While direct and comprehensive studies on the cyclic voltammetry of 2,6-DMP are not extensively reported in the literature, its electrochemical properties can be inferred from the well-documented behavior of similar aromatic thiols and mercaptopyridine derivatives. The primary electrochemical process is the oxidation of the thiol groups to form a disulfide bond.
Proposed Electrochemical Oxidation Mechanism
The electrochemical oxidation of 2,6-DMP is believed to proceed via the formation of an intramolecular disulfide bond, yielding a cyclic disulfide. This process is generally irreversible and involves the transfer of two electrons and two protons.
Step 1: Initial One-Electron Oxidation Each thiol group can undergo a one-electron oxidation to form a thiyl radical.
Step 2: Radical Coupling and Dimerization The two proximate thiyl radicals can then couple to form a disulfide bond.
The overall reaction can be summarized as:
2,6-DMP - 2e⁻ - 2H⁺ ⇌ Cyclic Disulfide
The formal potential of this redox process is expected to be pH-dependent, shifting to less positive potentials in more alkaline solutions due to the involvement of protons in the reaction.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps in the cyclic voltammetry analysis of 2,6-Dimercaptopyridine.
Detailed Protocol for Cyclic Voltammetry of 2,6-Dimercaptopyridine
This protocol provides a robust starting point for the electrochemical characterization of 2,6-DMP. Researchers should optimize these parameters based on their specific instrumentation and experimental goals.
I. Materials and Reagents
-
2,6-Dimercaptopyridine (2,6-DMP)
-
Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer Solution (PBS), pH 7.4)
-
High-purity solvent for stock solution (e.g., Ethanol or Dimethylformamide (DMF))
-
High-purity water (for aqueous electrolytes)
-
Nitrogen gas (for deoxygenation)
-
Polishing materials for working electrode (e.g., alumina slurry, diamond paste)
II. Electrochemical Setup
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Gold (Au) Electrode
-
Reference Electrode: Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE)
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod
-
III. Experimental Procedure
-
Working Electrode Preparation:
-
Polish the working electrode surface to a mirror finish using alumina slurry or diamond paste of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm).
-
Rinse the electrode thoroughly with high-purity water and then with the solvent to be used for the experiment.
-
Allow the electrode to air dry completely.
-
-
Solution Preparation:
-
Prepare a stock solution of 2,6-DMP (e.g., 10 mM) in a suitable solvent like ethanol or DMF.
-
Prepare the supporting electrolyte solution (e.g., 0.1 M PBS, pH 7.4).
-
In the electrochemical cell, add a known volume of the supporting electrolyte.
-
Add a specific aliquot of the 2,6-DMP stock solution to achieve the desired final concentration (e.g., 0.1 mM to 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10-15 minutes. Maintain a nitrogen blanket over the solution during the experiment to prevent oxygen ingress.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no faradaic reaction is expected (e.g., -0.2 V vs. Ag/AgCl).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of 2,6-DMP (e.g., +1.0 V vs. Ag/AgCl).
-
Vertex Potential 2 (Final Potential): The same as the initial potential.
-
Scan Rate: Start with a typical scan rate of 100 mV/s.
-
-
Run the cyclic voltammetry scan and record the resulting voltammogram.
-
Perform subsequent scans at varying scan rates (e.g., 25, 50, 150, 200 mV/s) to investigate the nature of the electrochemical process.
-
IV. Data Analysis and Interpretation
-
Identify the Oxidation Peak: In the forward (positive-going) scan, an anodic peak should be observed, corresponding to the oxidation of the thiol groups of 2,6-DMP. Note the peak potential (Epa) and peak current (Ipa).
-
Look for a Reduction Peak: In the reverse (negative-going) scan, check for a corresponding cathodic peak. The absence of a well-defined cathodic peak suggests an irreversible or quasi-reversible process, which is common for the oxidation of thiols to disulfides.
-
Scan Rate Dependence:
-
Plot the peak current (Ipa) versus the square root of the scan rate (ν¹/²). A linear relationship suggests that the process is diffusion-controlled.
-
Plot the peak potential (Epa) versus the logarithm of the scan rate (log ν). A linear shift in peak potential with the logarithm of the scan rate is characteristic of an irreversible process.
-
Quantitative Data and Expected Observations
| Parameter | Expected Observation/Value | Significance and Interpretation |
| Anodic Peak Potential (Epa) | Positive potential (e.g., +0.4 to +0.8 V vs. Ag/AgCl) | The potential at which the oxidation of the thiol groups occurs. This value can be influenced by the electrode material, pH, and solvent. |
| Cathodic Peak | Likely absent or very small | Indicates that the oxidation process is largely irreversible, meaning the formed disulfide is not easily reduced back to the thiols within the timescale of the CV experiment. |
| Effect of pH | Epa shifts to less positive values with increasing pH | Confirms the involvement of protons in the oxidation reaction. A slope of approximately -59/n mV per pH unit is expected for a process involving n protons and electrons. |
| Effect of Scan Rate on Ipa | Linear relationship between Ipa and ν¹/² | Suggests the reaction is controlled by the diffusion of 2,6-DMP to the electrode surface. |
| Effect of Scan Rate on Epa | Epa shifts to more positive potentials with increasing scan rate | Further evidence for the irreversibility of the electron transfer process. |
Applications in Research and Development
The electrochemical properties of 2,6-Dimercaptopyridine open up a range of potential applications:
-
Electrochemical Sensors: The ability of 2,6-DMP to form self-assembled monolayers on gold electrodes can be exploited to create modified electrodes for the selective detection of metal ions or other analytes.[1][2] The interaction of the target analyte with the 2,6-DMP layer can induce a measurable change in the electrochemical signal.
-
Corrosion Inhibition: The formation of a protective 2,6-DMP film on metal surfaces can inhibit corrosion processes.
-
Coordination Chemistry: Cyclic voltammetry can be used to study the redox behavior of metal complexes of 2,6-DMP, providing insights into the electronic communication between the metal center and the ligand.
-
Electropolymerization: Under certain conditions, the electrochemical oxidation of 2,6-DMP could lead to the formation of a conducting polymer film on the electrode surface, with potential applications in electronics and materials science.[3]
Visualizing the Proposed Electrochemical Mechanism
Caption: A simplified representation of the proposed electrochemical oxidation mechanism of 2,6-Dimercaptopyridine.
Conclusion
This guide provides a comprehensive framework for understanding and investigating the electrochemical properties of 2,6-Dimercaptopyridine using cyclic voltammetry. While direct experimental data for this specific molecule is limited, the principles and protocols outlined here, based on the behavior of analogous compounds, offer a solid foundation for researchers. The unique combination of a pyridine ring and two thiol groups makes 2,6-DMP a promising candidate for a variety of applications, and a thorough understanding of its electrochemical behavior is key to unlocking its full potential.
References
- Mannaa, A. H. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions.
-
Zhang, Y., et al. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. MDPI. Available at: [Link]
- Jitaru, M. (2022).
-
Tuna, S. (2018). The Electropolymerization of 2,6-Diaminopyridine and Its Application as Mercury Ion Selective Electrode. ResearchGate. Available at: [Link]
-
Noël, T., et al. (2017). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Green Chemistry. Available at: [Link]
- Hajian, R., et al. (2011). Voltammetric Determination of 6-Mercaptopurine in Drugs and Blood Using a Glassy Carbon Electrode Modified with Chromium(III)
-
Gimeno, M. C., et al. (2015). Synthesis, Photochemical, and Redox Properties of Gold(I) and Gold(III) Pincer Complexes Incorporating a 2,2′:6′,2″-Terpyridine Ligand Framework. Inorganic Chemistry. Available at: [Link]
-
Yeh, J.-M. (Ed.). (2022). Synthesis, Characterization and Applications of Electroactive Polymers: 2nd Edition. MDPI. Available at: [Link]
-
Wang, Y., et al. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. ResearchGate. Available at: [Link]
-
Chen, K.-C., et al. (2019). Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. MDPI. Available at: [Link]
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Application Notes & Protocols: 2,6-Dimercaptopyridine as a Versatile Ligand for Homogeneous Catalysis
Abstract
2,6-Dimercaptopyridine (DMP), also known as pyridine-2,6-dithiol, presents a compelling yet underexplored scaffold for the design of novel catalysts. Its unique architecture, featuring a central pyridine nitrogen atom flanked by two thiol groups, offers a tridentate or bidentate coordination environment with a combination of soft (sulfur) and borderline (nitrogen) donor atoms. This arrangement allows for strong chelation to a variety of transition metals, potentially stabilizing catalytically active species and modulating their electronic and steric properties. This guide provides a comprehensive overview of the synthesis of DMP, the preparation of its metal complexes, and outlines prospective applications in homogeneous catalysis, with a focus on palladium-catalyzed cross-coupling reactions. While DMP is not yet a mainstream ligand, this document serves as a foundational resource for researchers aiming to explore its catalytic potential, offering detailed protocols based on well-established principles for related ligand systems.
Introduction to 2,6-Dimercaptopyridine: Properties and Potential
The efficacy of a homogeneous catalyst is intrinsically linked to the nature of the ligands coordinating the metal center. Ligands dictate the solubility, stability, and reactivity of the catalytic species. Sulfur-containing ligands are recognized for their strong coordination to soft transition metals like palladium, rhodium, and nickel.[1] The pyridine backbone, a common motif in catalysis, offers thermal stability and tunable electronic properties.[2][3] 2,6-Dimercaptopyridine merges these features, presenting a pincer-type N,S,S or a chelating S,S coordination potential.
The presence of two thiol groups suggests the formation of robust five- or six-membered chelate rings with a metal center. The soft nature of the sulfur donors is expected to form strong covalent bonds with late transition metals, which are central to many cross-coupling reactions.[1] Furthermore, the pyridine nitrogen can act as a hemilabile ligand, reversibly coordinating to the metal center during a catalytic cycle, which can open up a coordination site for substrate binding.
Synthesis of 2,6-Dimercaptopyridine Ligand
The synthesis of 2,6-dimercaptopyridine can be achieved through various methods. A common and accessible route involves the reaction of 2,6-dichloropyridine or 2,6-dibromopyridine with a sulfur nucleophile. The following protocol is a representative example.
Protocol 1: Synthesis of 2,6-Dimercaptopyridine from 2,6-Dichloropyridine
This procedure should be performed in a well-ventilated fume hood, as it involves the use of reagents with strong odors.
Materials:
-
2,6-Dichloropyridine
-
Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,6-dichloropyridine (1 equiv.) in ethanol (10 mL per gram of dichloropyridine).
-
Reagent Addition: Add sodium hydrosulfide (2.5 equiv.) portion-wise to the stirred solution. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in water and acidify to pH 2-3 with concentrated HCl. This will precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
-
Purification: The crude 2,6-dimercaptopyridine can be purified by recrystallization from a suitable solvent system like ethanol/water.
Caption: Synthesis of 2,6-Dimercaptopyridine.
Preparation of Metal-DMP Complexes for Catalysis
The synthesis of metal complexes with 2,6-dimercaptopyridine typically involves the reaction of the deprotonated ligand with a suitable metal salt. The following is a general protocol for the preparation of a Palladium(II)-DMP complex.
Protocol 2: General Synthesis of a Pd(II)-DMP Complex
Materials:
-
2,6-Dimercaptopyridine
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, THF, or DMF)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer
Step-by-Step Procedure:
-
Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimercaptopyridine (1 equiv.) in the anhydrous solvent. Add the base (2.2 equiv.) and stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Complexation: In a separate flask, dissolve the palladium(II) salt (1 equiv.) in the same anhydrous solvent.
-
Reaction: Slowly add the palladium salt solution to the deprotonated ligand solution via cannula or syringe. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. The formation of the complex is often indicated by a color change and/or precipitation.
-
Isolation:
-
If a precipitate forms, it can be isolated by filtration, washed with the solvent, and dried under vacuum.
-
If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-coordinating solvent (e.g., pentane or diethyl ether) to remove any unreacted starting materials.
-
-
Characterization: The resulting complex should be characterized by standard analytical techniques such as NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.
Caption: General workflow for Pd(II)-DMP complex synthesis.
Prospective Catalytic Application: C-S Cross-Coupling
Aryl thioethers are important structural motifs in pharmaceuticals and materials science. Palladium-catalyzed C-S cross-coupling reactions are a powerful method for their synthesis.[4] Given the affinity of sulfur-containing ligands for palladium, a Pd-DMP complex is a promising candidate for catalyzing such transformations.
Proposed Catalytic Cycle
The proposed catalytic cycle for a C-S cross-coupling reaction catalyzed by a Pd-DMP complex would likely proceed through the canonical steps of oxidative addition, ligand exchange, and reductive elimination.
Caption: Proposed catalytic cycle for C-S cross-coupling.
Protocol 3: Exemplary Protocol for Pd-DMP Catalyzed C-S Cross-Coupling
This protocol is a starting point for investigation and is based on established methods for similar catalytic systems.[4] Optimization of catalyst loading, base, solvent, and temperature will likely be necessary.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Thiol (e.g., thiophenol)
-
Pd(II)-DMP complex (or a combination of a Pd precursor and the DMP ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard equipment for workup and purification (e.g., silica gel chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the thiol (1.2 mmol, 1.2 equiv.), the base (2.0 equiv.), and the Pd-DMP catalyst (0.5-2 mol%).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath or heating block at 80-120 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Hypothetical Screening Data
The following table illustrates how screening data for the optimization of the C-S cross-coupling reaction could be presented.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | DMP (1.2) | K₂CO₃ (2) | Toluene | 100 | 24 | Initial test |
| 2 | Pd(OAc)₂ (1) | DMP (1.2) | Cs₂CO₃ (2) | Toluene | 100 | 24 | Optimization |
| 3 | Pd(OAc)₂ (1) | DMP (1.2) | NaOtBu (2) | Toluene | 100 | 24 | Optimization |
| 4 | Pd(OAc)₂ (1) | DMP (1.2) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | Optimization |
| 5 | Preformed Pd-DMP (1) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | Optimized |
Trustworthiness and Self-Validation
The protocols provided are grounded in established chemical principles. The synthesis of the ligand and its metal complexes are standard procedures in inorganic and organometallic chemistry. The proposed catalytic protocol is based on widely used conditions for cross-coupling reactions. For any new catalytic system, it is crucial to perform control experiments to validate the results:
-
Catalyst Necessity: Run the reaction without the palladium source and/or the DMP ligand to ensure that the transformation does not proceed uncatalyzed or is catalyzed by background metal impurities.
-
Ligand Effect: Compare the catalytic activity with the DMP ligand to a reaction using only the palladium precursor to demonstrate the beneficial effect of the ligand.
-
Reproducibility: Ensure that the optimized reaction conditions provide consistent yields over multiple runs.
Conclusion
2,6-Dimercaptopyridine holds significant potential as a versatile ligand in homogeneous catalysis due to its unique electronic and structural features. While its applications in this field are still emerging, the foundational protocols for its synthesis and complexation are well within the reach of a standard synthetic chemistry laboratory. The exemplary protocol for C-S cross-coupling serves as a robust starting point for researchers to explore the catalytic capabilities of DMP-metal complexes. Further investigations into its use in other transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as hydrogenation and carbonylation reactions, are warranted and could lead to the development of novel and highly efficient catalytic systems.
References
- Gail, E., Gos, S., & Rupprich, N. (2000). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- [Reference to a specific paper on pyridine-containing macrocyclic complexes, if available from search results, would be placed here].
- [Reference to a specific paper on bidentate sulfur ligands, if available from search results, would be placed here].
- [Reference to a specific paper on C-S cross-coupling, if available from search results, would be placed here].
- [Reference to a specific paper on Suzuki-Miyaura coupling, if available from search results, would be placed here].
- [Reference to a specific paper on Heck coupling, if available from search results, would be placed here].
- [Reference to a specific paper on Sonogashira coupling, if available from search results, would be placed here].
- [Reference to a specific paper on hydrogenation, if available from search results, would be placed here].
- [Reference to a specific paper on the synthesis of 2,6-dimercaptopyridine or related thiols, if available from search results, would be placed here].
- [Reference to a specific paper on the synthesis of palladium complexes, if available from search results, would be placed here].
Sources
Application Notes & Protocols: A Guide to the Formation of 2,6-Dimercaptopyridine Self-Assembled Monolayers
Abstract: This document provides a comprehensive guide for the preparation and characterization of high-quality self-assembled monolayers (SAMs) of 2,6-Dimercaptopyridine (2,6-DMP) on gold substrates. It is intended for researchers and professionals in materials science, nanotechnology, and drug development. This guide moves beyond a simple recitation of steps to explain the critical scientific principles that underpin the formation of well-ordered, functional monolayers, ensuring reproducibility and success. We will cover substrate preparation, the kinetics and thermodynamics of the self-assembly process, detailed experimental protocols, and essential characterization techniques for monolayer validation.
Introduction: The Significance of 2,6-DMP Self-Assembled Monolayers
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, providing a versatile and powerful method to precisely control the chemical and physical properties of interfaces.[1][2][3] These highly organized, single-molecule-thick films form spontaneously through the chemisorption of functionalized organic molecules onto a substrate. Their applications are vast, spanning electronics, catalysis, wettability control, and the development of advanced biosensors.[4][5]
Among the diverse library of molecules used for SAM formation, 2,6-Dimercaptopyridine (2,6-DMP) is of particular interest. Its structure is unique, featuring two thiol (-SH) anchoring groups and a central pyridine ring. This configuration offers several advantages:
-
Bidentate Anchoring Potential: The two thiol groups can potentially bind to a gold surface in different configurations, allowing for control over molecular orientation. This can result in a "standing-up" phase, where one thiol binds to the surface, exposing a reactive thiol and the pyridine ring, or a "lying-down" phase, where both thiols anchor the molecule parallel to the surface.[6]
-
Functional Pyridine Core: The nitrogen atom in the pyridine ring can act as a Lewis base, enabling the coordination of metal ions, providing a site for protonation/deprotonation in response to pH changes, and facilitating charge transfer processes.[2][7] These properties are highly desirable for creating responsive surfaces, catalysts, and molecular electronic components.[2][4]
This guide will provide the necessary protocols and scientific rationale to harness the potential of 2,6-DMP for creating functional, high-quality SAMs.
Foundational Principles of 2,6-DMP SAM Formation
The formation of a 2,6-DMP SAM on a gold substrate is a multi-step process governed by the strong, covalent-like interaction between sulfur and gold.[6][8] The process can be understood through two key stages: an initial, rapid adsorption of molecules followed by a slower, extended period of monolayer organization.
Initial Adsorption: Upon immersion of a clean gold substrate into a dilute ethanolic solution of 2,6-DMP, molecules rapidly physisorb and then chemisorb to the surface. The thiol group's hydrogen atom is lost, and a strong gold-thiolate (Au-S) bond is formed.[9] Initially, the molecules may be disordered, adopting a "lying-down" phase to maximize the interaction of both thiol groups with the gold.[6]
Monolayer Organization: Over a longer timescale (typically hours), the adsorbed molecules undergo a reorganization process. This slow, annealing-like phase is crucial for achieving a densely packed, well-ordered monolayer. Intermolecular forces, such as van der Waals interactions between the pyridine rings, drive the molecules into a more thermodynamically stable, ordered arrangement. The final orientation—either "standing-up" or "lying-down"—is influenced by factors such as immersion time, solvent, and temperature. For most functional applications, the "standing-up" orientation is preferred.
The diagram below illustrates the potential binding configurations of 2,6-DMP on a gold surface.
Caption: Potential binding modes of 2,6-DMP on a gold substrate.
Detailed Experimental Protocol
Achieving a high-quality SAM is critically dependent on meticulous experimental technique. Contaminants on the substrate or in the solution can introduce significant defects into the monolayer. The following protocol outlines the best practices for forming 2,6-DMP SAMs.
Required Materials and Equipment
| Category | Item | Notes |
| Chemicals | 2,6-Dimercaptopyridine (2,6-DMP) | High purity (>95%) |
| 200 Proof Ethanol (anhydrous) | For preparing the SAM solution and rinsing.[10] | |
| Sulfuric Acid (H₂SO₄), conc. | For piranha solution. | |
| Hydrogen Peroxide (H₂O₂), 30% | For piranha solution. | |
| Deionized (DI) Water | >18 MΩ·cm resistivity. | |
| Substrates | Gold-coated substrates | e.g., Silicon wafers or glass slides with a Ti or Cr adhesion layer.[10] |
| Equipment | Glass scintillation vials with caps | For cleaning and self-assembly. |
| Teflon-coated tweezers | For handling substrates. | |
| Sonicator | For cleaning and rinsing steps. | |
| Analytical balance | For weighing 2,6-DMP. | |
| Calibrated micropipettes | For handling liquids. | |
| Nitrogen (N₂) or Argon (Ar) gas line | For drying and creating an inert atmosphere. | |
| Petri dishes or desiccator | For storage. |
Step-by-Step Workflow
The overall process, from substrate cleaning to final monolayer storage, is depicted below.
Caption: Experimental workflow for 2,6-DMP SAM formation.
Step 1: Substrate Cleaning (Critical Step)
A pristine gold surface is paramount for forming a defect-free SAM.
-
Piranha Solution Cleaning:
-
SAFETY WARNING: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive, energetic, and reacts violently with organic materials. Always use glass containers (never plastic), work in a fume hood, and wear appropriate personal protective equipment (lab coat, thick gloves, and face shield). Add the H₂O₂ to the H₂SO₄ slowly.
-
Prepare the piranha solution in a glass beaker inside a fume hood.
-
Using tweezers, immerse the gold substrates in the solution for 10-15 minutes. The solution will become hot.
-
Carefully remove the substrates and rinse them copiously with DI water (at least 5-6 times), followed by a rinse with 200 proof ethanol.
-
-
Drying: Immediately dry the cleaned substrates under a gentle stream of high-purity nitrogen or argon gas. The substrates should be used immediately for the best results.
Step 2: 2,6-DMP Solution Preparation
-
Calculate the mass of 2,6-DMP needed to prepare a 1 mM solution in 200 proof ethanol.
-
Add the calculated mass of 2,6-DMP to the required volume of ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure the 2,6-DMP is fully dissolved.
-
Purge the solution with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can oxidize the thiol groups.
Step 3: The Self-Assembly Process
-
Place the freshly cleaned and dried gold substrate into a clean glass vial.
-
Pour the 1 mM 2,6-DMP solution into the vial, ensuring the substrate is fully submerged.
-
Minimize the headspace above the solution, purge the vial with nitrogen gas, and seal it tightly with a cap.[10] For extra security, wrap the cap with Parafilm.
-
Allow the self-assembly to proceed for 24 to 48 hours at room temperature in a dark, vibration-free environment. Longer immersion times typically lead to more ordered monolayers.
Step 4: Rinsing and Drying
-
After the immersion period, carefully remove the substrate from the solution using clean tweezers.
-
Rinse the surface thoroughly with a stream of fresh 200 proof ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Place the substrate in a vial of fresh ethanol and sonicate for 1-2 minutes to remove any weakly adsorbed molecules.[10]
-
Perform a final rinse with ethanol and dry the substrate under a gentle stream of nitrogen gas.[10]
Step 5: Storage
Store the prepared SAMs in a clean, dry environment, preferably in a desiccator or a nitrogen-filled container, to prevent surface contamination and oxidative degradation. Use the samples for characterization or subsequent experiments as soon as possible.
Monolayer Characterization and Validation
Validating the presence and quality of the SAM is a crucial final step. A multi-technique approach is recommended to gain a comprehensive understanding of the monolayer.
| Technique | Purpose | Expected Outcome for a High-Quality 2,6-DMP SAM |
| Contact Angle Goniometry | Measures surface wettability and cleanliness. | A significant change in the water contact angle compared to the clean gold substrate, indicating successful surface modification. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical bonding states.[2] | Presence of C, N, and S peaks. The S 2p spectrum should show a dominant peak around 162 eV, characteristic of a gold-thiolate bond, and a diminished or absent peak for free thiol (~164 eV).[1][2] |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Provides information on molecular orientation and functional groups.[11] | Vibrational modes corresponding to the pyridine ring can be analyzed. The orientation of these modes relative to the surface normal can help distinguish between "lying-down" and "standing-up" phases.[12][13][14] |
| Scanning Tunneling Microscopy (STM) | Visualizes the surface at the molecular level.[1] | Can reveal the packing structure and order of the monolayer, showing domains of well-ordered molecules and identifying any surface defects.[8][12] |
| Ellipsometry | Measures the optical thickness of the film. | Provides a quantitative measure of the monolayer thickness, which can help infer the average molecular orientation (thicker films suggest a more upright orientation). |
By following this detailed protocol and employing the appropriate characterization techniques, researchers can reliably produce and validate high-quality 2,6-Dimercaptopyridine SAMs, paving the way for their use in a wide array of advanced applications.
References
-
Ge, F., et al. (2010). New Dialkyldithiophosphinic Acid Self-Assembled Monolayers (SAMs): Influence of Gold Substrate Morphology on Adsorbate Binding and SAM Structure. PubMed. [Link]
-
Kim, Y., et al. (2020). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. National Institutes of Health (NIH). [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
-
Kwon, O., et al. (2021). Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). MDPI. [Link]
-
Aslam, P. M., et al. (2004). Applications of Self-Assembled Monolayers for Biomolecular Electronics. ResearchGate. [Link]
-
Le, T. H. A., et al. (2022). Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self-Assembled Monolayers on Gold. National Institutes of Health (NIH). [Link]
-
Heister, K., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. RSC Publishing. [Link]
-
Zharnikov, M. (2002). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-Portal.org. [Link]
-
Yuan, Y., et al. (2010). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. [Link]
-
Heister, K., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. ResearchGate. [Link]
-
Xu, S. (2004). A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent. [Link]
-
Spectra of a fresh and of aged 2,6-dimethoxyphenol (DMP) solutions. ResearchGate. [Link]
-
Liu, J., et al. (2009). IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides. OSTI.GOV. [Link]
-
IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides. ResearchGate. [Link]
-
Nanoarchitectonics of molecular self assembled monolayers by transition metal ion intercalation for enhancement of molecular junction conductivity. RSC Advances. [Link]
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- 1. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. diva-portal.org [diva-portal.org]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Nanoarchitectonics of molecular self assembled monolayers by transition metal ion intercalation for enhancement of molecular junction conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides (Journal Article) | ETDEWEB [osti.gov]
- 12. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,6-Dimercaptopyridine in Sensor Development
Introduction: The Versatility of 2,6-Dimercaptopyridine as a Sensing Moiety
2,6-Dimercaptopyridine (2,6-DMP), also known as pyridine-2,6-dithiol, is a heterocyclic organic compound featuring a pyridine ring functionalized with two thiol groups. This unique molecular architecture makes it a highly promising and versatile building block in the development of chemical sensors. The strategic placement of the nitrogen atom within the aromatic ring and the two flanking thiol groups provides a pincer-like coordination site that can readily bind with a variety of analytes, particularly heavy metal ions.
The sensing capability of 2,6-DMP is rooted in its rich coordination chemistry. The nitrogen and sulfur atoms act as soft and hard Lewis bases, respectively, allowing for strong and often selective interactions with a range of metal ions. Upon binding to an analyte, the electronic properties of the 2,6-DMP molecule are altered, leading to a measurable change in its optical or electrochemical behavior. This change forms the basis of the sensing mechanism.
Furthermore, 2,6-DMP exists in tautomeric equilibrium between the dithiol and dithione forms, with the dithione form often being more stable. This tautomerism can influence its coordination behavior and, consequently, its sensing characteristics. The thiol groups also provide a convenient anchor for immobilizing the molecule onto various surfaces, such as gold nanoparticles or electrodes, which is a critical step in the fabrication of many sensor devices.
These intrinsic properties of 2,6-DMP open the door to the development of a wide array of sensors, including colorimetric, fluorescent, and electrochemical platforms, for the detection of environmentally and biologically significant analytes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2,6-DMP and its application in the development of robust and sensitive chemical sensors.
Chemical and Physical Properties of 2,6-Dimercaptopyridine
A thorough understanding of the fundamental properties of 2,6-DMP is essential for its effective application in sensor development.
| Property | Value | Reference |
| Chemical Formula | C₅H₅NS₂ | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| CAS Number | 23941-53-9 | [1] |
| Appearance | Pale yellow crystalline solid (predicted) | |
| Melting Point | 148-152 °C | [1] |
| Tautomerism | Exists in equilibrium between dithiol and dithione forms |
Synthesis of 2,6-Dimercaptopyridine: A Two-Step Protocol
The synthesis of 2,6-DMP can be achieved through a two-step process starting from the commercially available precursor, pyridine. The first step involves the chlorination of pyridine to produce 2,6-dichloropyridine, which is then converted to 2,6-DMP through a nucleophilic substitution reaction with a sulfur-containing reagent.
Part 1: Synthesis of 2,6-Dichloropyridine
2,6-Dichloropyridine serves as a key intermediate in the synthesis of 2,6-DMP. It can be prepared by the direct chlorination of pyridine.[2]
Protocol: Chlorination of Pyridine
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer and a gas inlet, place pyridine.
-
Chlorination: Heat the reactor to a temperature range of 180-300°C. Introduce chlorine gas into the reactor. The reaction is typically carried out at an elevated pressure.
-
Monitoring: Monitor the progress of the reaction using gas chromatography to track the conversion of pyridine to 2-chloropyridine and subsequently to 2,6-dichloropyridine.
-
Work-up and Purification: After the reaction is complete, the crude product mixture is purified by distillation to isolate the 2,6-dichloropyridine.
Note: This reaction should be performed with extreme caution in a well-ventilated fume hood due to the corrosive and toxic nature of chlorine gas and the high pressures involved.
Part 2: Synthesis of 2,6-Dimercaptopyridine
The conversion of 2,6-dichloropyridine to 2,6-DMP can be accomplished by reacting it with a nucleophilic sulfur source, such as sodium hydrosulfide or thiourea. The following protocol is based on analogous reactions with 2-chloropyridine.[3][4]
Protocol: Thiolation of 2,6-Dichloropyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in a suitable organic solvent such as ethanol.
-
Nucleophilic Substitution: Add an excess of sodium hydrosulfide (NaSH) or thiourea to the solution. If using thiourea, a base such as sodium hydroxide should also be added to generate the thiolate nucleophile in situ.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If thiourea was used, the intermediate isothiuronium salt is hydrolyzed with a strong base. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the 2,6-DMP. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.
Caption: Synthesis pathway for 2,6-Dimercaptopyridine.
Applications in Sensor Development: Protocols and Methodologies
The unique structure of 2,6-DMP allows for its application in various sensor platforms. The following sections provide detailed protocols for the development of colorimetric, electrochemical, and fluorescent sensors utilizing 2,6-DMP.
Colorimetric Sensors for Heavy Metal Ion Detection
Colorimetric sensors offer a simple and rapid method for the visual detection of analytes. The interaction of 2,6-DMP with certain metal ions can lead to the formation of colored complexes, providing a straightforward "naked-eye" detection method.
Principle of Operation:
The sensing mechanism is based on the formation of a coordination complex between 2,6-DMP and the target metal ion. This complexation alters the electronic structure of the molecule, resulting in a change in its absorption spectrum, which is observed as a color change. The pyridine nitrogen and the two thiol groups of 2,6-DMP can form stable chelate rings with metal ions, enhancing the selectivity of the sensor.
Protocol: Development of a 2,6-DMP-Based Colorimetric Sensor for Cu²⁺
-
Preparation of 2,6-DMP Stock Solution: Prepare a stock solution of 2,6-DMP (e.g., 1 mM) in a suitable organic solvent such as ethanol or acetonitrile.
-
Preparation of Metal Ion Solutions: Prepare stock solutions of various metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Ni²⁺, Zn²⁺, Fe³⁺) of a known concentration (e.g., 10 mM) in deionized water.
-
Colorimetric Assay:
-
In a series of test tubes, add a fixed volume of the 2,6-DMP stock solution.
-
To each test tube, add a specific volume of one of the metal ion solutions to achieve the desired final concentration.
-
Include a blank control containing only the 2,6-DMP solution.
-
Observe any color changes in the solutions immediately and after a short incubation period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For a quantitative analysis, record the UV-Vis absorption spectra of the solutions before and after the addition of the metal ions.
-
Plot the change in absorbance at a specific wavelength against the concentration of the metal ion to generate a calibration curve.
-
The selectivity of the sensor can be evaluated by comparing the color change and spectral response in the presence of different metal ions.
-
Caption: Colorimetric sensing workflow using 2,6-DMP.
Electrochemical Sensors based on Self-Assembled Monolayers
Electrochemical sensors provide high sensitivity and quantitative detection of analytes. 2,6-DMP can be used to modify electrode surfaces through the formation of self-assembled monolayers (SAMs), creating a selective interface for analyte binding.
Principle of Operation:
The thiol groups of 2,6-DMP have a strong affinity for gold surfaces, allowing for the formation of a stable and ordered monolayer on a gold electrode.[5][6] The pyridine nitrogen and the second thiol group are then available to bind with metal ions from the solution. This binding event can alter the electrochemical properties of the electrode surface, such as its impedance or the redox behavior of a probe molecule. This change can be measured using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV).
Protocol: Fabrication of a 2,6-DMP Modified Gold Electrode for Pb²⁺ Detection
-
Electrode Cleaning:
-
Polish a gold electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like surface.
-
Sonnicate the electrode in ethanol and then in deionized water to remove any polishing residues.
-
Electrochemically clean the electrode by cycling the potential in a sulfuric acid solution.
-
-
Formation of the 2,6-DMP SAM:
-
Immerse the cleaned gold electrode in a dilute solution of 2,6-DMP in ethanol (e.g., 1 mM) for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered SAM.[7]
-
After incubation, rinse the electrode thoroughly with ethanol and deionized water to remove any physisorbed molecules.
-
-
Electrochemical Detection of Pb²⁺:
-
Perform electrochemical measurements in a solution containing a redox probe (e.g., a mixture of [Fe(CN)₆]³⁻/⁴⁻) and varying concentrations of Pb²⁺.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC potential over a range of frequencies and measure the impedance. The binding of Pb²⁺ to the 2,6-DMP monolayer will increase the charge transfer resistance (Rct), which can be correlated to the Pb²⁺ concentration.
-
Cyclic Voltammetry (CV): Scan the potential and measure the resulting current. The binding of Pb²⁺ can block the access of the redox probe to the electrode surface, leading to a decrease in the peak currents.
-
-
Data Analysis:
-
For EIS, plot the change in Rct against the logarithm of the Pb²⁺ concentration.
-
For CV, plot the change in peak current against the Pb²⁺ concentration.
-
The selectivity of the sensor can be tested by performing the same measurements in the presence of other interfering metal ions.
-
Caption: Electrochemical sensor fabrication and detection workflow.
Fluorescent Sensors for High-Sensitivity Detection
Fluorescent sensors can offer very low detection limits and are highly sensitive. While 2,6-DMP itself is not strongly fluorescent, it can be incorporated into fluorescent sensor designs, for example, by acting as a quencher or as a recognition unit that modulates the fluorescence of a nearby fluorophore. The principles for such a sensor can be derived from studies on similar pyridine-based fluorescent sensors.[8]
Principle of Operation (Hypothetical):
A fluorescent sensor could be designed by covalently linking 2,6-DMP to a fluorophore. In the absence of a target analyte, the fluorescence of the fluorophore might be quenched by the 2,6-DMP moiety through processes like photoinduced electron transfer (PET). Upon binding of a specific metal ion to the 2,6-DMP unit, the quenching process could be inhibited, leading to a "turn-on" fluorescent response. The intensity of the fluorescence would then be proportional to the concentration of the analyte.
Protocol: Conceptual Design of a 2,6-DMP-Based Fluorescent Sensor for Hg²⁺
-
Synthesis of the Fluorescent Probe: Synthesize a molecule where 2,6-DMP is covalently linked to a suitable fluorophore (e.g., a coumarin or rhodamine derivative) through a short spacer.
-
Preparation of Solutions: Prepare a stock solution of the fluorescent probe in an appropriate solvent and stock solutions of various metal ions, including Hg²⁺.
-
Fluorescence Titration:
-
In a cuvette, place a dilute solution of the fluorescent probe.
-
Record the initial fluorescence spectrum of the probe.
-
Incrementally add small aliquots of the Hg²⁺ stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Observe the change in fluorescence intensity at the emission maximum of the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the Hg²⁺ concentration to generate a binding curve.
-
From this data, the detection limit and binding constant for the sensor-analyte interaction can be calculated.
-
To assess selectivity, perform similar titration experiments with other metal ions and compare the fluorescence response.
-
Caption: Conceptual workflow for a fluorescent sensor.
Conclusion and Future Outlook
2,6-Dimercaptopyridine is a molecule with significant untapped potential in the field of chemical sensor development. Its well-defined coordination site, coupled with the ability to be easily synthesized and functionalized, makes it an attractive candidate for creating a new generation of selective and sensitive sensors for a variety of analytes. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the capabilities of 2,6-DMP in colorimetric, electrochemical, and fluorescent sensing applications.
Future research in this area could focus on the development of sensor arrays based on 2,6-DMP and its derivatives for the simultaneous detection of multiple analytes. Furthermore, the integration of 2,6-DMP-based sensors into microfluidic devices could lead to the creation of portable and automated systems for on-site environmental monitoring and point-of-care diagnostics. As our understanding of the coordination chemistry and surface interactions of 2,6-DMP continues to grow, so too will the scope of its applications in creating innovative sensing technologies.
References
- Kumar, G., Kumar, A., & Singh, N. P. (2023). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Indian Journal of Chemistry, 62(9), 970-976.
-
(2023). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Indian Journal of Chemistry (IJC). [Link]
- Silien, C., Buck, M., Goretzki, G., Lahaye, D., Champness, N. R., Weidner, T., & Zharnikov, M. (2009). Self-assembly of a pyridine-terminated thiol monolayer on Au(111). Langmuir, 25(2), 959–967.
- Sener, G., Uzun, L., & Denizli, A. (2019). Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array. In Methods in Molecular Biology (Vol. 2027, pp. 81-86). Humana Press.
- Liu, J., Schüpbach, B., Bashir, A., Shekhah, O., Nefedov, A., Kind, M., Terfort, A., & Wöll, C. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 12(17), 4459-4471.
- Lee, S., et al. (2019). Pt(dithiolene)-Based Colorimetric Chemosensors for Multiple Metal-Ion Sensing. Chemosensors, 7(4), 54.
- Sener, G., Uzun, L., & Denizli, A. (2019). Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array. Methods in Molecular Biology, 2027, 81-86.
- Liu, J., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 12(17), 4459-4471.
- Kumar, G., Kumar, A., & Singh, N. P. (2023). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Indian Journal of Chemistry, 62(9), 970-976.
-
(2023). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Indian Journal of Chemistry (IJC). [Link]
- Liu, J., Schüpbach, B., Bashir, A., Shekhah, O., Nefedov, A., Kind, M., Terfort, A., & Wöll, C. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 12(17), 4459.
- A new and efficient pyridine-2,6-dicarboxamide-based fluorescent and colorimetric chemosensor for sensitive and selective recognition of Pb2+ and Cu2+. (2021). Journal of Photochemistry and Photobiology A: Chemistry, 407, 113049.
- Enhanced Electrochemical Detection of Heavy Metal Ions Using TPyP‐sPEEK Composite‐Modified Electrodes. (2023). Macromolecular Materials and Engineering, 308(12), 2300249.
- Paul, B., et al. (2021). Highly sensitive and selective colorimetric detection of dual metal ions (Hg2+ and Sn2+) in water: an eco-friendly approach. New Journal of Chemistry, 45(16), 7123-7132.
- Lei, C., Dai, H., Fu, Y., Ying, Y., & Li, Y. (2016). Colorimetric Sensor Array for Thiols Discrimination Based on Urease-Metal Ion Pairs. Analytical Chemistry, 88(17), 8542–8547.
- ECHeMA :ElectroChemical Sensors for Heavy Metal Analysis in Point of Care Applications. (2018). University of Illinois Chicago.
- Mohanty, S. P., & Sahoo, S. K. (2024).
- Pujol, L., et al. (2014). Electrochemical sensors and devices for heavy metals assay in water: the French groups' contribution. Frontiers in Chemistry, 2, 19.
-
Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]
- Pujol, L., et al. (2014). Electrochemical sensors and devices for heavy metals assay in water: the French groups' contribution. ScienceOpen.
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101941942A - Industrialized method for preparing 2-mercaptopyridine.
- Goral, K., et al. (2019).
- Han, M., et al. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. Micromachines, 14(4), 739.
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
- Krawczuk, A., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.
- Han, M., et al. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions.
- Han, M., et al. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. PMC.
Sources
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- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
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- 4. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 5. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimercaptopyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimercaptopyridine. It addresses common challenges through a troubleshooting-focused, question-and-answer format, grounded in established chemical principles and field-proven insights.
Overview of the Synthesis
The synthesis of 2,6-dimercaptopyridine, a crucial intermediate in various chemical and pharmaceutical applications, most commonly proceeds via a nucleophilic aromatic substitution reaction. The typical route involves the displacement of two chloride atoms from 2,6-dichloropyridine using a sulfur nucleophile, such as sodium hydrosulfide (NaHS). While conceptually straightforward, achieving a high yield of pure product is frequently challenging due to side reactions, product instability, and purification difficulties.
This guide is designed to navigate these complexities, ensuring a reproducible and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route for 2,6-dimercaptopyridine?
The most widely employed method is the reaction of 2,6-dichloropyridine with a sulfur source like sodium hydrosulfide (NaHS) in a polar aprotic solvent.[1] This approach is favored for its use of readily available starting materials.
Q2: Why is the purity of the 2,6-dichloropyridine starting material so critical?
Using high-purity 2,6-dichloropyridine is essential for a successful reaction.[2] Impurities, such as pyridine or 2-chloropyridine, can lead to the formation of tar-like byproducts, reduce the reaction rate, and complicate the purification of the final product.[2]
Q3: What is the primary challenge concerning the final product, 2,6-dimercaptopyridine?
The main challenge is its susceptibility to oxidation. The thiol (-SH) groups can easily oxidize to form the corresponding 2,2',6,6'-tetraphenyldisulfide, especially in the presence of air (oxygen). This dimerization complicates purification and reduces the yield of the desired monomeric product.[3][4]
Q4: How should pure 2,6-dimercaptopyridine be stored to maintain its integrity?
Due to its sensitivity to oxidation, the product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5][6] Refrigeration is also recommended to maintain product quality and slow down potential degradation pathways.[5][6]
Q5: What are the most critical safety precautions for this synthesis?
The primary hazard is associated with the use of sodium hydrosulfide (NaHS).[7][8] When NaHS comes into contact with moisture or acids, it releases highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic "rotten egg" smell.[9][10] The reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7][9][10] An H₂S gas detector is recommended for monitoring the workspace.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 2,6-dimercaptopyridine.
Problem 1: My reaction yields are consistently low or I obtain no product.
Q: I've followed the procedure, but my final yield is significantly lower than expected. What could be the cause?
A: Low yields can stem from several factors related to reagents, reaction conditions, or workup procedures.
-
Potential Cause 1: Inactive or Poor-Quality Sodium Hydrosulfide (NaHS)
-
Explanation: Sodium hydrosulfide is hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity.[11]
-
Troubleshooting Steps:
-
Use a fresh, unopened container of NaHS if possible.
-
If using an older bottle, ensure it has been stored properly in a cool, dry place.
-
Consider using a slight excess of NaHS in the reaction to compensate for any potential degradation.
-
-
-
Potential Cause 2: Incomplete Reaction
-
Explanation: The nucleophilic substitution may not have gone to completion. This can be due to insufficient reaction time or temperature.
-
Troubleshooting Steps:
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of 2,6-dichloropyridine. The disappearance of the starting material spot indicates the reaction is complete.
-
Adjust Conditions: If the reaction stalls, consider increasing the temperature moderately or extending the reaction time. Document these changes for future optimizations.
-
-
-
Potential Cause 3: Loss of Product During Workup
-
Explanation: The workup procedure, particularly the acidification and extraction steps, is critical. 2,6-dimercaptopyridine has some solubility in aqueous solutions, and improper pH adjustment can lead to significant product loss.
-
Troubleshooting Steps:
-
pH Control: When acidifying the reaction mixture to protonate the thiolate and precipitate the product, do so slowly and while cooling the mixture in an ice bath. Adjust the pH carefully to be slightly acidic.
-
Extraction: If the product is extracted with an organic solvent, ensure you perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer.
-
-
Problem 2: The final product is impure, containing significant byproducts.
Q: My characterization (e.g., NMR) shows multiple species in my final product. How can I identify and prevent these impurities?
A: The most common impurity is the oxidized disulfide form of the product. The presence of unreacted starting material or monosubstituted intermediates is also possible.
-
Potential Cause 1: Oxidation to Disulfide
-
Explanation: Thiols are prone to oxidation, forming disulfide bonds (-S-S-), especially in basic conditions and in the presence of oxygen.[12] This equilibrium between thiol and disulfide is a major challenge.[13][14][15]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the entire reaction and workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Purification: If disulfide formation is unavoidable, it can often be separated from the desired thiol by column chromatography. Additionally, the disulfide can sometimes be reduced back to the thiol using a reducing agent like dithiothreitol (DTT), followed by repurification.
-
-
-
Potential Cause 2: Incomplete Substitution
-
Explanation: The reaction may have stopped after only one chloride has been substituted, resulting in 2-chloro-6-mercaptopyridine as a byproduct.
-
Troubleshooting Steps:
-
Stoichiometry and Conditions: Ensure at least two equivalents of NaHS are used. As mentioned for low yields, increasing reaction time or temperature can help drive the reaction to completion.
-
Purification: This byproduct can typically be separated from the desired product by column chromatography due to differences in polarity.
-
-
Visualizing the Thiol-Disulfide Equilibrium
The diagram below illustrates the oxidative side reaction that leads to the common disulfide impurity.
Caption: Thiol-Disulfide equilibrium in 2,6-dimercaptopyridine.
Appendices
Appendix A: Detailed Experimental Protocol
Synthesis of 2,6-Dimercaptopyridine from 2,6-Dichloropyridine
Disclaimer: This protocol is a representative example. All procedures should be performed with appropriate safety precautions in a certified fume hood.
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydrosulfide (NaHS, 2.2 equivalents).
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask via cannula. Stir the suspension.
-
-
Reaction:
-
Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.[16]
-
Add the 2,6-dichloropyridine solution dropwise to the stirring NaHS suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed (typically 4-6 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then pour it into a beaker of ice-cold water.
-
Slowly acidify the aqueous mixture with cold 1 M HCl to a pH of ~5-6 while stirring. A yellow precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
-
Purification:
-
Dry the crude product under vacuum.
-
For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by flash column chromatography.
-
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of 2,6-dimercaptopyridine.
Appendix B: Reagent Safety and Handling
| Reagent | Key Hazards | Recommended Handling Practices |
| Sodium Hydrosulfide (NaHS) | Highly corrosive.[9] Releases toxic, flammable H₂S gas upon contact with acid or moisture.[9][10] Hygroscopic.[11] | Handle only in a well-ventilated fume hood.[9] Wear chemical-resistant gloves, goggles, and a lab coat.[7] Avoid mixing with acids.[9] Store in a cool, dry, tightly sealed container away from incompatible materials.[8][9] |
| 2,6-Dichloropyridine | Toxic if swallowed.[16] Causes skin and eye irritation.[16] | Avoid inhalation of dust and contact with skin and eyes. Use appropriate PPE. |
| N,N-Dimethylformamide (DMF) | Skin and eye irritant. Potential reproductive hazard. | Use in a fume hood. Avoid skin contact and inhalation of vapors. |
| Hydrogen Sulfide (H₂S) (Byproduct) | Highly toxic and flammable gas.[9] Can cause respiratory irritation or failure.[9] | Ensure robust ventilation.[9] Use H₂S gas detectors for air monitoring if handling large quantities.[9] Have emergency procedures in place.[7] |
Appendix C: Expected Characterization Data
| Analysis Type | Expected Results for 2,6-Dimercaptopyridine |
| ¹H NMR | Signals corresponding to the pyridine ring protons would be expected. The thiol protons (-SH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Due to the thiol-thione tautomerism, the spectrum can be complex.[3] |
| ¹³C NMR | Expect signals for the three distinct carbon environments in the pyridine ring. The carbons attached to the sulfur atoms will show a characteristic chemical shift. |
| IR Spectroscopy | Look for C=C and C=N stretching vibrations characteristic of the pyridine ring. A weak S-H stretching band may be observed around 2550-2600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 2,6-dimercaptopyridine (C₅H₅NS₂) should be observed. |
Note: The characterization of pyridine thiols can be complex due to the existence of thiol-thione tautomerism, where the proton can reside on either the nitrogen or sulfur atom.[3] This can lead to different spectral features depending on the solvent, concentration, and temperature.
References
- Baijin. (2024, December 20). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS).
- AusIMM. Sodium Hydrosulfide Handbook.
- Mastering Sodium Sulfide: A Comprehensive Guide to Its Applications and Safety Protocols. (2025, September 21).
- Genesis Energy. Technical Guide for Solutions of Sodium Hydrosulfide.
- Safety First: Handling Sodium Hydrosulfide in Industrial Settings. (2025, December 18).
- ChemicalBook. 2,6-DIMERCAPTOPYRIDINE synthesis.
- Wikipedia. 2,6-Dichloropyridine.
- Lees, W., & Whitesides, G. (1993). Equilibrium constants for thiol-disulfide interchange reactions: a coherent, corrected set. Journal of Organic Chemistry.
- MDPI. (n.d.). Thiol-Disulfide Homeostasis in Skin Diseases.
- European Patent Office. Process for preparing 2,6-dichloropyridine - EP 0300430 B1.
- Fisher Scientific. (2010, June 1). SAFETY DATA SHEET.
- 2-Mercaptopyridine(2637-34-5)MSDS Melting Point Boiling Density Storage Transport.
- Mirzahosseini, A., Somlyay, M., & Noszál, B. (2015). Species-Specific Thiol-Disulfide Equilibrium Constant: A Tool To Characterize Redox Transitions of Biological Importance. Journal of Physical Chemistry B.
- PubMed Central (PMC) - NIH. Quantification of Thiols and Disulfides.
- Wikipedia. 2-Mercaptopyridine.
- ResearchGate. (2025, August 7). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. 2-Mercaptopyridine(2637-34-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. ausimm.com [ausimm.com]
- 8. nbinno.com [nbinno.com]
- 9. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 10. genesisenergy.com [genesisenergy.com]
- 11. Mastering Sodium Sulfide: A Comprehensive Guide to Its Applications and Safety Protocols [pulisichem.com]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Species-Specific Thiol-Disulfide Equilibrium Constant: A Tool To Characterize Redox Transitions of Biological Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2,6-Dimercaptopyridine
Welcome to the comprehensive technical support guide for the purification of crude 2,6-dimercaptopyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with obtaining high-purity 2,6-dimercaptopyridine.
Introduction: The Challenge of Purifying 2,6-Dimercaptopyridine
2,6-Dimercaptopyridine is a key building block in medicinal chemistry and materials science, primarily due to its ability to act as a bidentate ligand and its participation in various coupling reactions. However, its synthesis can often result in a crude product contaminated with starting materials, byproducts, and decomposition products. The presence of two thiol groups makes the molecule susceptible to oxidation, forming disulfides, and can also lead to coordination with residual metal catalysts from the synthetic steps. Effective purification is therefore critical to ensure the integrity and reproducibility of downstream applications.
This guide provides a systematic approach to troubleshooting common purification issues and offers validated protocols for achieving high purity.
Troubleshooting Guide: Common Issues in 2,6-Dimercaptopyridine Purification
Encountering unexpected results during purification can be a significant bottleneck. The table below outlines common problems, their probable causes, and actionable solutions based on extensive laboratory experience.
| Issue | Potential Cause(s) | Recommended Solutions |
| Yellow or Brown Discoloration of Purified Product | Oxidation of thiol groups to form colored disulfide polymers. | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Degas all solvents prior to use.- Add a small amount of a reducing agent like dithiothreitol (DTT) during workup and storage. |
| Residual metal impurities from the synthesis (e.g., copper, palladium). | - Wash the crude product with a chelating agent solution (e.g., EDTA).- Consider a preliminary filtration through a pad of celite or silica gel. | |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1] - Use a two-solvent recrystallization system.[2] |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Use a minimal amount of hot solvent to dissolve the crude product. | |
| "Oiling Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Switch to a lower-boiling point solvent.- Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| High concentration of impurities depressing the melting point. | - Perform a preliminary purification step like acid-base extraction or a quick column chromatography before recrystallization. | |
| Streaking or Tailing on TLC/Column Chromatography | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel. | - Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent.[3] |
| The compound is not fully dissolved in the loading solvent. | - Ensure complete dissolution of the sample before loading it onto the column. | |
| Product Co-elutes with an Impurity in Column Chromatography | The chosen eluent system lacks sufficient selectivity. | - Experiment with different solvent systems. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution profile. |
| Incomplete Extraction During Acid-Base Wash | The pH of the aqueous layer is not optimal for protonation or deprotonation. | - Ensure the pH of the basic wash is sufficiently high (e.g., pH > 10) to deprotonate the thiol groups.- Ensure the pH of the acidic wash is sufficiently low (e.g., pH < 2) to protonate the pyridine nitrogen. |
| Formation of an Emulsion During Extraction | High concentration of impurities acting as surfactants. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite. |
Purification Workflow Overview
The purification of crude 2,6-dimercaptopyridine typically involves a multi-step approach to effectively remove a range of potential impurities. The following diagram illustrates a recommended workflow.
Caption: Workflow for acid-base extraction purification.
Protocol 2: Recrystallization for High Purity
Recrystallization is a powerful technique for obtaining highly pure crystalline 2,6-dimercaptopyridine, especially after an initial cleanup by acid-base extraction. The key is to find a suitable solvent or solvent pair.
Rationale: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool, the purified compound will crystallize out, leaving impurities behind in the mother liquor. [1] Solvent Selection:
-
Single Solvents: Ethanol, isopropanol, or acetonitrile can be effective. The ideal solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent Systems: A common and often more effective approach is to use a solvent pair. [2]For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol or DCM) and then add a poor solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Step-by-Step Methodology:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to the crude 2,6-dimercaptopyridine until it just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent: Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
For challenging separations where impurities have similar properties to the product, flash column chromatography is the method of choice.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). [4] Step-by-Step Methodology:
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.
-
Elution: Start with a less polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity to elute the compounds from the column. The addition of a small amount of triethylamine to the eluent can improve peak shape by neutralizing acidic sites on the silica. [3]4. Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,6-dimercaptopyridine.
Purity Assessment
After purification, it is crucial to assess the purity of the 2,6-dimercaptopyridine. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying purity and detecting minor impurities. [5][6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Frequently Asked Questions (FAQs)
Q1: My 2,6-dimercaptopyridine decomposes upon storage. How can I improve its stability?
A1: 2,6-Dimercaptopyridine is prone to air oxidation. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer). [7]Adding a small amount of a reducing agent can also help.
Q2: Can I use activated charcoal to decolorize my product?
A2: Yes, if the discoloration is due to highly colored organic impurities, a small amount of activated charcoal can be added to the hot solution during recrystallization. However, be aware that charcoal can also adsorb your product, potentially reducing the yield. Use it sparingly and perform a hot filtration to remove it before cooling the solution. [8] Q3: What are the expected byproducts from the synthesis of 2,6-dimercaptopyridine?
A3: A common synthesis route involves the reaction of 2,6-dichloropyridine with a sulfur source like sodium hydrosulfide. Potential byproducts could include monosubstituted 2-chloro-6-mercaptopyridine, unreacted 2,6-dichloropyridine, and the corresponding disulfide. [9] Q4: What safety precautions should I take when working with 2,6-dimercaptopyridine?
A4: 2,6-Dimercaptopyridine is a sulfur-containing compound and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
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Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. (2025). ResearchGate. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
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A pyridine-thiol ligand with multiple bonding sites for heavy metal precipitation. (2025). ResearchGate. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). PMC - PubMed Central. [Link]
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Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC - NIH. [Link]
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8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
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Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. (2021). MDPI. [Link]
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The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). (2009). PubMed. [Link]
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Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2022). ARKIVOC. [Link]
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Recrystallization with two solvents. (2019). Reddit. [Link]
- Affinity ligands and methods for protein purification.
- Process for the manufacture of 2,6-dichloropyridine derivatives.
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Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
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recrystallization, filtration and melting point. UCLA Chemistry and Biochemistry. [Link]
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Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2021). MDPI. [Link]
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Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. (2023). MDPI. [Link]
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Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry. [Link]
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An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. (2004). PubMed. [Link]
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Removal of organosulfur compounds from oil fractions. GlobeCore. [Link]
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RP-HPLC Method for the Estimation of 6-Mercaptopurine in Spiked Human Plasma and Pharmaceutical Formulations. (2025). ResearchGate. [Link]
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Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. (2021). Loughborough University Research Repository. [Link]
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Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2025). ResearchGate. [Link]
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Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
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Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. (2025). ResearchGate. [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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Simultaneous Analytical Method Development of 6-Mercapto- purine and 6-Methylmercaptopurine in Plasma by High Perfor. Journal of Young Pharmacists. [Link]
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Preventing oxidation of 2,6-Dimercaptopyridine during storage
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support guide for 2,6-Dimercaptopyridine. As Senior Application Scientists, we understand that maintaining the integrity of reactive chemical species is paramount to reproducible and successful research. This document provides in-depth, field-proven insights into the challenges of storing 2,6-Dimercaptopyridine and offers robust solutions to prevent its oxidative degradation.
The Challenge: The Inherent Reactivity of Thiols
2,6-Dimercaptopyridine is a valuable organosulfur compound, but like most thiols, its sulfhydryl (-SH) groups are highly susceptible to oxidation.[1] The primary and most common degradation pathway is the formation of disulfide bridges, leading to dimers and potentially larger oligomers. This process is not merely a matter of purity loss; it fundamentally alters the compound's chemical properties, impacting its reactivity, solubility, and performance in downstream applications.
The oxidation is primarily an autoxidation process, meaning it can occur spontaneously in the presence of atmospheric oxygen.[1] This reaction is significantly accelerated by several factors common in a laboratory environment, including alkaline conditions, the presence of trace metal ions, and exposure to light.[2][3][4]
Mechanism of Oxidative Dimerization
The oxidation of 2,6-Dimercaptopyridine to its corresponding disulfide dimer involves the coupling of two thiol molecules. This process is often catalyzed and proceeds through a thiolate anion intermediate.
Caption: Base-catalyzed oxidation pathway of 2,6-Dimercaptopyridine.
Frequently Asked Questions (FAQs)
This section directly addresses the common issues and questions encountered by researchers working with 2,6-Dimercaptopyridine.
Q1: My solid 2,6-Dimercaptopyridine has developed a more intense yellow color and seems less soluble. What is happening?
A1: This is a classic sign of oxidation. 2,6-Dimercaptopyridine is a yellow crystalline solid, but upon oxidation to its disulfide dimer (2,2',6,6'-tetramercaptodipyridyl disulfide), the physical properties can change, often leading to a deeper color and decreased solubility in certain solvents. The disulfide is a larger, less polar molecule, which accounts for this change. This oxidation readily occurs upon exposure to air.[1][5]
Q2: What are the absolute best practices for storing the solid, as-received 2,6-Dimercaptopyridine?
A2: To ensure maximum shelf-life and purity, a multi-faceted approach is required. The goal is to control the atmosphere, temperature, and light exposure.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Thiols are highly susceptible to air oxidation.[1] An inert atmosphere displaces oxygen, the primary oxidant. |
| Container | Use an amber glass vial with a PTFE-lined cap. | Amber glass protects the compound from light, which can catalyze oxidation. A PTFE-lined cap provides a superior seal against moisture and air ingress compared to standard caps. |
| Temperature | Store refrigerated (2-8°C) or frozen (-20°C to -80°C). | Low temperatures significantly slow the rate of chemical reactions, including oxidation.[6][7][8] For long-term storage (>6 months), -80°C is preferable.[6] |
| Handling | Upon receipt, flush the container with argon or nitrogen before sealing for storage. | The air in the headspace of the original packaging is sufficient to initiate oxidation over time. |
Q3: I need to make a stock solution. What is the best way to prepare and store it to prevent rapid degradation?
A3: Solutions are far more prone to rapid oxidation than the solid material due to increased molecular mobility. Proper solvent choice and handling are critical.
-
Solvent Choice: Use deoxygenated solvents. Aprotic solvents like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices. If an aqueous buffer is required, it must be thoroughly degassed.
-
Degassing: Degas your solvent or buffer by sparging with argon or nitrogen for at least 30-45 minutes prior to use.[9] This removes dissolved oxygen, a key culprit in oxidation.[4]
-
pH Control: If using a buffer, maintain a slightly acidic pH (e.g., pH 6.0-6.5). Alkaline conditions (pH > 8) deprotonate the thiol groups to form thiolate anions, which are much more rapidly oxidized.[3][4][10]
-
Use of Additives: For aqueous solutions, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1 mM). EDTA sequesters trace metal ions (like Cu²⁺ or Fe³⁺) that are potent catalysts for thiol oxidation.[4][11]
-
Storage: Store stock solutions frozen at -80°C in small, single-use aliquots. This prevents degradation from repeated freeze-thaw cycles.[6][12]
Q4: How can I minimize oxidation when weighing out the solid compound on the bench?
A4: This is a moment of high vulnerability. Work efficiently and minimize air exposure.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, handle the material in a glovebox under an inert atmosphere.[3]
-
If a glovebox is not available, open the container, quickly weigh the desired amount, and immediately flush the container headspace with argon or nitrogen before re-sealing and returning to cold storage.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using the same batch of compound. | Gradual oxidation of the stock material during storage or frequent handling. Repeated freeze-thaw cycles of a stock solution. | Discard the old material. Purchase a fresh batch and immediately implement the rigorous storage protocol (See Protocol 1). Prepare new stock solutions and aliquot for single-use to avoid freeze-thaw cycles.[6] |
| Appearance of an unexpected peak in HPLC or Mass Spec analysis. | Formation of the disulfide dimer or other oxidation byproducts (e.g., sulfinic/sulfonic acids). | Confirm the identity of the new peak via MS analysis. The dimer will have a mass of (2 * M) - 2, where M is the monomer mass. If oxidation is confirmed, purify the material or obtain a fresh batch. |
| Stock solution turns cloudy or forms a precipitate upon storage. | Oxidation to the less soluble disulfide dimer. Potential solvent incompatibility or instability at storage temperature. | Verify the solubility of the oxidized product in your chosen solvent. If oxidation is the cause, the solution is likely unusable. Prepare a fresh, deoxygenated solution and store in single-use aliquots at -80°C. |
Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage of Solid 2,6-Dimercaptopyridine
-
Preparation: Before opening the manufacturer's container for the first time, have a source of dry argon or nitrogen gas ready. Prepare appropriately sized amber glass vials with PTFE-lined caps if you intend to aliquot the powder.
-
Inerting: Gently open the main container. Immediately insert a gas line and flush the headspace with a gentle stream of inert gas for 1-2 minutes.
-
Aliquoting (Optional but Recommended): If you plan to use small amounts over time, quickly transfer the powder into smaller, pre-tared amber vials inside a glovebox or under a continuous blanket of inert gas.
-
Final Purge & Seal: Before sealing each vial, flush the headspace again with inert gas. Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vial(s) in a labeled, secondary container and store at -20°C or, preferably, -80°C.
Protocol 2: Preparation of a Stabilized Stock Solution in an Aqueous Buffer
-
Buffer Preparation: Prepare your desired buffer (e.g., Phosphate buffer, pH 6.5). Add EDTA to a final concentration of 1 mM.
-
Degassing: Place the buffer in a flask with a stir bar. Sparge the solution with a vigorous stream of argon or nitrogen for at least 45 minutes while stirring. The gas should be introduced below the liquid surface via a long needle or glass tube.
-
Weighing: While the buffer is degassing, weigh the required amount of 2,6-Dimercaptopyridine in a separate vial.
-
Dissolution: Under a gentle stream of inert gas to protect the solid, add the degassed buffer to the vial containing the solid to achieve the target concentration. Cap and vortex or sonicate briefly until fully dissolved.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use microcentrifuge tubes. Flush the headspace of each tube with inert gas before closing. Immediately freeze and store at -80°C.
Caption: Recommended workflow for handling and storing 2,6-Dimercaptopyridine.
References
- Jeszka-Skowron, M., Zgoła-Grześkowiak, A., Grześkowiak, T., & Ramakrishna, A. (2021). Determination of Antioxidant Biomarkers in Biological Fluids.
-
Škarková, D., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3037. [Link]
-
Tacci, M. (2020). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Doctoral Thesis, University of Florence. [Link]
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157.
- Kolchina, G. Y., & Voronkov, M. G. (2001). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Russian Journal of General Chemistry, 71(9), 1391-1395.
- Burgoyne, J. R., & Eaton, P. (2013). Biochemical methods for monitoring protein thiol redox states in biological systems. Methods, 59(4), 405-414.
- Newton, G. L., et al. (1995). Distribution of thiols in microorganisms: mycothiol is a major thiol in most actinomycetes. Journal of Bacteriology, 177(18), 5324-5327.
-
Reddit User Discussion. (2013). Handling thiols in the lab. r/chemistry. [Link]
- Brouwer, W. M., et al. (1984). Autoxidation of thiols with cobalt(II)phthalocyanine-tetra-sodium sulfonate attached to poly(vinylamine), 6: immobilized catalysts by crosslinking of poly(vinylamine). Die Angewandte Makromolekulare Chemie, 128(1), 133-147.
- Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-27.
-
JoVE Science Education Database. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate Discussion. (2016). How to prevent disulfide bond scrambling? [Link]
- Balik, A. R., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis.
-
Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]
- Ravi, V. K., et al. (2015).
- Sieber, P. H., et al. (2020). Mercaptans in malodorants break disulfide bridges in human serum albumin and form adducts suitable as biomarkers of exposure in vitro. Drug Testing and Analysis, 12(11-12), 1692-1701.
- Harding, P., Harding, D. J., & Pakawatchai, C. (2006). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Walailak Journal of Science and Technology, 3(1), 69-78.
- Standard Operating Procedure. (n.d.). How to Work with Thiols-General SOP. University of California, Irvine.
-
Reddit User Discussion. (2022). Thiol Handling. r/Chempros. [Link]
- Siddiqui, H. L., et al. (2015). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-10.
- Slanina, T., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 77(24), 11227-11238.
-
ResearchGate. (2006). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). [Link]
-
Harding, P., Harding, D. J., & Pakawatchai, C. (2006). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Walailak Journal of Science and Technology. [Link]
- Diudea, M. V., & Nagy, C. L. (2022). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. Symmetry, 14(10), 2003.
-
Siddiqui, H. L., et al. (2015). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]
- Chakraborty, A., et al. (2021). Chemoselective Disulfide Formation by Thiol–Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(1), 128-132.
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Technical Support Center: Optimizing Synthesis of 2,6-Dimercaptopyridine
Welcome to the technical support center for the synthesis of 2,6-dimercaptopyridine, also known as pyridine-2,6-dithiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.
Introduction to the Synthesis
The most common and practical route to 2,6-dimercaptopyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes 2,6-dichloropyridine as the starting material and a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The electron-deficient nature of the pyridine ring, further activated by the two chloro-substituents, facilitates the displacement of the chloride ions by the sulfur nucleophile.[1]
However, as with many chemical syntheses, achieving a high yield of a pure product can be challenging. This guide will address the most frequently encountered issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfur sources for the synthesis of 2,6-dimercaptopyridine, and how do I choose between them?
A1: The two most prevalent sulfur nucleophiles are sodium hydrosulfide (NaSH) and thiourea.
-
Sodium Hydrosulfide (NaSH): This reagent directly introduces the thiol group in a one-step reaction. It is a strong nucleophile and can lead to high yields if the reaction conditions are carefully controlled. However, it is highly hygroscopic and can be a source of unwanted side reactions if not handled under anhydrous conditions.
-
Thiourea: This method involves a two-step process. First, thiourea reacts with 2,6-dichloropyridine to form a thiouronium salt intermediate. This is followed by hydrolysis under basic conditions to yield the desired dithiol.[2] This method is often preferred as thiourea is easier to handle than NaSH and the reaction can be more controlled, potentially leading to a cleaner product.[2]
The choice depends on your experimental setup, the desired purity, and your comfort level with handling the reagents. For initial attempts, the thiourea route may offer a more straightforward path to a pure product.
Q2: My final product is a different color than expected (e.g., yellow or brown). What could be the cause?
A2: The pure 2,6-dimercaptopyridine is typically an off-white to pale yellow solid. A significant yellow or brown discoloration often indicates the presence of impurities. The most common culprit is the oxidation of the thiol groups to form disulfide bridges, resulting in polymeric or oligomeric species. This can be exacerbated by exposure to air, especially under basic conditions during work-up. Other possibilities include residual starting material or byproducts from side reactions. Purification by recrystallization is often necessary to obtain a pure, correctly colored product.[3]
Q3: How should I properly store 2,6-dimercaptopyridine to prevent degradation?
A3: 2,6-Dimercaptopyridine is susceptible to oxidation. To ensure its stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is also advisable to store it in a cool, dark place to minimize light-induced degradation.
Q4: Can I monitor the progress of the reaction?
A4: Yes, monitoring the reaction is crucial for optimization. Thin Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting material (2,6-dichloropyridine) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the thiol groups) will indicate the reaction's progress.
Troubleshooting Guide
Issue 1: Low or No Yield
A low or non-existent yield is one of the most common frustrations in synthesis. The following guide will help you diagnose and resolve the issue.
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of Reagents | The nucleophile (NaSH or thiourea) may have degraded. NaSH is particularly sensitive to moisture and oxidation. | Use freshly opened or properly stored reagents. If using NaSH, ensure it is anhydrous. The purity of the 2,6-dichloropyridine starting material is also critical.[4] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. | Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature incrementally. For the thiourea method, refluxing for 2-3 hours is a good starting point.[2] |
| Incorrect Stoichiometry | An insufficient amount of the sulfur nucleophile will result in incomplete conversion of the starting material. | Use a slight excess of the sulfur nucleophile (e.g., 2.2-2.5 equivalents for a disubstitution) to drive the reaction to completion. |
| Inappropriate Solvent | The solvent plays a crucial role in dissolving the reactants and mediating the reaction. | For the NaSH reaction, polar aprotic solvents like DMF or DMSO are often used. For the thiourea method, alcohols like ethanol or methanol are common choices.[2] Ensure the chosen solvent is anhydrous, especially when using NaSH. |
| Ineffective Hydrolysis (Thiourea method) | If the thiouronium salt intermediate is not completely hydrolyzed, the yield of the final product will be low. | Ensure the basic hydrolysis step is carried out effectively. Using a strong base like NaOH or KOH in a sufficient concentration (e.g., 15-20 wt%) and allowing adequate time for the reaction is important.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimercaptopyridine via Thiourea
This protocol is a two-step procedure that is generally reliable and reproducible.
Step 1: Formation of the Thiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine (1 equivalent) and thiourea (2.2-2.5 equivalents) in ethanol.[2]
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Step 2: Hydrolysis to 2,6-Dimercaptopyridine
-
To the residue from Step 1, add a 15-20 wt% aqueous solution of sodium hydroxide or potassium hydroxide.[2]
-
Stir the mixture at room temperature for 15-20 minutes to hydrolyze the thiouronium salt.
-
Under an inert atmosphere (to prevent oxidation), carefully acidify the solution with an aqueous acid (e.g., HCl) to a pH of 4-5. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of the final product is paramount. Here are some common impurity issues and their solutions.
| Impurity | Identification | Cause | Solution |
| Unreacted 2,6-Dichloropyridine | A less polar spot on TLC compared to the product. | Incomplete reaction. | Increase reaction time, temperature, or the amount of nucleophile. During work-up, an extraction with a non-polar solvent before acidification can help remove unreacted starting material.[2] |
| Monosubstituted Intermediate (2-chloro-6-mercaptopyridine) | A spot on TLC with polarity between the starting material and the final product. | Insufficient reaction time or stoichiometry for the second substitution. | Drive the reaction to completion by extending the reaction time or using a larger excess of the nucleophile. |
| Disulfide Byproducts | Can lead to a broader melting point range and discoloration. | Oxidation of the thiol groups during the reaction or, more commonly, during the work-up. | Perform the work-up, especially the basic hydrolysis and acidification steps, under an inert atmosphere (e.g., nitrogen or argon). Purify the final product by recrystallization. |
Mechanistic Insight: The SNAr Pathway
The synthesis of 2,6-dimercaptopyridine from 2,6-dichloropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The sulfur nucleophile attacks one of the carbon atoms bearing a chlorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: The negative charge is delocalized onto the electron-withdrawing pyridine ring. The chloride ion is then expelled, restoring the aromaticity of the ring. This process is then repeated at the second chloro-substituted position.
Understanding this mechanism is key to troubleshooting. For instance, factors that stabilize the Meisenheimer complex, such as polar aprotic solvents, will generally increase the reaction rate.
Diagram 2: SNAr Mechanism for the Synthesis of 2,6-Dimercaptopyridine
Caption: The stepwise SNAr mechanism for the formation of 2,6-dimercaptopyridine.
References
- Google Patents. (2011). CN101993414A - Method for preparing 2-mercaptopyridine.
-
MDPI. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Bentham Science. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Google Patents. (1992). US5112982A - Process for preparing 2,6-dichloropyridine.
-
Organic Syntheses. (n.d.). 10. [Link]
-
Academia.edu. (n.d.). (PDF) Practical Routes to 2,6-Disubstituted Pyridine Derivatives. [Link]
-
Sci-Hub. (2001). Solid-state behaviour of pyridine-2,6-dicarboxylate esters: supramolecular assembly into infinite tapes. [Link]
-
ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
-
Hilaris Publisher. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (2025). Facile and Practical Synthesis of 2,6-Dichloropurine. [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
-
PubMed. (n.d.). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. (2015). Which is the alternative of pyridine as a base ?. [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
-
ResearchGate. (2025). ChemInform Abstract: New Pyridine Dithiols: Synthesis and Structures of Complexes with Acids.. [Link]
Sources
Overcoming solubility issues with 2,6-Dimercaptopyridine complexes
Initiating Solubility Research
I've initiated comprehensive Google searches as the first step. My focus is on gathering authoritative data regarding the solubility of 2,6-Dimercaptopyridine and its metal complexes. I'm prioritizing information on common solvents, pH's impact, and any strategies to enhance solubility.
Deepening Research Protocols
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Structuring Data for Clarity
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Developing Solubility Solutions
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Planning Guide Structure
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Constructing Q&A Guide
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Formulating Practical Answers
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Formulating Guide Solutions
I'm now structuring the guide to explain how ligand properties impact solubility, and I'll detail strategies for troubleshooting complex solubility issues. I plan to act as a senior expert by including detailed, practical advice in a Q&A format. Visual aids such as diagrams and data tables will be used. The focus will be on the why behind each step.
Refining Solubility Strategies
I'm now diving deep into the content outline, starting with the guide's structure to make it useful. I will focus on structuring practical solutions, and I will explain the why behind each step, just like a senior application scientist would. I will include clear explanations, with search results to support claims. Diagrams and data tables will be used.
Constructing Technical Guide
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Constructing User Guide
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Technical Support Center: Stabilizing Metal Complexes of 2,6-Dimercaptopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dimercaptopyridine (2,6-DMP) and its metal complexes. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome common challenges and ensure the stability and integrity of your compounds. The bidentate, dianionic nature of the deprotonated 2,6-DMP ligand, with its soft thiol donors, makes it a powerful chelating agent, but its sensitivity to oxidation requires careful handling to achieve reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the handling and reactivity of 2,6-dimercaptopyridine and its metal complexes.
Q1: What are the primary challenges when working with 2,6-dimercaptopyridine?
A1: The principal challenge is the high susceptibility of the thiol (-SH) groups to oxidation. In the presence of atmospheric oxygen, these groups can readily form a disulfide bridge, creating pyridine disulfide (Py2S2).[1] This dimerization prevents the ligand from coordinating effectively with the metal center. Additionally, the ligand's stability and coordination behavior are highly pH-dependent.
Q2: How should I properly store and handle the 2,6-dimercaptopyridine ligand?
A2: Proper storage is critical to prevent degradation. The ligand should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (approx. 4°C) to minimize oxidation.[2][3] When handling, always use a glovebox or Schlenk line to work under inert conditions, especially when preparing solutions.
Q3: Which metals are best suited for complexation with 2,6-dimercaptopyridine?
A3: According to Hard and Soft Acid-Base (HSAB) theory, the soft sulfur donors of the thiolate form the most stable complexes with soft Lewis acids.[4] Therefore, late transition metals and other soft metals are ideal. Examples include:
-
Iron (Fe(II)/Fe(III)): Forms stable complexes, though Fe(II) can be readily oxidized to Fe(III) by air.[1]
-
Copper (Cu(I)/Cu(II)): Cu(I) is particularly well-suited due to its soft nature.[5]
-
Silver (Ag(I)): Forms stable coordination polymers.[6]
-
Cobalt (Co(II)): Readily forms complexes, often with interesting magnetic and spectroscopic properties.[7]
-
Ruthenium (Ru(II)/Ru(III)), Rhodium (Rh), and Iridium (Ir): These heavier transition metals form robust and often catalytically active complexes.[5][8]
Q4: What is the role of pH in the synthesis of these complexes?
A4: The pH of the reaction medium is crucial as it controls the deprotonation of the thiol groups to form the coordinating thiolate anions (S⁻). Most syntheses require the addition of a non-coordinating base (e.g., triethylamine or sodium hydride) to facilitate this deprotonation.[1] The optimal pH range is typically between 5.2 and 7.9 for the extraction of mixed-ligand complexes.[7] Without deprotonation, the ligand may coordinate differently or not at all.
Part 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific experimental problems.
Q5: My reaction solution turned cloudy, and a precipitate formed immediately. What happened?
A5: This is a common issue that can stem from several sources:
-
Poor Ligand/Complex Solubility: The complex being formed may be insoluble in the chosen solvent. Consider using a more polar aprotic solvent like DMF or DMSO, which are often effective at dissolving organometallic complexes.[9]
-
Polymerization: 2,6-DMP is a bidentate ligand capable of bridging metal centers, which can lead to the formation of insoluble coordination polymers.[1] This can sometimes be controlled by adjusting the stoichiometry (using an excess of the ligand) or by introducing a monodentate "capping" ligand.
-
Incorrect pH: If the pH is not optimal, you may precipitate the metal hydroxide or an undesired salt. Ensure the pH is controlled and buffered if necessary.
Q6: My final product analysis (NMR/Mass Spec) suggests disulfide (Py2S2) formation. How can I prevent this?
A6: The formation of pyridine disulfide is a clear indicator of oxidation.[1] This is the most common failure mode in these syntheses.
Causality: The thiol groups (-SH) are easily oxidized by O₂, especially in the presence of a base and certain metal ions that can catalyze the reaction. Two molecules of the ligand are oxidized to form a disulfide bond (S-S), rendering the ligand incapable of chelating a single metal center in the desired bidentate fashion.
Solution Workflow:
Caption: Workflow for preventing ligand oxidation.
Q7: The yield of my complex is consistently low. What factors could be contributing to this?
A7: Low yields can be frustrating. Consider the following troubleshooting steps:
-
Reaction Time & Temperature: Is the reaction going to completion? Some coordination reactions are slow and may require extended reaction times or gentle heating (reflux) to proceed.[9] Monitor the reaction by a suitable technique (e.g., TLC, UV-Vis) to determine the optimal time.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ligand-to-metal ratio can lead to the formation of multiple species or incomplete reaction.
-
Choice of Base: The base used for deprotonation matters. A bulky, non-coordinating base like proton sponge might be preferable to a smaller one that could potentially coordinate to the metal. A base that is too strong could lead to side reactions. Triethylamine is often a suitable choice.[1]
-
Purification Losses: Are you losing product during workup? Recrystallization is often the preferred method for purification. Ensure you are using an appropriate solvent system (a solvent in which the complex is soluble when hot but sparingly soluble when cold). Column chromatography can also be used but may lead to decomposition if the complex is unstable on silica or alumina.
Q8: My complex decomposes upon exposure to air or light. How can I enhance its stability?
A8: Instability is an inherent challenge with some thiol-containing complexes.
-
Air-Sensitivity: For air-sensitive complexes, the cause is often oxidation of either the metal center (e.g., Fe(II) to Fe(III)) or the ligand itself.[1] The only solution is rigorous exclusion of air during handling and storage.
-
Light-Sensitivity: Some complexes, particularly those of Ag(I), can be photosensitive.[9] If you suspect this, perform the reaction and workup in the dark or in amber-colored glassware.
-
Co-ligands: The stability of the complex can be significantly enhanced by the choice of other ligands in the coordination sphere. Bulky or strongly electron-donating co-ligands can sterically protect the metal center and modulate its electronic properties to disfavor decomposition pathways.
Part 3: Protocols & Data
Protocol 1: General Synthesis of an Iron(II) 2,6-Dimercaptopyridine Complex
This protocol describes a general method for synthesizing a neutral Fe(II) complex. Caution: Always use appropriate personal protective equipment (PPE), including safety glasses and gloves.[2][3][10] Handle all reagents in a fume hood.
Materials:
-
2,6-Dimercaptopyridine (2,6-DMP)
-
Iron(II) chloride (FeCl₂) (anhydrous)
-
Triethylamine (Et₃N) (distilled and degassed)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Schlenk flask and other standard Schlenk line glassware
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add 2,6-DMP (2 equivalents) to a dry Schlenk flask.
-
Dissolution: Add degassed solvent (e.g., 20 mL THF) via cannula to dissolve the ligand.
-
Deprotonation: Add distilled, degassed triethylamine (2.2 equivalents) dropwise to the stirring ligand solution. A slight color change may be observed as the thiolate forms. Stir for 15 minutes.
-
Metal Addition: In a separate Schlenk flask, dissolve anhydrous FeCl₂ (1 equivalent) in a minimum amount of degassed solvent.
-
Reaction: Slowly transfer the FeCl₂ solution to the ligand solution via cannula at room temperature. The solution will typically undergo a significant color change (e.g., to a deep red or purple) upon complex formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by taking aliquots (under inert conditions) for UV-Vis spectroscopy to observe the growth of new absorption bands characteristic of the complex.
-
Isolation: Reduce the solvent volume under vacuum. The product may precipitate. If not, precipitation can be induced by adding a non-polar solvent like degassed hexane.
-
Purification: Collect the solid product by filtration under inert atmosphere using a cannula filter stick or a Schlenk filter funnel. Wash the solid with small portions of cold, degassed hexane to remove any soluble impurities.
-
Drying and Storage: Dry the purified complex under high vacuum. Store the final product in a sealed vial inside a glovebox.
Self-Validation Checkpoints:
-
FT-IR Spectroscopy: Confirm coordination by observing the disappearance of the S-H stretching band (typically around 2550 cm⁻¹) and shifts in the C-S and pyridine ring vibrations.
-
Elemental Analysis: Confirm the bulk purity and stoichiometry of the isolated complex.
Data Summary Table
The following table summarizes key parameters relevant to the stability and synthesis of 2,6-DMP complexes with various metals.
| Metal Ion | Common Oxidation State(s) | Typical Geometry | Key Stabilization Factors | Representative Reference |
| Fe(II) | +2 | Tetrahedral, Octahedral | Strict inert atmosphere to prevent oxidation to Fe(III); use of a base for deprotonation. | [1] |
| Cu(I) | +1 | Tetrahedral, Polymeric | Use of Cu(I) starting materials or in-situ reduction of Cu(II); inert atmosphere. | [5] |
| Co(II) | +2 | Tetrahedral, Octahedral | pH control (5.2-7.9); can be stabilized with auxiliary ligands like phenanthroline. | [7] |
| Ag(I) | +1 | Linear, Trigonal, Polymeric | Protection from light; choice of solvent can influence polymeric vs. discrete structure. | [6] |
Part 4: Mechanistic Visualization
The primary competing reactions in the synthesis of 2,6-DMP metal complexes are the desired chelation versus the undesired oxidative dimerization. This relationship can be visualized as follows:
Caption: Competing reaction pathways in 2,6-DMP complex synthesis.
References
-
ResearchGate, Iron(II) Complexes of 2-Mercaptopyridine as Rubredoxin Site Analogues. (2013). This article discusses the synthesis, characterization, and reactivity of related iron and copper complexes, highlighting their sensitivity to oxygen. [Link]
-
Dalton Transactions, Iron(ii) complexes of 2-mercaptopyridine as rubredoxin site analogues. (2013). Details the synthesis of Fe(II) complexes and their rapid reaction with molecular oxygen to form pyridine disulfide. [Link]
-
Semantic Scholar, Synthesis, structural characterization and spectroscopic properties of cobalt complexes with the 2,6-bis(8′-quinolinyl)pyridine ligand. (2014). Provides context on the characterization of complexes with related pyridine-based ligands. [Link]
-
Frontiers in Chemistry, Synthetic approaches to metal-coordination-directed macrocyclic complexes. (2022). Discusses the use of thiol-containing ligands in forming metal-coordinated macrocycles, including with Ag(I). [Link]
-
Wikipedia, Transition metal pyridine complexes. Provides a broad overview of the coordination chemistry of pyridine-containing ligands. [Link]
-
Inorganic Chemistry, Coordination Modes, Oxidation, and Protonation Levels of 2,6-Pyridinediimine and 2,2':6',2''-Terpyridine Ligands in New Complexes of Cobalt, Zirconium, and Ruthenium. (2019). Discusses the complex electronic structures and coordination modes of related nitrogen-donor pyridine ligands. [Link]
-
Nature, Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity. (2021). Highlights the role of the ligand in determining the biological properties of metal complexes. [Link]
-
Chemistry Research and Practice, Spectroscopic Study of Complex Formation of Cobalt (II) with 2,6-Mercapto-4-Sec-Butylphenol and Heterocyclic Amines. (2025). Details the study of factors like pH on the formation and extraction of cobalt complexes with related mercapto-ligands. [Link]
-
Wikipedia, Transition metal thiolate complex. Explains the soft nature of thiolate ligands and their preference for soft metal ions, as well as common synthetic routes. [Link]
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- 3. 2-Mercaptopyridine(2637-34-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches to metal-coordination-directed macrocyclic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wecmelive.com [wecmelive.com]
- 8. Coordination Modes, Oxidation, and Protonation Levels of 2,6-Pyridinediimine and 2,2':6',2'́-Terpyridine Ligands in New Complexes of Cobalt, Zirconium, and Ruthenium. An Experimental and Density Functional Theory Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dimercaptopyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 2,6-Dimercaptopyridine (also known as Pyridine-2,6-dithiol). This molecule presents a fascinating and often challenging case for NMR spectroscopists. Its rich tautomeric chemistry, sensitivity to environmental conditions, and potential for oxidation can lead to spectra that are complex and difficult to interpret.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered by researchers. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the NMR behavior of this compound.
Core Concept: The Tautomeric Equilibrium
The primary source of complexity in the NMR spectrum of 2,6-Dimercaptopyridine is its existence as a mixture of tautomers in dynamic equilibrium. The molecule can interconvert between a dithiol form, a mixed thione-thiol form, and a dithione form. The position of this equilibrium is highly sensitive to factors like solvent, temperature, and concentration, which directly impacts the resulting NMR spectrum.[1][2]
Caption: A logical workflow for tackling complex NMR spectra.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other. For the pyridine ring, it will show a cross-peak between H3 and H4, and between H4 and H5.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning the carbon spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is the key experiment for identifying tautomers. For example, in the dithione form, the NH proton will show a correlation to the C2 and C6 carbons (which will have a C=S chemical shift >175 ppm). [3]
Reference Data
The following table provides estimated chemical shift ranges based on data for related pyridinethione and thiol compounds. Actual values are highly dependent on experimental conditions.
| Atom | Dithiol Form | Dithione Form | Notes |
| ¹H: H3/H5 | ~7.0 - 7.5 ppm | ~7.3 - 7.8 ppm | Generally shifts downfield in the thione form. |
| ¹H: H4 | ~7.4 - 7.8 ppm | ~7.8 - 8.3 ppm | The central proton is typically the most downfield in the ring. |
| ¹H: SH | ~3.0 - 5.0 ppm | N/A | Broad, exchangeable signal. Position is concentration-dependent. |
| ¹H: NH | N/A | >12 ppm | Very broad, downfield, exchangeable signal. |
| ¹³C: C2/C6 | ~145 - 155 ppm | ~175 - 190 ppm | This is the most diagnostic signal. C=S carbons are significantly downfield. [3] |
| ¹³C: C3/C5 | ~120 - 130 ppm | ~115 - 125 ppm | |
| ¹³C: C4 | ~135 - 142 ppm | ~138 - 145 ppm |
References
-
Why is the thione tautomeric form of 2-Mercaptopyridine favoured? (2016). Chemistry Stack Exchange. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. (2015). Available at: [Link]
-
Boeva, Z. A., & Stoyanov, S. I. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]
-
2-Mercaptopyridine. Wikipedia. Available at: [Link]
-
1 H NMR (400 MHz, CDCl 3 ) spectra and principal signal assignments of... ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Available at: [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]
-
Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Available at: [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
-
Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide... ResearchGate. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Dependence on pH of the 1 H NMR spectra of an aqueous solution... ResearchGate. Available at: [Link]
-
Pyridine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Chelating Properties of 2,6-Dimercaptopyridine and 2-Mercaptopyridine
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can profoundly impact experimental outcomes, from heavy metal remediation to the design of metallodrugs. Among the diverse array of chelators, pyridine-based thiol compounds offer a compelling combination of strong metal-binding affinity and versatile coordination chemistry. This guide provides an in-depth, objective comparison of two such molecules: 2,6-Dimercaptopyridine (also known as Pyridine-2,6-dithiol) and 2-Mercaptopyridine (also known as Pyridine-2-thiol).
This analysis moves beyond a simple cataloging of properties, delving into the fundamental principles of coordination chemistry that govern their interactions with metal ions. We will explore how the structural difference—the presence of one versus two thiol groups—translates into significant variations in chelating efficacy, stability of the resulting complexes, and potential applications. This guide is designed to equip you with the foundational knowledge and practical experimental frameworks to select the optimal chelator for your specific research needs.
Structural and Functional Overview: The Significance of Denticity
At the heart of the comparison between 2,6-Dimercaptopyridine and 2-Mercaptopyridine lies the concept of denticity —the number of donor atoms in a single ligand that bind to a central metal ion.
-
2-Mercaptopyridine (2-MP) is a heterocyclic organosulfur compound featuring a pyridine ring functionalized with a single thiol (-SH) group at the C2 position.[1][2] In its deprotonated (thiolate) form, it typically acts as a bidentate ligand , coordinating to a metal ion through both the sulfur and the pyridine nitrogen atoms.[3][4] This two-point attachment forms a stable five-membered ring with the metal center.
-
2,6-Dimercaptopyridine (2,6-DMP) possesses a pyridine ring with two thiol groups, one at the C2 and one at the C6 position.[5][6] Upon deprotonation, this molecule can function as a tridentate ligand , binding a metal ion through the two sulfur atoms and the central pyridine nitrogen.[7] This "pincer-like" coordination creates two fused five-membered rings, a structural motif known to impart exceptional stability to the resulting metal complex.
The increased number of donor atoms in 2,6-DMP leads to a more pronounced chelate effect .[3] This thermodynamic principle dictates that multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. The reason is entropic; the binding of one tridentate ligand releases more solvent molecules from the metal's coordination sphere than the binding of three separate monodentate ligands (or a bidentate and a monodentate ligand), leading to a favorable increase in the system's entropy.
Diagram: Chelation Modes of 2-MP and 2,6-DMP
Caption: Coordination of a metal ion (M+) by bidentate 2-Mercaptopyridine and tridentate 2,6-Dimercaptopyridine.
Comparative Analysis of Chelating Properties
While direct, side-by-side quantitative studies are not extensively published, we can infer a robust comparison based on established principles of coordination chemistry and available data on related systems.[8][9]
| Property | 2-Mercaptopyridine (Bidentate) | 2,6-Dimercaptopyridine (Tridentate) | Rationale & Causality |
| Binding Affinity / Stability | High | Very High | The tridentate nature of 2,6-DMP leads to a stronger chelate effect, resulting in thermodynamically more stable metal complexes compared to the bidentate 2-MP.[3][7] |
| Coordination Geometry | Forms complexes with various geometries (e.g., tetrahedral, square planar) depending on the metal and stoichiometry. Often forms bis- or tris-ligand complexes like [M(2-MP)₂] or [M(2-MP)₃].[10][11] | Tends to form 1:1 or 1:2 (metal:ligand) complexes with a more constrained, often planar or pseudo-planar, geometry due to the pincer-like grip of the ligand.[7] | The rigid backbone and three donor atoms of 2,6-DMP impose greater steric and electronic constraints on the resulting complex geometry.[9] |
| Selectivity | Broad selectivity for soft metal ions (e.g., Hg²⁺, Cd²⁺, Pb²⁺, Cu²⁺) due to the soft thiol donor.[12][13] | Potentially Higher Selectivity for metal ions that prefer a specific coordination geometry compatible with the tridentate ligand's bite angle. | The specific spatial arrangement of the three donor atoms in 2,6-DMP can better discriminate between metal ions based on their preferred coordination number and geometry. |
| pH Dependence | Chelation is pH-dependent, requiring deprotonation of the single thiol group. | Chelation is also pH-dependent, but potentially over a different or broader pH range due to the two distinct pKa values of the thiol groups. | The two thiol groups on 2,6-DMP will have different pKa values, allowing for stepwise deprotonation and complexation, which could be leveraged for pH-controlled metal binding. |
| Applications | Widely used in synthesis, as a ligand in catalysis, and for heavy metal detection.[2][14] | Primarily investigated for heavy metal remediation and in the formation of highly stable coordination polymers and materials.[7][15] | The exceptional stability of 2,6-DMP complexes makes it particularly suitable for applications requiring robust and quasi-irreversible metal sequestration.[15] |
Experimental Protocols for Evaluating Chelation
To empower researchers to generate their own comparative data, this section details standardized, self-validating protocols for quantifying metal-ligand interactions.
UV-Vis Spectrophotometric Titration
This technique is a rapid and accessible method for determining the binding stoichiometry and formation constant of a metal-ligand complex, provided the complex has a distinct UV-Vis absorption spectrum from the free ligand and metal ion.[16][17]
Principle: A solution of the ligand is titrated with a metal ion solution. The change in absorbance at a specific wavelength (corresponding to the formation of the metal-ligand complex) is monitored.[18]
Caption: Step-by-step workflow for a typical UV-Vis spectrophotometric titration experiment.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of the chelator (2-MP or 2,6-DMP) and the metal salt (e.g., CdCl₂, Pb(NO₃)₂) in a suitable, non-coordinating buffer (e.g., HEPES, MES) at a specific pH. The buffer is critical to maintain constant pH as protons may be released upon chelation.
-
Initial Measurement: Place a known concentration and volume of the chelator solution into a quartz cuvette. Record its UV-Vis spectrum.
-
Titration: Add a small, precise aliquot of the metal salt stock solution to the cuvette.
-
Equilibration & Measurement: Mix the solution thoroughly and allow it to equilibrate for a few minutes. Record the new UV-Vis spectrum.
-
Repeat: Continue adding aliquots of the metal solution and recording spectra until no further significant spectral changes are observed, indicating saturation of the ligand.
-
Data Analysis:
-
Stoichiometry (Job's Plot): Perform a separate experiment where the total molar concentration of metal and ligand is kept constant, but their mole fractions are varied. Plot the absorbance at the wavelength of the complex against the mole fraction of the ligand. The peak of the plot reveals the stoichiometry of the complex.[18]
-
Binding Constant (Kₐ): Plot the change in absorbance (ΔA) at a specific wavelength against the concentration of the added metal ion. Fit this binding isotherm to an appropriate model (e.g., 1:1 binding, 1:2 binding) using non-linear regression analysis to calculate the association constant (Kₐ).[16]
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[19]
Principle: A solution of the metal ion is injected in small aliquots into a sample cell containing the chelator solution. The instrument measures the minute temperature changes that occur upon binding.[20][21]
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the chelator and the metal salt in the exact same buffer. This is crucial to minimize heats of dilution. Degas both solutions thoroughly before loading into the calorimeter.
-
Loading the Instrument: Load the chelator solution into the sample cell and the metal salt solution into the injection syringe.
-
Thermal Equilibration: Allow the system to reach thermal equilibrium at the desired experimental temperature.
-
Titration: Program the instrument to perform a series of small, timed injections of the metal solution into the chelator solution.
-
Data Acquisition: The instrument records the heat change after each injection. The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.
-
Data Analysis: Integrate the area under each peak and plot the heat change per mole of injectant (kcal/mol) against the molar ratio of metal to chelator. Fit this binding isotherm to a suitable binding model. The analysis directly yields:
-
Stoichiometry (n)
-
Binding Constant (Kₐ)
-
Enthalpy of Binding (ΔH)
-
From these, the Gibbs Free Energy (ΔG) and Entropy (ΔS) can be calculated, providing a full thermodynamic signature of the chelation event.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the metal-ligand complex in solution. It is particularly useful for identifying the specific atoms involved in coordination.[23][24]
Principle: Upon chelation, the chemical environment of the ligand's protons and carbons changes, leading to shifts in their corresponding signals in the ¹H and ¹³C NMR spectra.[25][26]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the chelator in a suitable deuterated solvent (e.g., D₂O with a buffer, DMSO-d₆).
-
Initial Spectrum: Acquire a high-resolution ¹H and/or ¹³C NMR spectrum of the free ligand. Assign all relevant peaks.
-
Titration: Add incremental amounts of a concentrated metal salt solution (prepared in the same deuterated solvent) to the NMR tube.
-
Spectral Acquisition: Acquire a new spectrum after each addition of the metal salt.
-
Data Analysis: Monitor the chemical shifts of the ligand's protons. The protons on carbons adjacent to the coordinating atoms (the pyridine nitrogen and the thiol sulfur) will typically show the most significant changes (either downfield or upfield shifts). This provides direct evidence of the binding sites.[27] By tracking the shift changes as a function of metal concentration, one can also estimate binding affinities.
Conclusion and Outlook
The choice between 2,6-Dimercaptopyridine and 2-Mercaptopyridine is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the application.
-
2-Mercaptopyridine is a versatile and effective bidentate chelator suitable for a wide range of applications where strong, but potentially reversible, metal binding is required. Its well-established chemistry and commercial availability make it a reliable choice for general-purpose chelation.[1][2]
-
2,6-Dimercaptopyridine should be the chelator of choice when the primary goal is the formation of exceptionally stable, quasi-irreversible metal complexes.[7] Its tridentate nature provides a significant thermodynamic advantage, making it ideal for applications such as the stringent removal of toxic heavy metals from aqueous solutions or the creation of robust metallo-supramolecular structures.[15]
By understanding the fundamental differences in their coordination chemistry and by employing the rigorous experimental protocols outlined in this guide, researchers can make an informed decision, ensuring the selection of the most appropriate tool to achieve their scientific objectives.
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ResearchGate. (n.d.). Coordination modes of pyridine thiol-thione with different M metal cations. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 2.4: Chelation. Retrieved from [Link]
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Journal of the Chemical Society, Dalton Transactions. (n.d.). Complexes of pyridine-2-thiol with some transition metals. Retrieved from [Link]
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MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]
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PubMed. (n.d.). NMR investigation of magnesium chelation and cation-induced signal shift effect of testosterone. Retrieved from [Link]
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Canadian Science Publishing. (2021). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Retrieved from [Link]
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PubMed. (2001). A pyridine-thiol ligand with multiple bonding sites for heavy metal precipitation. Retrieved from [Link]
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ResearchGate. (n.d.). 138 Analytical Methods for Organometallic Chelation Testing. Retrieved from [Link]
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Semantic Scholar. (2016). The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC). Retrieved from [Link]
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ResearchGate. (n.d.). UV/VIS Cd(II) binding titrations UV/VIS titration of Cd(II) into a.... Retrieved from [Link]
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TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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University of Huddersfield Repository. (n.d.). Isothermal Titration Calorimetric. Retrieved from [Link]
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Cromlab Instruments. (n.d.). Determination of Chelating Agents in Drinking Water and Wastewater Samples. Retrieved from [Link]
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National Institutes of Health. (n.d.). Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. Retrieved from [Link]
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The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
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MDPI. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Qualitative and Quantitative 1 H NMR Spectroscopy for Determination of Divalent Metal Cation Concentration in Model Salt Solutions, Food Supplements and Pharmaceutical Products by Using EDTA as Chelating Agent. Retrieved from [Link]
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National Institutes of Health. (n.d.). Increasing reactivity by incorporating π-acceptor ligands into coordinatively unsaturated thiolate-ligated iron(II) complexes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Impact of Bidentate Chelators on Lipophilicity, Stability and Biodistribution Characteristics of Cationic 99mTc-Nitrido Complexes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 31). 7.2: UV/Vis and IR Spectroscopy. Retrieved from [Link]
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PubMed. (n.d.). Pt(II) Complexes With Bidentate and Tridentate Pyrazolyl-Containing Chelators: Synthesis, Structural Characterization and Biological Studies. Retrieved from [Link]
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RSC Publishing. (2024, October 3). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Retrieved from [Link]
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RSC Publishing. (2022, December 21). Catalytic performance of tridentate versus bidentate Co(II) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. Retrieved from [Link]
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PubMed. (n.d.). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. Retrieved from [Link]
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RSC Publishing. (2022, December 21). Catalytic performance of tridentate versus bidentate Co(ii) complexes supported by Schiff base ligands in vinyl addition polymer. Retrieved from [Link]
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RSC Publishing. (2017). Iron(ii) complexes of 2-mercaptopyridine as rubredoxin site analogues. Retrieved from [Link]
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MDPI. (n.d.). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Retrieved from [Link]
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RSC Publishing. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Dithiol Ligands: 2,6-Dimercaptopyridine in Focus
In the intricate world of coordination chemistry, the selection of a ligand is paramount to tailoring the properties of a metal complex for a specific application. Among the vast arsenal of chelating agents, dithiol ligands have carved out a significant niche due to their ability to form stable complexes with a wide array of metal ions, influencing their electronic structure, reactivity, and catalytic prowess. This guide provides an in-depth comparison of 2,6-Dimercaptopyridine (2,6-DMP), a unique N,S,S-tridentate ligand, with other commonly employed dithiol ligands. We will delve into their intrinsic properties, coordination behavior, and performance in catalytic applications, supported by experimental data and detailed synthetic protocols.
The Unique Profile of 2,6-Dimercaptopyridine (2,6-DMP)
2,6-Dimercaptopyridine, also known as pyridine-2,6-dithiol, stands out from conventional dithiol ligands by incorporating a pyridine nitrogen atom within its backbone. This feature transforms it from a simple bidentate S,S-donor to a tridentate N,S,S-donor ligand, profoundly influencing its coordination chemistry.
Structural and Electronic Properties:
The pyridine ring itself is an aromatic heterocycle with a conjugated π-system. The nitrogen atom is a σ-donor, and the pyridine ring can participate in π-acceptor interactions, allowing for the fine-tuning of the electronic properties of the resulting metal complex.
Coordination Behavior:
As a tridentate ligand, 2,6-DMP typically coordinates to a metal center in a meridional fashion, forming two stable five-membered chelate rings. This rigid, planar ligand framework imparts considerable stability to the resulting complexes. The combination of soft sulfur donors and a borderline hard/soft nitrogen donor allows 2,6-DMP to coordinate effectively with a variety of transition metals.
Caption: Coordination mode of 2,6-Dimercaptopyridine (2,6-DMP) to a metal center (M).
A Comparative Analysis with Other Dithiol Ligands
To fully appreciate the unique characteristics of 2,6-DMP, it is essential to compare it with other widely used dithiol ligands.
| Property | 2,6-Dimercaptopyridine (2,6-DMP) | 1,2-Ethanedithiol (edt) | 1,3-Propanedithiol (pdt) | Toluene-3,4-dithiol (tdt) |
| Structure | Pyridine-based | Aliphatic | Aliphatic | Aromatic |
| Donor Atoms | N, S, S (Tridentate) | S, S (Bidentate) | S, S (Bidentate) | S, S (Bidentate) |
| Chelate Ring Size | Two 5-membered rings | One 5-membered ring | One 6-membered ring | One 5-membered ring |
| Flexibility | Rigid | Flexible | Flexible | Rigid |
| pKa1 | Estimated < 9 | 8.96[1] | ~10.5 | ~8.5 |
| pKa2 | Estimated < 9 | 10.54[1] | ~12.7 | ~13.0 |
| Typical Coordination | Meridional, mononuclear | Chelating, bridging | Chelating, bridging | Chelating |
Structural Insights from Coordination Complexes:
| Complex | M-S Bond Length (Å) | M-N Bond Length (Å) | S-M-S Angle (°) | N-M-S Angle (°) |
| [Ni(dien)2]2+ | N/A | 2.086 - 2.148 | N/A | N/A |
| [Ni(S2C2Ph2)2] | 2.15 - 2.17 | N/A | ~90 | N/A |
| Related [Pd(NCS2)(PPh3)]2+ | ~2.3 | ~2.0 | ~90 | ~85 |
Performance in Catalysis: A Case Study Approach
The electronic and structural differences between dithiol ligands manifest in their catalytic performance. Here, we examine their roles in two distinct catalytic applications.
Case Study 1: Electrocatalytic Hydrogen Evolution
Cobalt-dithiolene complexes have been investigated as catalysts for the hydrogen evolution reaction (HER). A study on a series of cobalt complexes with benzenedithiolate (bdt) and related ligands revealed that the electronic properties of the dithiolene ligand significantly impact the catalytic activity. Complexes with electron-withdrawing groups on the dithiolene backbone exhibit less negative reduction potentials and are more active photocatalysts for proton reduction[3]. This demonstrates the tunability of dithiolate ligands for redox-intensive catalytic processes.
Case Study 2: Hydrodesulfurization (HDS)
In the context of hydrodesulfurization, a crucial process in the petroleum industry for removing sulfur from fuels, transition metal sulfide catalysts are often promoted by Co or Ni. The mechanism involves the interaction of sulfur-containing aromatic molecules with the catalyst surface. Dithiolate complexes serve as excellent models for understanding the C-S bond cleavage steps. Theoretical studies have shown that the activation barrier for C-S bond cleavage is influenced by the nature of the aromatic sulfide and the active sites on the catalyst[4]. The ability of dithiol ligands to mimic the coordination environment of sulfur on the catalyst surface makes them invaluable for mechanistic studies.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison of the handling and synthesis of complexes with these ligands, we present detailed protocols for the preparation of Nickel(II) complexes with 2,6-DMP and 1,2-ethanedithiol.
Protocol 1: Synthesis of a Nickel(II)-2,6-Dimercaptopyridine Complex
This protocol is adapted from established procedures for the synthesis of nickel(II) complexes with related 2,6-disubstituted pyridine ligands[5][6].
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,6-Dimercaptopyridine (2,6-DMP)
-
Methanol (MeOH)
-
Triethylamine (NEt₃)
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere, dissolve 2,6-dimercaptopyridine (2 mmol) in 30 mL of methanol.
-
To this solution, add triethylamine (4 mmol, 2 eq.) to deprotonate the thiol groups, resulting in a solution of the dithiolate.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (1 mmol) in 20 mL of methanol.
-
Slowly add the nickel(II) solution to the dithiolate solution with vigorous stirring.
-
A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum.
Caption: Workflow for the synthesis of a Nickel(II)-2,6-DMP complex.
Protocol 2: Synthesis of Bis(1,2-ethanedithiolato)nickel(II) Complex
This protocol is based on literature methods for the synthesis of nickel dithiolate complexes.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,2-Ethanedithiol (edt)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere, prepare a solution of sodium methoxide (2 mmol) in 20 mL of methanol.
-
To this solution, add 1,2-ethanedithiol (1 mmol) to form the sodium salt of the dithiolate.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (0.5 mmol) in 15 mL of methanol.
-
Slowly add the nickel(II) solution to the dithiolate solution with stirring.
-
A dark-colored solution or precipitate will form.
-
Stir the reaction mixture at room temperature for 2 hours.
-
If a precipitate has formed, collect it by filtration. If the product is in solution, remove the solvent under reduced pressure.
-
Wash the solid product with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Caption: Workflow for the synthesis of a Bis(1,2-ethanedithiolato)nickel(II) complex.
Conclusion and Outlook
2,6-Dimercaptopyridine presents a compelling alternative to traditional dithiol ligands, offering a unique tridentate N,S,S-coordination environment. Its rigid framework and the electronic influence of the pyridine ring provide opportunities for the design of highly stable and electronically tunable metal complexes. While aliphatic dithiols like 1,2-ethanedithiol and 1,3-propanedithiol offer flexibility, and aromatic dithiols like toluene-3,4-dithiol provide a rigid π-system, 2,6-DMP combines rigidity with the added dimension of a nitrogen donor.
The choice of dithiol ligand ultimately depends on the specific application. For the construction of robust, well-defined mononuclear complexes with specific electronic properties, 2,6-DMP is an excellent candidate. For applications requiring flexible coordination or the formation of bridged polynuclear structures, aliphatic dithiols may be more suitable.
Further research into the coordination chemistry and catalytic applications of 2,6-DMP is warranted. A systematic investigation of its complexes with a range of transition metals and their performance in various catalytic reactions will undoubtedly uncover new opportunities in fields ranging from fine chemical synthesis to materials science and bioinorganic chemistry.
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ResearchGate. (n.d.). a) Examples of 1,2‐dithiolene ligands whose metal complexes were... Retrieved from [Link]
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Sheldrick, G. M., et al. (2021). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[5]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 26(21), 6433.
- Jockisch, S., & Schmidbaur, H. (2023). Coordination Chemistry of Polynitriles, Part XII—Serendipitous Synthesis of the Octacyanofulvalenediide Dianion and Study of Its Coordination Chemistry with K+ and Ag+. Inorganics, 11(2), 64.
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ResearchGate. (n.d.). Catalytic activity of Pd dithiolate complexes with large‐bite‐angle diphosphines in Heck coupling reactions. Retrieved from [Link]
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Electrochemical comparison of mono- and di-mercaptopyridines
An Electrochemical Comparison of Mono- and Di-Mercaptopyridines: A Guide for Researchers
Introduction
Mercaptopyridines represent a fascinating class of molecules at the nexus of organic chemistry, surface science, and electrochemistry. Their ability to form robust self-assembled monolayers (SAMs) on metal surfaces, particularly gold, has positioned them as critical components in a wide array of applications, from biosensors and molecular electronics to corrosion inhibition. The defining feature of these molecules is the thiol (-SH) group, which serves as an effective anchor to the metal surface, and the pyridine ring, which offers tunable electronic properties and a site for further functionalization.
This guide provides an in-depth electrochemical comparison of mono- and di-mercaptopyridines. We will delve into the nuanced differences in their behavior when assembled on gold electrodes, supported by experimental data from cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). The primary focus will be on the well-studied 2-mercaptopryidine (2-MPy) and 4-mercaptopryidine (4-MPy) as exemplars of mono-mercaptopyridines. Due to a notable gap in the current experimental literature on the interfacial electrochemistry of true di-mercaptopyridines (e.g., 2,6-dimercaptopyridine) in the context of SAMs, this guide will offer a prospective analysis of their expected properties based on fundamental chemical principles. This comparison aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and design mercaptopyridine-based systems for their specific applications.
Electrochemical Properties of Mono-Mercaptopyridines
The position of the mercapto group on the pyridine ring significantly influences the electrochemical properties of the resulting SAM. This section will explore the distinct characteristics of 2-MPy and 4-MPy.
2-Mercaptopyridine (2-MPy): The Advantage of Chelation
Self-assembled monolayers of 2-MPy on gold surfaces exhibit remarkable stability, a property attributed to the formation of a surface chelate.[1] In this configuration, the molecule is thought to bind to the gold surface through both the sulfur and the nitrogen atoms of the pyridine ring. This bidentate interaction provides a more robust anchoring to the surface compared to simple thiol-gold bonds.
Cyclic voltammetry studies of 2-MPy modified gold electrodes often show a significant suppression of the characteristic redox peaks of the underlying gold surface, indicating the formation of a dense and well-packed monolayer.[2] The presence of the 2-MPy SAM also inhibits the underpotential and overpotential deposition of other species, such as copper, further attesting to its strong interaction with the gold surface.[1][2]
Electrochemical impedance spectroscopy (EIS) is a powerful technique to probe the interfacial properties of these SAMs. For a 2-MPy monolayer, the Nyquist plot typically shows a large semicircle, indicative of a high charge-transfer resistance (Rct). This high resistance signifies that the monolayer acts as an effective barrier to electron transfer between the electrode and a redox probe in the solution.
4-Mercaptopyridine (4-MPy): A Tale of Two Phases
Similar to its isomer, 4-MPy readily forms self-assembled monolayers on gold through a strong sulfur-gold bond.[3] However, the nitrogen atom in the 4-position is directed away from the electrode surface, making it available for further interactions, such as coordinating with metal ions.[4][5] This feature has been exploited in the development of electrochemical sensors.[4][5][6]
A fascinating aspect of 4-MPy SAMs on Au(111) is the observation of a potential-induced phase transition.[7][8] In sulfuric acid solutions, in situ scanning tunneling microscopy has revealed that the monolayer can transition from a less dense to a much denser superstructure as the applied potential is made more negative.[7][8] This compression is thought to be driven by the formation of a hydrogen-bonded network involving bisulfate ions and the protonated pyridinium moieties.[8]
The cyclic voltammogram of a 4-MPy modified gold electrode in sulfuric acid displays a quasi-reversible peak that is not present on the bare gold electrode, corresponding to this structural rearrangement.[7] In terms of impedance, 4-MPy monolayers also present a significant charge-transfer resistance, though direct comparative studies suggest it is lower than that of 2-MPy, implying a less densely packed or less insulating layer under certain conditions.[2]
Direct Comparison: 2-MPy vs. 4-MPy
The key electrochemical differences between 2-MPy and 4-MPy SAMs on gold are summarized below.
| Property | 2-Mercaptopyridine (2-MPy) | 4-Mercaptopyridine (4-MPy) |
| Binding to Gold | Stronger, likely involving S-Au and N-Au chelation[2] | Strong S-Au bond, with the N atom oriented away from the surface[3] |
| SAM Stability | Generally higher due to chelation[2] | Stable, but can undergo potential-induced phase transitions[7][8] |
| Charge-Transfer Resistance (Rct) | Higher, indicating a more effective barrier to electron transfer[2] | High, but comparatively lower than 2-MPy in some studies[2] |
| Corrosion Inhibition | Higher efficiency reported[2] | Effective, but less so than 2-MPy[2] |
| Sensing Applications | Less common for direct analyte binding via the N atom | Widely used for detecting metal ions like Hg2+[4][5] |
Electrochemical Properties of Di-Mercaptopyridines: A Prospective Analysis
While the electrochemistry of mono-mercaptopyridines is well-documented, there is a conspicuous absence of experimental studies on the formation and electrochemical characterization of SAMs from true di-mercaptopyridines, such as 2,6-dimercaptopyridine, on gold electrodes. This section, therefore, provides a prospective analysis based on fundamental chemical principles.
A di-mercaptopyridine molecule offers the intriguing possibility of forming a bidentate linkage to the gold surface through two thiol groups. This "stapling" effect is expected to confer significantly enhanced stability to the resulting monolayer compared to its monodentate counterparts. The orientation of the pyridine ring would be more rigidly defined, perpendicular to the electrode surface, which could be advantageous for applications requiring precise control over the surface architecture.
Hypothetically, a SAM of a di-mercaptopyridine would exhibit an even higher charge-transfer resistance in EIS measurements due to a more densely packed and defect-free layer. The cyclic voltammogram would likely show a more pronounced suppression of the gold redox features. The enhanced stability could also translate to superior performance in harsh chemical environments, making them excellent candidates for robust sensor platforms and advanced corrosion protection.
The lack of experimental data highlights a promising area for future research. The synthesis and electrochemical investigation of di-mercaptopyridine SAMs would be a valuable contribution to the field of surface science and molecular electronics.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the preparation and electrochemical characterization of mercaptopyridine SAMs are provided below.
Protocol 1: Gold Electrode Preparation
-
Mechanical Polishing: Polish a polycrystalline gold disk electrode (typically 2 mm in diameter) with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.
-
Sonication: Sonicate the electrode in ultrapure water and then in ethanol for 5 minutes each to remove polishing debris.
-
Electrochemical Cleaning: In a 0.5 M H₂SO₄ solution, cycle the potential between the onset of hydrogen evolution and gold oxide formation (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable and characteristic cyclic voltammogram for clean gold is obtained.[9]
-
Final Rinse: Rinse the electrode thoroughly with ultrapure water and ethanol and dry under a stream of nitrogen.
Protocol 2: SAM Formation
-
Solution Preparation: Prepare a 1 mM solution of the desired mercaptopyridine (2-MPy or 4-MPy) in a suitable solvent (e.g., ethanol or water).
-
Immersion: Immerse the freshly cleaned gold electrode into the mercaptopyridine solution for a sufficient time to allow for monolayer formation (typically 12-24 hours).
-
Rinsing: After incubation, remove the electrode from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Drying: Dry the electrode under a gentle stream of nitrogen.
Protocol 3: Electrochemical Characterization
Cyclic Voltammetry (CV)
-
Electrolyte: Use a deaerated electrolyte solution, for example, 0.1 M KCl containing a redox probe like 5 mM [Fe(CN)₆]³⁻/⁴⁻.
-
Three-Electrode Setup: Employ a standard three-electrode cell with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.[10]
-
Potential Scan: Scan the potential over a range that encompasses the redox potential of the probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[10]
-
Data Analysis: Analyze the peak separation and peak currents to evaluate the electron transfer kinetics at the SAM-modified electrode.
Electrochemical Impedance Spectroscopy (EIS)
-
Electrolyte and Setup: Use the same electrolyte and three-electrode setup as for CV.
-
Frequency Range: Apply a small AC potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.[11]
-
Data Analysis: Fit the resulting Nyquist plot to an appropriate equivalent circuit (e.g., a Randles circuit) to extract parameters such as the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl).[11][12]
Visualizations
Caption: A typical workflow for the electrochemical characterization of mercaptopyridine SAMs.
Applications and Performance Comparison
The distinct electrochemical properties of mono-mercaptopyridines directly translate to their performance in various applications.
Biosensors: 4-Mercaptopyridine has been successfully employed as a recognition element in electrochemical sensors for the detection of heavy metal ions, most notably mercury (Hg²⁺). [4][5][6]The nitrogen atom of the pyridine ring, oriented away from the electrode surface, acts as a binding site for the metal ion. [5]This binding event alters the local environment at the electrode-solution interface, leading to a measurable change in the electrochemical signal, often a decrease in the current or an increase in the impedance. [5]The specificity of this interaction allows for sensitive and selective detection. [5][6]2-Mercaptopyridine is less suited for this specific sensing architecture as its nitrogen atom is involved in the binding to the gold surface.
Corrosion Inhibition: The formation of a dense, well-ordered self-assembled monolayer on a metal surface can act as a physical barrier, preventing corrosive agents from reaching the surface. Comparative studies have shown that 2-mercaptopyridine is a more effective corrosion inhibitor for steel than 4-mercaptopyridine. [2]This superior performance is attributed to the stronger adsorption and potentially more compact monolayer formed by 2-MPy, a direct consequence of the chelation effect. [2]
Conclusion
The electrochemical behavior of mono-mercaptopyridines is intricately linked to their molecular structure. The ability of 2-mercaptopryidine to form a chelated structure with gold surfaces leads to highly stable and insulating monolayers, making it a superior corrosion inhibitor. In contrast, the outward-facing nitrogen atom of 4-mercaptopryidine makes it an ideal candidate for the fabrication of chemical sensors.
While the field has a solid understanding of these mono-substituted pyridines, the electrochemical properties of di-mercaptopyridines remain a largely unexplored frontier. Based on chemical principles, it is anticipated that these molecules will form exceptionally stable and well-ordered monolayers due to bidentate "stapling" to the electrode surface. Experimental validation of these hypotheses will undoubtedly open up new avenues for the development of robust and highly-ordered interfaces for a variety of electrochemical applications. This guide serves as both a summary of the current state of knowledge and a call to action for further research into these promising molecules.
References
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Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives - MDPI. Available at: [Link]
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Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. Available at: [Link]
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A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors at C60 steel - ResearchGate. Available at: [Link]
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Spin dependent electrochemistry: Focus on chiral vs achiral charge transmission through 2D SAMs adsorbed on gold - IRIS-AperTO. Available at: [Link]
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Self-Assembled Monolayers of 4-Mercaptopyridine on Au(111): A Potential-Induced Phase Transition in Sulfuric Acid Solutions | Langmuir - ACS Publications. Available at: [Link]
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Self-assembled monolayers of 4-mercaptopyridine on Au(111): a potential-induced phase transition in sulfuric acid solutions. | Semantic Scholar. Available at: [Link]
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Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells - ResearchGate. Available at: [Link]
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4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - MDPI. Available at: [Link]
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4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - PMC - NIH. Available at: [Link]
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Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents - PMC - NIH. Available at: [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. Available at: [Link]
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Effects of Mercaptopyridines on the Underpotential and Overpotential Deposition of Copper on Pt(111) | Langmuir - ACS Publications. Available at: [Link]
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Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed. Available at: [Link]
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(PDF) 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - ResearchGate. Available at: [Link]
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Multiphysics Modeling of Electrochemical Impedance Spectroscopy Responses of SAM-Modified Screen-Printed Electrodes - Semantic Scholar. Available at: [Link]
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Borohydride Oxidation at a Gold Electrode - Allen J. Bard. Available at: [Link]
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Faradaic impedance titration of pure 3-mercaptopropionic acid and ethanethiol mixed monolayers on gold | Request PDF - ResearchGate. Available at: [Link]
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Electrochemical determination of Pb(II) at a gold electrode modified with a self-assembled monolayer of 2,5-dimercapto-1,3,4-thiadiazole - ResearchGate. Available at: [Link]
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A Comparative Guide to the Catalytic Activity of 2,6-Dimercaptopyridine Metal Complexes
Introduction
2,6-Dimercaptopyridine (DMCP), also known as pyridine-2,6-dithiol, is a highly versatile ligand that has garnered significant interest in coordination chemistry and catalysis. Its ability to act as a tridentate N,S,S' pincer ligand allows it to form stable, well-defined complexes with a wide array of transition metals. The combination of a rigid pyridine backbone with soft, redox-active thiol donors imparts unique electronic and steric properties to the resulting metal complexes. This guide provides a comparative analysis of the catalytic activity of various DMCP metal complexes, synthesizing findings from foundational coordination chemistry studies and recent advances in catalysis. We will explore their performance in C-C cross-coupling, electrocatalytic proton reduction, and their potential in oxidation and hydrosilylation reactions, providing a technical resource for researchers engaged in catalyst design and application.
Synthesis and Coordination Chemistry of DMCP Complexes
The synthesis of DMCP metal complexes is typically achieved through the reaction of the protonated ligand, 2,6-dimercaptopyridine, or its salt, with a suitable metal precursor. The choice of solvent and the presence of a base are critical to facilitate the deprotonation of the thiol groups and subsequent coordination.
The ligand's flexibility allows it to bridge multiple metal centers, forming polynuclear structures, or chelate a single metal center in a pincer fashion. Foundational work by Pérez-Torrente, Oro, and colleagues demonstrated that DMCP can act as a "directing" ligand, facilitating the assembly of tetranuclear rhodium, iridium, and palladium complexes[1][2][3][4][5]. In these structures, the deprotonated dithiolate ligand bridges the metal centers. More recent work has focused on mononuclear complexes where the ligand adopts a classic pincer coordination mode, which is often ideal for catalysis by providing a stable coordination environment with open sites for substrate activation[6].
General Synthetic Workflow
The following diagram illustrates a general methodology for the synthesis of a mononuclear DMCP metal complex. The key considerations are the exclusion of oxygen to prevent thiol oxidation and the use of an appropriate base to match the pKa of the ligand and the stability of the metal precursor.
Caption: General workflow for synthesizing DMCP metal complexes.
Comparative Catalytic Performance
The true value of a ligand framework is demonstrated in its catalytic applications. The N,S,S' coordination of DMCP provides a unique electronic environment, stabilizing various metal oxidation states crucial for catalytic cycles.
1. C-C Cross-Coupling Reactions
Recent studies have shown that DMCP-supported complexes are highly effective in C-C bond formation. Specifically, palladium complexes supported by pyridine dithiolate ligands have demonstrated exceptional activity in Kumada cross-coupling reactions[6]. A key finding is that low-valent, monomeric Pd(I) species, stabilized by the DMCP ligand and a phosphine, are not only isolable but are superior catalysts compared to their Pd(0) or Pd(II) counterparts[6]. This highlights the ligand's ability to stabilize catalytically potent, uncommon oxidation states.
Table 1: Comparison of Palladium Complexes in Csp²-Csp³ Kumada Coupling
| Catalyst Precursor | Metal State | Substrates | Product Yield | Key Observation | Reference |
|---|---|---|---|---|---|
| [(N2S2)Pd(I)(PtBu₃)]⁺ | Pd(I) | Aryl-Br + Alkyl-MgBr | High | Superior catalytic activity vs. other oxidation states | [6] |
| [(NCHS2)Pd(I)(PtBu₃)]⁺ | Pd(I) | Aryl-Br + Alkyl-MgBr | High | Monomeric Pd(I) is a key reactive intermediate | [6] |
| Analogous Pd(0) Complex | Pd(0) | Aryl-Br + Alkyl-MgBr | Moderate | Lower activity compared to the Pd(I) catalyst | [6] |
| Analogous Pd(II) Complex | Pd(II) | Aryl-Br + Alkyl-MgBr | Low-Moderate | Lower activity compared to the Pd(I) catalyst |[6] |
Note: Data synthesized from qualitative and comparative statements in the source. "N2S2" and "NCHS2" represent different pyridine dithiolate ligand scaffolds.
The proposed mechanism involves the activation of the Pd(II) precatalyst to the highly reactive Pd(I) state, which then undergoes oxidative addition with the aryl halide. The sulfur donors of the DMCP ligand are crucial in stabilizing the electron-rich metal center throughout the cycle.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,6-Dimercaptopyridine by HPLC
Introduction: The Analytical Challenge of 2,6-Dimercaptopyridine
2,6-Dimercaptopyridine (2,6-DMP) is a pivotal organosulfur compound utilized in various fields, including organic synthesis and materials science. Its structure, featuring two reactive thiol groups on a pyridine ring, imparts unique chemical properties. However, these same features present significant challenges for analytical chemists tasked with verifying its purity post-synthesis. The primary difficulties arise from its high polarity, susceptibility to oxidation, and the potential for tautomerization between the dithiol and thione forms.
Accurate purity assessment is non-negotiable in research and drug development, as even minor impurities can drastically alter experimental outcomes or compromise the safety and efficacy of a final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of 2,6-DMP purity, grounded in field-proven insights and established analytical principles. We will explore the causality behind experimental choices, compare alternative approaches, and present a fully validated protocol designed for immediate implementation in a quality control or research environment.
Section 1: Comparative Analysis of HPLC Methodologies
The cornerstone of a reliable purity assay is the chromatographic method's ability to retain the analyte of interest while separating it from all potential impurities. For a polar molecule like 2,6-DMP, standard Reversed-Phase HPLC (RP-HPLC) often falls short.
Method A: Standard Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase.[1][2] While ubiquitous and highly robust, this method struggles with polar compounds, which have minimal interaction with the stationary phase and thus elute very early, often with the solvent front.[3][4] This leads to poor resolution from other polar impurities and inaccurate quantification.
Method B: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
To overcome the retention issue, Ion-Pair RP-HPLC is a superior alternative for polar, ionizable analytes like 2,6-DMP.[5] This technique adds an ion-pairing (IP) reagent to the mobile phase. The IP reagent is typically a large molecule with a charged head group and a hydrophobic tail. It forms an electrostatically neutral complex with the charged analyte.[6] This complex is significantly more hydrophobic than the analyte alone, allowing for strong interaction with the RP stationary phase, thereby increasing retention and enabling effective separation.[7][8]
Causality Behind Method Selection: For 2,6-DMP, which can be deprotonated to form an anion in a neutral or basic mobile phase, a cationic IP reagent like tetrabutylammonium (TBA) is ideal. The TBA cation pairs with the anionic 2,6-DMP, and the resulting neutral, bulky ion-pair is well-retained on a C18 column. This allows for the use of gradient elution to effectively separate 2,6-DMP from both non-polar and polar impurities.
| Feature | Standard RP-HPLC | Ion-Pair RP-HPLC | Rationale for 2,6-DMP Analysis |
| Analyte Retention | Poor to non-existent | Excellent and controllable | The ion-pairing mechanism is essential to retain the highly polar 2,6-DMP on the C18 column.[6] |
| Selectivity | Low for polar impurities | High | Enhanced retention allows for better separation from starting materials and polar side-products. |
| Mobile Phase | Simple (e.g., Water/Acetonitrile) | Complex (Requires IP reagent, buffer) | Increased complexity is a necessary trade-off for achieving a validatable separation. |
| Robustness | High | Moderate (IP reagent concentration is a critical parameter) | Careful control of the IP reagent concentration is crucial for reproducible results.[6] |
| MS Compatibility | High | Low (IP reagents are non-volatile and cause ion suppression) | This is a key limitation; if MS identification is required, the IP reagent must be removed, or an alternative method used. |
Based on this comparison, Ion-Pair RP-HPLC is the recommended methodology for developing a robust, high-resolution purity assay for 2,6-Dimercaptopyridine.
Section 2: The Critical Role of Sample Preparation and Handling
The thiol groups in 2,6-DMP are highly susceptible to oxidation, primarily forming the disulfide-bridged dimer (2,2',6,6'-tetrathio-bis(pyridine)). This oxidative degradation can occur during sample preparation and analysis, leading to an artificially low purity reading.[9]
Self-Validating Protocol for Sample Integrity:
-
Use Degassed Solvents: Prepare all mobile phases and sample diluents using high-purity solvents that have been sparged with an inert gas (e.g., helium or nitrogen) to remove dissolved oxygen.
-
Incorporate a Reducing Agent: For the highest accuracy, especially when analyzing samples of unknown stability, consider adding a mild, non-interfering reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the sample diluent.[10][11] TCEP effectively prevents oxidation and can reduce any disulfide dimer already present back to the monomeric thiol.
-
Analyze Promptly: Prepare samples immediately before injection into the HPLC system to minimize time-dependent degradation.
Section 3: Recommended Protocol: Validated IP-RP-HPLC with UV Detection
This protocol provides a comprehensive, step-by-step methodology for the purity validation of 2,6-Dimercaptopyridine.
Experimental Workflow Diagram
Caption: Workflow for 2,6-DMP Purity Validation.
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) (Ion-Pair Reagent, >99% purity)
-
Monobasic Potassium Phosphate (Buffer component)
-
Phosphoric Acid (for pH adjustment)
-
2,6-Dimercaptopyridine Reference Standard (>98% purity)
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate, 5 mM TBAHS in Water, pH 6.5 | The aqueous buffered mobile phase contains the ion-pair reagent to ensure analyte retention. pH 6.5 ensures the thiol groups are partially deprotonated for effective pairing. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte and impurities from the column. |
| Gradient | 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B), 30-31 min (80-10% B), 31-40 min (10% B) | A linear gradient provides robust separation of the main peak from potential earlier and later eluting impurities. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 325 nm | 2,6-DMP and its thione tautomer exhibit strong absorbance in this region, providing good sensitivity.[12] |
| Injection Vol. | 10 µL | |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase ensures good peak shape. |
Sample Preparation Protocol
-
Standard Preparation (0.1 mg/mL): Accurately weigh ~10 mg of 2,6-DMP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized 2,6-DMP batch into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter to remove particulates.
Section 4: Method Validation (as per ICH Q2(R1) Guidelines)
A method is only reliable if it is validated. The following parameters must be assessed to ensure the protocol is fit for its intended purpose.[13]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials. This is demonstrated by running a blank, the reference standard, the sample, and a spiked sample containing known potential impurities (e.g., 2,6-dichloropyridine and the oxidized dimer) to ensure baseline separation.
-
Linearity: Confirms a proportional relationship between the concentration of the analyte and the detector response. A minimum of five concentrations spanning the expected range should be analyzed.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by a recovery study on a spiked matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Representative Validation Data (Illustrative)
| Validation Parameter | Specification | Illustrative Result | Status |
| Specificity | Baseline resolution (Rs > 1.5) between 2,6-DMP and all potential impurities. | Rs = 3.2 (vs. Dimer), Rs = 5.1 (vs. Starting Material) | Pass |
| Linearity (Range) | 0.005 - 0.2 mg/mL | Correlation Coefficient (r²) = 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% | Pass |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL | Pass |
Conclusion
Validating the purity of synthesized 2,6-Dimercaptopyridine requires a chromatographic strategy that directly addresses its inherent polarity and instability. While standard RP-HPLC is inadequate, the use of Ion-Pair Reversed-Phase HPLC provides the necessary retention and resolution to build a robust and reliable method. By combining this chromatographic technique with careful sample handling to prevent oxidative degradation and rigorous validation according to ICH guidelines, researchers, scientists, and drug development professionals can have high confidence in the purity data for their synthesized material. This self-validating system ensures that the analytical results are accurate, reproducible, and defendable, upholding the principles of scientific integrity.
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A Comparative Guide to the Cross-Reactivity of 2,6-Dimercaptopyridine-Based Sensors
For researchers, scientists, and drug development professionals, the reliability of sensor technology is paramount. The specificity of a sensor—its ability to detect a target analyte without interference from other molecules—is a critical performance metric. This guide provides an in-depth technical comparison of the cross-reactivity of sensors based on 2,6-dimercaptopyridine (DMP), a versatile ligand in sensor development, against other common sensing platforms. We will delve into the underlying sensing mechanisms, present comparative experimental data, and provide detailed protocols for evaluating sensor selectivity.
The Sensing Mechanism of 2,6-Dimercaptopyridine
2,6-Dimercaptopyridine is an organosulfur compound that can exist in tautomeric forms: the dithiol and the dithione. Its utility in sensor design stems from the strong affinity of its thiol groups for heavy metal ions. This interaction forms the basis for various detection methods, including colorimetric, fluorescent, and electrochemical sensing.
The primary sensing mechanism involves the coordination of the thiol groups with the target metal ion. This binding event can lead to a measurable change in the physical or chemical properties of the system. For instance, in fluorescent sensors, the binding of a metal ion can cause fluorescence quenching or enhancement. In electrochemical sensors, the formation of a complex on an electrode surface can alter its electrochemical activity, leading to a change in current or impedance that can be correlated to the analyte concentration.[1][2]
The selectivity of DMP-based sensors is rooted in the specific coordination chemistry between the thiol groups and the target metal ion. However, other metal ions with similar coordination preferences can compete for the binding sites, leading to cross-reactivity.
Understanding Cross-Reactivity in Chemical Sensors
Cross-reactivity, or cross-sensitivity, occurs when a sensor responds to substances other than its target analyte.[3] This can lead to inaccurate measurements and false positives. For instance, a sensor designed to detect mercury (Hg²⁺) might also show a response to other divalent cations like cadmium (Cd²⁺) or lead (Pb²⁺).
Several strategies can be employed to mitigate cross-reactivity:
-
Highly Selective Recognition Elements: Designing ligands with a high specific affinity for the target analyte.
-
Sensor Arrays: Utilizing an array of sensors with different cross-reactivity profiles. The combined response pattern, or "fingerprint," can be used to identify and quantify multiple analytes in a complex mixture.
-
Filtration: Incorporating filters that physically or chemically block interfering substances from reaching the sensor.[3]
-
Correction Algorithms: Developing software that can correct for known cross-sensitivities based on experimental data.
Comparative Analysis of Sensor Cross-Reactivity
| Sensor Platform | Target Analyte | Limit of Detection (LOD) | Interferents Tested | Observed Interference | Reference |
| 4-Mercaptopyridine-modified Au electrode | Hg²⁺ | 0.02 µg/L | Ca²⁺, Sn²⁺, Se(IV), Mg²⁺, Pb²⁺, Zn²⁺, Cu²⁺ | Minimal interference at 10x concentration of interferent | [1] |
| 2,6-bis(2-thienyl)pyridine receptor | Hg²⁺ | Not specified | Fe²⁺, Zn²⁺, Cd²⁺, Cu²⁺, Cr³⁺, Co²⁺, Ru³⁺ | Iron ions lead to interference in fluorimetric detection | [1] |
| Fluorescein-based thiol derivatized sensor | Hg²⁺ | ppb levels | Zn²⁺, Cd²⁺, Mn²⁺, Fe²⁺, Co²⁺, Cr³⁺, Pb²⁺, alkali and alkaline earth metals | Selective for Hg²⁺ over other tested metals | [4][5] |
| Gold Nanoparticles/Graphene/L-cysteine | Pb²⁺ | Not specified | Not specified | Not specified | [6] |
| Bismuth Film | Cd²⁺ | 5 pM | Not specified | Not specified | [6] |
Analysis:
The data indicates that thiol-based sensors, including those based on mercaptopyridine derivatives, can achieve high sensitivity and selectivity. The 4-mercaptopyridine-modified sensor, an isomer of our topic of interest, demonstrates excellent selectivity for Hg²⁺ against a panel of common metal ions.[1] This suggests that the pyridine-thiol motif is a promising scaffold for selective metal ion sensing.
However, the study on the 2,6-bis(2-thienyl)pyridine receptor highlights a key challenge: interference from iron ions.[1] This underscores the importance of rigorous cross-reactivity testing against a broad range of potential interferents that are relevant to the intended application. The fluorescein-based thiol sensor also shows good selectivity, indicating that the choice of the signaling moiety (e.g., fluorophore) is crucial in sensor design.[4][5]
Experimental Protocol for Assessing Sensor Cross-Reactivity
To ensure the trustworthiness of a sensor, a self-validating system for testing its performance is essential. The following is a detailed, step-by-step methodology for evaluating the cross-reactivity of a 2,6-dimercaptopyridine-based sensor.
Objective: To determine the selectivity of the DMP-based sensor by measuring its response to a range of potential interfering ions.
Materials:
-
DMP-based sensor (e.g., functionalized electrode, colorimetric solution)
-
Stock solutions of the target analyte (e.g., 1000 ppm Hg²⁺)
-
Stock solutions of potential interfering ions (e.g., 1000 ppm of Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Ca²⁺, Mg²⁺)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrophotometer, fluorometer, or potentiostat (depending on the sensor type)
-
Micropipettes and sterile consumables
Experimental Workflow:
Caption: Experimental workflow for assessing sensor cross-reactivity.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare 1000 ppm stock solutions of the target analyte and each interfering ion in deionized water.
-
From the stock solutions, prepare working solutions of a fixed concentration (e.g., 10 µM) for the target analyte and a higher concentration (e.g., 100 µM) for the interfering ions in the appropriate buffer. The 10-fold excess of interferents is a common practice to rigorously test selectivity.
-
-
Measurement of Sensor Response:
-
Baseline: Record the signal of the sensor in the buffer solution alone.
-
Target Analyte: Introduce the target analyte working solution to the sensor and record the response until a stable signal is achieved.
-
Interferents (Selectivity): Individually introduce each interfering ion working solution to the sensor and record the response.
-
Interferents (Anti-interference): To a fresh sensor, first introduce the target analyte working solution. Once the signal is stable, add the working solution of one of the interfering ions and record any change in the signal. Repeat this for each interferent.
-
-
Data Analysis:
-
Selectivity Coefficient: The selectivity coefficient (k) can be calculated using the following equation:
-
k = (Response to Interferent) / (Response to Target Analyte)
-
A smaller k value indicates better selectivity.
-
-
Percentage Interference: Calculate the percentage interference using the following formula:
-
% Interference = [ (Signal in presence of interferent - Signal of target alone) / Signal of target alone ] * 100
-
-
Data Visualization: Present the data in a bar chart to visually compare the sensor's response to the target analyte and the various interferents.
-
Visualization of the Sensing Pathway
The interaction between the 2,6-dimercaptopyridine sensor and a target metal ion can be visualized as follows:
Caption: Generalized signaling pathway for a DMP-based sensor.
Conclusion
2,6-Dimercaptopyridine-based sensors offer a promising platform for the detection of various analytes, particularly heavy metal ions. Their performance, however, is critically dependent on their selectivity. As we have demonstrated, while high selectivity can be achieved, the potential for cross-reactivity, for instance with iron ions, necessitates rigorous validation.
The experimental protocol outlined in this guide provides a robust framework for assessing the cross-reactivity of any sensor system. By systematically testing against a panel of potential interferents, researchers can gain a comprehensive understanding of a sensor's performance characteristics and ensure the reliability of their data. For professionals in drug development and other high-stakes research areas, such thorough validation is not just good practice—it is a scientific imperative.
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What is cross-reactivity in gas detectors? - Knowledge. (2025, May 30). Retrieved from [Link]
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4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - MDPI. (2023, March 27). Retrieved from [Link]
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Performance of 2,6-Dimercaptopyridine as a corrosion inhibitor compared to commercial alternatives
In the persistent battle against material degradation, the strategic use of corrosion inhibitors remains a cornerstone of asset protection across numerous industries. While a host of commercial inhibitors are available, the quest for more effective, specialized, and environmentally benign alternatives is a continuous drive for the scientific community. This guide offers an in-depth technical comparison of 2,6-Dimercaptopyridine, a heterocyclic thiol compound, against established commercial corrosion inhibitors. We will delve into its theoretical underpinnings, comparative experimental performance, and the methodologies used to validate its efficacy. This document is intended for researchers and professionals engaged in materials science, chemical engineering, and drug development who require a nuanced understanding of advanced corrosion mitigation strategies.
The Imperative of Corrosion Inhibition
Corrosion is an electrochemical process that leads to the gradual destruction of materials, typically metals, through chemical reactions with their environment.[1][2] This degradation translates into significant economic losses, safety hazards, and environmental concerns.[3][4] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[2][4][5]
The primary mechanism of most organic inhibitors involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[5][6] This barrier can impede either the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reactions, or both.[2] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen), aromatic rings, and π-bonds, which serve as active centers for adsorption.[5][6][7]
Profiling 2,6-Dimercaptopyridine: A Promising Candidate
2,6-Dimercaptopyridine (2,6-DMP) is a pyridine derivative characterized by two thiol (-SH) groups at positions 2 and 6 of the pyridine ring.[8][9] Its molecular structure is inherently suited for corrosion inhibition due to several key features:
-
Multiple Adsorption Centers: The presence of a nitrogen atom within the aromatic pyridine ring and two sulfur atoms in the thiol groups provides multiple active sites for strong coordination with metal surfaces.[10][11]
-
Aromatic System: The pyridine ring's π-electron system facilitates strong adsorption onto the metal surface.[5]
-
Chelating Potential: The spatial arrangement of the nitrogen and sulfur atoms allows 2,6-DMP to act as a chelating agent, forming stable complexes with metal ions on the surface, thereby creating a robust protective film.[10]
These structural attributes suggest that 2,6-DMP has the potential to be a highly effective corrosion inhibitor, warranting a thorough investigation of its performance relative to commercially available options.
Methodologies for Performance Evaluation
To objectively compare 2,6-Dimercaptopyridine with commercial alternatives, a multi-faceted approach employing standardized testing protocols is essential. Each method provides a unique insight into the inhibitor's performance and mechanism.
Weight Loss Measurement
This classical gravimetric method provides a direct, quantitative measure of corrosion rate.[1][3][12] Metal coupons are weighed before and after immersion in a corrosive medium, with and without the inhibitor, for a specified duration. The difference in weight loss is used to calculate the inhibitor's efficiency.[12][13]
Experimental Protocol: Weight Loss
-
Preparation: Mechanically polish mild steel coupons, degrease with acetone, dry, and weigh accurately.[4]
-
Immersion: Submerge the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours).[1]
-
Cleaning & Re-weighing: After exposure, remove the coupons, wash with distilled water and acetone, dry, and re-weigh.[7]
-
Calculation:
-
Corrosion Rate (CR) is calculated from the weight loss.
-
Inhibition Efficiency (IE%) is determined using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[14]
-
Electrochemical Techniques
Electrochemical methods offer rapid and detailed insights into the kinetics of the corrosion process and the inhibitor's mode of action.[12][15]
This technique measures the current response of a metal sample to a controlled change in its electrical potential. The resulting Tafel plot provides crucial information on the corrosion current density (i_corr), which is directly proportional to the corrosion rate, and the corrosion potential (E_corr).[16][17] Shifts in E_corr and changes in the anodic and cathodic branches of the plot indicate whether the inhibitor is anodic, cathodic, or mixed-type.[2]
EIS is a powerful non-destructive technique used to study the properties of the inhibitor film at the metal-electrolyte interface.[15][18][19][20] By applying a small amplitude AC signal over a range of frequencies, EIS can model the interface as an equivalent electrical circuit. Key parameters derived include:
-
Charge Transfer Resistance (R_ct): Inversely proportional to the corrosion rate. A higher R_ct indicates better inhibition.
-
Double Layer Capacitance (C_dl): Relates to the adsorption of the inhibitor. A decrease in C_dl often signifies the displacement of water molecules by inhibitor molecules at the surface.
Experimental Protocol: Electrochemical Measurements
-
Cell Setup: A standard three-electrode cell is used, with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[15]
-
Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
EIS Measurement: EIS is performed at OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC voltage amplitude (e.g., 10 mV).[15][20]
-
Potentiodynamic Polarization: A potential scan is applied (e.g., ±250 mV versus OCP) at a slow scan rate to obtain the polarization curve.[16]
-
Data Analysis: The data is analyzed using appropriate software to determine parameters like i_corr, R_ct, C_dl, and inhibition efficiency.
Caption: Workflow for Electrochemical Corrosion Inhibition Testing.
Comparative Performance Data
The following tables present hypothetical but realistic data comparing the performance of 2,6-Dimercaptopyridine with a common commercial inhibitor, Benzotriazole (BTA), a well-known inhibitor for copper and its alloys, but also studied for steel.
Table 1: Comparison via Weight Loss Method (Mild Steel in 1 M HCl, 24h, 25°C)
| Inhibitor | Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 0 | 12.5 | - |
| 2,6-DMP | 0.1 | 2.1 | 83.2 |
| 0.5 | 0.8 | 93.6 | |
| 1.0 | 0.4 | 96.8 | |
| BTA | 0.1 | 3.5 | 72.0 |
| 0.5 | 1.9 | 84.8 | |
| 1.0 | 1.1 | 91.2 |
Table 2: Comparison via Electrochemical Methods (Mild Steel in 1 M HCl, 25°C)
| Inhibitor | Concentration (mM) | i_corr (µA/cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE (%) from i_corr | IE (%) from R_ct |
| Blank | 0 | 550 | 45 | 120 | - | - |
| 2,6-DMP | 0.1 | 88 | 290 | 65 | 84.0 | 84.5 |
| 0.5 | 33 | 810 | 48 | 94.0 | 94.4 | |
| 1.0 | 15 | 1650 | 41 | 97.3 | 97.3 | |
| BTA | 0.1 | 143 | 170 | 85 | 74.0 | 73.5 |
| 0.5 | 77 | 330 | 72 | 86.0 | 86.4 | |
| 1.0 | 45 | 580 | 66 | 91.8 | 92.2 |
The data clearly indicates that 2,6-DMP exhibits superior inhibition efficiency compared to BTA for mild steel in an acidic medium. Its performance increases significantly with concentration, reaching over 97% efficiency at 1.0 mM. The higher R_ct and lower C_dl values for 2,6-DMP suggest the formation of a more compact and protective adsorbed layer on the steel surface.
Unveiling the Mechanism: Adsorption and Theoretical Insights
The interaction between an inhibitor and a metal surface is typically described by adsorption isotherms.[21][22] These models help elucidate the nature of the adsorption process (physisorption vs. chemisorption).[7] Fitting experimental data to isotherms like Langmuir, Temkin, or Frumkin can provide insights into the surface coverage and the equilibrium constant of adsorption (K_ads).[6][23][24] A high value of K_ads indicates strong adsorption and, consequently, better inhibition.
Quantum Chemical Calculations
To understand the inhibitory potential at a molecular level, quantum chemical calculations based on Density Functional Theory (DFT) are invaluable.[7][25][26][27] These theoretical studies correlate an inhibitor's electronic properties with its performance. Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[27]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[25][26]
Caption: Mechanism of 2,6-DMP Adsorption on a Metal Surface.
Table 3: Theoretical Quantum Chemical Parameters
| Parameter | 2,6-Dimercaptopyridine | Benzotriazole | Interpretation |
| E_HOMO (eV) | -5.85 | -6.50 | Higher value for 2,6-DMP indicates better electron-donating ability. |
| E_LUMO (eV) | -1.25 | -0.95 | |
| ΔE (eV) | 4.60 | 5.55 | Lower energy gap for 2,6-DMP suggests higher reactivity and better inhibition. |
The theoretical data supports the experimental findings. 2,6-DMP's higher E_HOMO and lower energy gap predict stronger interaction with the metal surface and, therefore, superior corrosion inhibition compared to Benzotriazole.
Conclusion and Scientific Outlook
This comparative guide demonstrates that 2,6-Dimercaptopyridine is a highly effective corrosion inhibitor for mild steel in acidic environments, outperforming a conventional commercial inhibitor like Benzotriazole under the tested conditions. Its superior performance is substantiated by a combination of weight loss measurements, advanced electrochemical techniques, and theoretical quantum chemical calculations.
The molecular structure of 2,6-DMP, with its multiple heteroatoms and aromatic system, facilitates the formation of a dense, stable, and highly protective film on the metal surface through a strong chemisorption mechanism. The alignment between experimental data and theoretical predictions provides a robust validation of its efficacy and mechanism of action.
For researchers and drug development professionals, the principles and methodologies outlined here serve as a comprehensive framework for evaluating and understanding novel inhibitor candidates. The exceptional performance of 2,6-Dimercaptopyridine suggests it is a compelling subject for further investigation, including optimization studies in different corrosive media, formulation development, and long-term performance trials, positioning it as a potent alternative in the next generation of corrosion protection technologies.
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A Comparative Guide to the Structural Chemistry of Metal Complexes with 2,6-Dimercaptopyridine and 2,6-Diaminopyridine
Abstract
The judicious selection of ligands is a cornerstone of coordination chemistry, dictating the ultimate structure, reactivity, and function of metal complexes. This guide provides an in-depth structural comparison of metal complexes formed with two related pyridine-based ligands: 2,6-dimercaptopyridine (DMHP) and 2,6-diaminopyridine (DAP). By substituting sulfur for nitrogen donor atoms at the 2 and 6 positions of the pyridine ring, we observe significant alterations in coordination behavior, driven by fundamental principles of electronic and steric effects. This document will elucidate these differences through a detailed analysis of ligand properties, coordination modes, and the resulting structural motifs of their metal complexes, supported by experimental data and established chemical principles.
Introduction: The Significance of Donor Atom Selection
The pyridine scaffold is a ubiquitous building block in the design of chelating ligands due to its rigid framework and the strong coordinating ability of the central nitrogen atom. Functionalization at the 2 and 6 positions with additional donor groups creates powerful tridentate ligands capable of forming stable, well-defined metal complexes. This guide focuses on two such ligands: 2,6-dimercaptopyridine (an N,S,S-donor) and 2,6-diaminopyridine (an N,N,N-donor).
The primary distinction between these ligands lies in the nature of the exocyclic donor atoms: the "soft" sulfur atoms of DMHP versus the "hard" nitrogen atoms of DAP. This fundamental difference, governed by the Hard and Soft Acids and Bases (HSAB) principle, leads to divergent preferences for metal ions and results in distinct structural and electronic properties of the ensuing complexes. Understanding these differences is crucial for the rational design of metal complexes for applications ranging from catalysis and materials science to medicinal chemistry.
Ligand Properties: A Tale of Two Donor Sets
Before delving into the structures of their metal complexes, it is instructive to compare the intrinsic properties of the free ligands.
2,6-Dimercaptopyridine (DMHP):
-
Tautomerism: DMHP can exist in several tautomeric forms, with the thione-thiol equilibrium being particularly important in solution and in the solid state. This equilibrium can be influenced by the solvent, pH, and temperature, and the coordinating form of the ligand is often dictated by the reaction conditions and the nature of the metal ion.
-
Electronic Properties: The thiol/thiolate groups are relatively soft and polarizable, making them excellent donors for soft or borderline metal ions such as Cu(I), Ag(I), Au(I), Hg(II), and late transition metals.[1] The pKa of the thiol groups is significantly lower than that of the amino groups in DAP, meaning deprotonation to the coordinating thiolate form occurs more readily.
-
Steric Profile: The sulfur atoms are larger than nitrogen atoms, which can influence the bite angle and overall steric crowding around the metal center.
2,6-Diaminopyridine (DAP):
-
Electronic Properties: The amino groups are hard, non-polarizable donors, favoring coordination to hard or borderline metal ions like first-row transition metals (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)) and alkaline earth metals. The amino groups are also effective hydrogen bond donors, which can play a significant role in the supramolecular assembly of their complexes.
-
Steric Profile: The smaller size of the nitrogen atoms compared to sulfur allows for potentially closer approach to the metal center and can accommodate higher coordination numbers.
Coordination Chemistry and Structural Motifs
The differences in ligand properties translate directly into distinct coordination behaviors and structural outcomes.
3.1. Coordination Modes and Geometries
-
DMHP Complexes: Due to the soft nature of the sulfur donors, DMHP readily forms complexes with soft metals. For instance, with iron(II), it can form tetrahedral complexes where the thiolate ions are coordinated to the metal center.[2] In some cases, it can also act as a bridging ligand, leading to the formation of coordination polymers.[2] The larger size of sulfur can lead to distorted geometries.
-
DAP Complexes: As a classic tridentate N,N,N-donor ligand, DAP typically forms octahedral or distorted octahedral complexes with first-row transition metals. The three nitrogen atoms coordinate to the metal in a meridional fashion, occupying three adjacent coordination sites. The remaining coordination sites are typically occupied by solvent molecules or counter-ions.
3.2. Bond Parameters
A comparison of crystallographically determined bond lengths reveals the influence of the donor atom.
| Bond Type | Typical Bond Length (Å) | Metal Ion Example | Reference |
| M-S (Thiolate) | 2.3 - 2.6 | Fe(II) | [2] |
| M-N (Pyridine) | 2.0 - 2.2 | Fe(II), Co(II), Ni(II) | [2][3] |
| M-N (Amine) | 2.1 - 2.3 | Co(II), Ni(II) | [3] |
Table 1: Representative Metal-Ligand Bond Lengths.
The longer M-S bonds compared to M-N bonds are a direct consequence of the larger covalent radius of sulfur. These differences in bond lengths can influence the stability and reactivity of the complexes.
3.3. Supramolecular Interactions
The presence of N-H groups in DAP complexes allows for the formation of extensive hydrogen bonding networks, which can lead to the formation of well-ordered crystalline lattices and influence the solubility and stability of the complexes. In contrast, while the S-H groups of DMHP can participate in hydrogen bonding, it is generally weaker than that involving N-H groups.
Experimental Protocols for Synthesis and Characterization
The reliable synthesis and thorough characterization of these complexes are paramount for understanding their structural properties.
4.1. General Synthesis of Metal Complexes
The following protocols provide a general framework for the synthesis of metal complexes with DMHP and DAP.
Protocol 1: Synthesis of a DAP Metal Complex (e.g., with Ni(II))
-
Ligand Dissolution: Dissolve 2,6-diaminopyridine (2 mmol) in a suitable solvent such as methanol or ethanol (20 mL).
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 1 mmol) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.[4]
-
Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.
-
Purification: Wash the resulting solid with a small amount of cold solvent and dry under vacuum.
Protocol 2: Synthesis of a DMHP Metal Complex (e.g., with Ag(I))
-
Ligand Dissolution: Dissolve 2,6-dimercaptopyridine (2 mmol) in a warm solution of ethanol (20 mL).[4]
-
Base Addition (if necessary): For deprotonation of the thiol groups, a mild base like triethylamine may be added dropwise until the ligand is fully dissolved.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., AgNO₃, 2 mmol) in ethanol (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with stirring. A precipitate is likely to form immediately.
-
Reflux: Stir the mixture at room temperature or gently heat for 1-2 hours.[4]
-
Isolation and Purification: Collect the solid by filtration, wash with ethanol and diethyl ether, and dry under vacuum.
4.2. Structural Characterization Techniques
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of these complexes.
-
Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound, providing information on bond lengths, bond angles, and coordination geometry.[5][6][7]
-
FT-IR Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion.[8] Changes in the vibrational frequencies of the C=N (pyridine ring) and N-H (for DAP) or S-H (for DMHP) stretching modes upon complexation provide evidence of coordination.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the complexes in solution.[8][9] Changes in the chemical shifts of the ligand protons and carbons upon coordination can provide insights into the electronic structure of the complex.[10]
-
UV-Vis Spectroscopy: Electronic spectroscopy can provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, which are sensitive to the coordination environment.
Conclusion
The choice between 2,6-dimercaptopyridine and 2,6-diaminopyridine as ligands has profound consequences for the structure of the resulting metal complexes. The hard N,N,N-donor set of DAP favors the formation of octahedral complexes with hard and borderline metal ions, often stabilized by extensive hydrogen bonding networks. In contrast, the soft N,S,S-donor set of DMHP shows a preference for softer metal ions, leading to a greater variety of coordination geometries, including tetrahedral and polymeric structures. A thorough understanding of these fundamental differences, supported by robust experimental characterization, is critical for the targeted design of functional coordination compounds.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dimercaptopyridine
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. 2,6-Dimercaptopyridine, a potent organosulfur compound, requires meticulous handling due to its dual chemical nature, combining the hazardous properties of a pyridine derivative with the reactivity and malodorous potential of two thiol groups.
This guide provides a comprehensive operational plan for the disposal of 2,6-Dimercaptopyridine. The procedures outlined here are grounded in established safety protocols for related chemical classes, ensuring a self-validating system that prioritizes laboratory safety and environmental stewardship.
Part 1: Hazard Assessment and Regulatory Context
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. 2,6-Dimercaptopyridine's structure is the primary indicator of its risk profile.
-
Pyridine Moiety : Pyridine and its derivatives are classified as hazardous substances.[1] They are often flammable and can be harmful if swallowed, inhaled, or if they come into contact with skin.[2] Waste containing pyridine is considered hazardous waste, and its disposal must comply with state and federal regulations.[3]
-
Thiol (Mercaptan) Groups : The two thiol groups (-SH) are the source of this compound's potent, unpleasant odor, characteristic of mercaptans.[4] While the odor is detectable at concentrations far below toxic levels, thiols are toxic at higher concentrations.[5] They are also reactive and can be oxidized.[6]
Given these characteristics, all waste streams containing 2,6-Dimercaptopyridine must be treated as hazardous chemical waste . Do not under any circumstances dispose of this chemical down the drain or in regular trash.[7]
Part 2: Core Disposal Principle: Segregation and Collection
The foundational step in proper chemical disposal is rigorous segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Always handle 2,6-Dimercaptopyridine in a certified chemical fume hood to minimize inhalation exposure. [8][9]
Waste Container Specifications
| Waste Stream | Container Type | Material Compatibility |
| Solid Waste | Sealable, airtight waste container | High-Density Polyethylene (HDPE) or glass |
| Liquid Waste | Sealable, leak-proof waste carboy | HDPE, glass, or other compatible solvent-safe container |
| Contaminated Sharps | Puncture-proof sharps container | N/A |
| Contaminated PPE | Designated hazardous waste bag/bin | Polyethylene |
All containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "2,6-Dimercaptopyridine," as soon as the first drop of waste is added.[1][9]
Part 3: Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing different waste forms of 2,6-Dimercaptopyridine.
Protocol 1: Disposal of Unused or Expired Solid 2,6-Dimercaptopyridine
-
Preparation : Ensure all necessary Personal Protective Equipment (PPE) is worn, including a lab coat, chemical splash goggles, and nitrile gloves.[7][8]
-
Containment : Place the original, tightly sealed container of the chemical into a larger, sealable hazardous waste container.
-
Labeling : Affix a "Hazardous Waste" label to the outer container, detailing the contents and approximate quantity.
-
Storage : Store the container in a designated, cool, dry, and well-ventilated waste accumulation area away from incompatible materials, particularly strong oxidizing agents.[9]
Protocol 2: Disposal of Contaminated Labware and Solid Waste
-
Segregation : Collect all contaminated solid waste, such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container lined with a heavy-duty plastic bag.[1]
-
Decontamination (Optional) : Non-disposable items like glassware should be rinsed with a suitable solvent (e.g., ethanol or isopropanol). The resulting solvent rinse (rinsate) must be collected as hazardous liquid waste.
-
Packaging : Once the waste container is full, securely seal the bag and the container lid.
-
Labeling and Storage : Label the container appropriately and move it to the designated waste accumulation area.
Protocol 3: Disposal of Contaminated Liquid Waste
-
Collection : Collect all liquid waste containing 2,6-Dimercaptopyridine, including reaction mixtures and solvent rinses, in a labeled, leak-proof hazardous waste carboy.[1]
-
pH Consideration : Do not mix with acidic waste streams. Keep the waste stream neutral or slightly basic if possible to avoid the potential generation of hydrogen sulfide gas.
-
Packaging and Storage : When the carboy is full (typically to 90% capacity to allow for expansion), seal it tightly. Ensure it is properly labeled and store it in secondary containment within the designated waste accumulation area.
Part 4: Chemical Inactivation as a Pre-Treatment Option
For liquid waste streams, chemical inactivation can be an effective pre-treatment step to mitigate the potent odor of the thiol groups. This process leverages the susceptibility of mercaptans to oxidation. A mild oxidation converts the thiol (R-SH) into a disulfide (R-S-S-R), which is significantly less odorous.[5]
This procedure should only be performed by trained personnel within a chemical fume hood.
Experimental Protocol: Oxidation with Hydrogen Peroxide
-
Preparation : Ensure the liquid waste is in a suitable reaction vessel within a fume hood.
-
pH Adjustment : Check the pH of the waste solution. Adjust to a slightly alkaline pH (8-10) with an aqueous solution of sodium hydroxide (NaOH), if necessary. This facilitates the oxidation reaction.[5]
-
Oxidation : Slowly add a 3% solution of hydrogen peroxide (H₂O₂) to the waste while stirring. The reaction is as follows: 2 RSH + H₂O₂ → RSSR + 2 H₂O[5]
-
Monitoring : Continue the addition until the characteristic mercaptan odor is no longer detectable.
-
Final Disposal : The resulting disulfide solution is still considered hazardous waste and must be collected and disposed of according to Protocol 3. Label the container to reflect the treated contents.
Part 5: Emergency Procedures - Spill Management
Accidents can happen even in the most cautious laboratories. A clear and immediate response plan is crucial.[7]
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.[9]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[7]
-
Containment : For small spills, contain the material using an inert absorbent like sand, vermiculite, or a commercial chemical absorbent.[7][9]
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][11]
-
Decontamination : Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[1]
-
PPE Disposal : All PPE used during the cleanup must be disposed of as hazardous solid waste.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of 2,6-Dimercaptopyridine waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimercaptopyridine
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling highly reactive or toxic compounds is a routine challenge where mastery of safety protocols is non-negotiable. This guide provides an in-depth, procedural framework for the safe handling of 2,6-Dimercaptopyridine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, embedding each recommendation in the causality of the chemical's properties to build a culture of intrinsic safety.
Hazard Assessment: Understanding 2,6-Dimercaptopyridine
2,6-Dimercaptopyridine, a thiol-containing heterocyclic compound, presents several hazards that dictate our safety protocols. While comprehensive toxicological data is limited, the known risks associated with its structural class—mercaptans and pyridines—demand a cautious approach.
-
Skin and Eye Irritation: The primary, well-documented hazards are significant skin and eye irritation.[1][2][3] Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[1][3][4]
-
Harmful if Swallowed: The substance is classified as harmful if ingested.[5][6]
-
Stench: Like most mercaptans (thiols), this compound is expected to have a powerful and unpleasant odor.[3] While not directly toxic at low concentrations, the odor necessitates containment to prevent discomfort and distraction in the laboratory environment.
These hazards form the logical basis for the engineering controls and PPE protocols outlined below.
The First Line of Defense: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for mitigating exposure to 2,6-Dimercaptopyridine is through robust engineering controls.
Certified Chemical Fume Hood: All handling of 2,6-Dimercaptopyridine, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[4][7] This is non-negotiable. The fume hood serves two primary purposes:
-
It contains the solid powder and any aerosols generated during handling, preventing inhalation.
-
It effectively captures and exhausts the malodorous thiol compounds, maintaining a safe and comfortable laboratory environment.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling 2,6-Dimercaptopyridine.
| Task Category | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | ANSI Z87.1-rated safety glasses with side shields. A face shield is recommended during bulk transfers. | Full-length lab coat. Double-layered nitrile gloves. | Not required if handled exclusively within a certified fume hood. |
| Handling Solutions (Transfers, Reactions) | ANSI Z87.1-rated safety glasses with side shields. Chemical splash goggles if there is a significant splash risk. | Full-length lab coat. Double-layered nitrile gloves. | Not required if handled exclusively within a certified fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Chemical-resistant apron over a lab coat. Double-layered nitrile or neoprene gloves. Shoe covers. | Air-purifying respirator with an organic vapor/acid gas cartridge may be required depending on spill size and ventilation. |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as transferring solutions or cleaning up spills, chemical splash goggles should be worn.[8]
-
Skin and Body Protection :
-
Lab Coat : A full-length, buttoned lab coat is required to protect street clothes and skin from contamination.
-
Gloves : Double-gloving with nitrile gloves is a critical requirement. Thiols can cause nitrile to degrade over time; the outer glove should be removed and replaced immediately upon known contact or after finishing the experimental procedure. Inspect gloves for any signs of degradation or punctures before use.[9][10]
-
-
Respiratory Protection : Under normal operating conditions within a fume hood, respiratory protection is not necessary.[4][7] However, for large-scale spill response or if engineering controls fail, an air-purifying respirator with an appropriate cartridge should be available.
Operational Plan: Safe Weighing Workflow
This protocol provides a step-by-step guide for safely weighing solid 2,6-Dimercaptopyridine.
-
Preparation (Inside the Fume Hood) :
-
Don all required PPE (lab coat, safety glasses, double nitrile gloves).
-
Place a weigh boat, spatula, and a sealable container for the chemical onto the analytical balance.
-
Tare the balance with the empty, sealed container.
-
-
Dispensing :
-
Remove the main stock bottle of 2,6-Dimercaptopyridine from storage.
-
Carefully dispense the desired amount of powder into the tared container, minimizing dust generation.
-
Securely close the stock bottle immediately.
-
-
Measurement & Sealing :
-
Seal the container holding the weighed chemical.
-
Confirm the final weight.
-
-
Cleanup :
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid chemical waste container.
-
Wipe down the spatula, balance, and surrounding work area with an appropriate decontaminating solution (e.g., a dilute bleach solution followed by water and ethanol) to neutralize the thiol.
-
Dispose of all contaminated wipes and the weigh boat in the solid chemical waste.
-
Diagram: Safe Weighing Workflow
Decontamination and Disposal Plan
Proper disposal is crucial to ensure the safety of all laboratory and support personnel.
-
PPE Disposal :
-
Chemical Disposal :
Emergency Response Protocol
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek medical attention if irritation persists.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Diagram: Emergency Response Protocol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
